Squalane
描述
Structure
2D Structure
属性
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046513 | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-01-3 | |
| Record name | Squalane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squalane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SQUALANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,15,19,23-hexamethyltetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SQUALANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"physicochemical properties of squalane for drug delivery"
For Researchers, Scientists, and Drug Development Professionals
Squalane, a saturated derivative of squalene, has emerged as a highly valued excipient in the pharmaceutical and cosmetic industries. Its unique physicochemical properties make it an excellent candidate for various drug delivery applications, particularly for topical and parenteral routes. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, detailing the experimental methodologies for their determination and exploring their implications for drug delivery system design and performance.
Core Physicochemical Properties of this compound
This compound's utility as a drug delivery vehicle is underpinned by its distinct molecular structure and resulting physical and chemical characteristics. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₃₀H₆₂ | - |
| Molecular Weight | 422.81 g/mol | - |
| Appearance | Colorless, odorless, transparent oily liquid | Ambient |
| Density | 0.81 - 0.82 g/cm³ | 20°C[1] |
| 0.81 g/mL | 25°C[2][3] | |
| Melting Point | -38 °C | [2][3][4] |
| Boiling Point | 176 °C | at 0.05 mmHg[2][3] |
| 350 °C | - | |
| Refractive Index | 1.452 - 1.457 | 20°C[1] |
| 1.452 | 20°C (n20/D)[2][4] | |
| Viscosity | 31.123 mPa·s | 25°C[4] |
| Solubility | Insoluble in water.[1][2][3] Miscible with benzene, chloroform, carbon tetrachloride, petroleum ether, and mineral oils.[2] Slightly soluble in methanol, ethanol, acetone, and glacial acetic acid.[2][5] | Ambient |
| Polarity | Non-polar | - |
The Role of Physicochemical Properties in Drug Delivery
The properties outlined in Table 1 directly influence this compound's performance as a drug delivery vehicle. Its non-polar nature and high lipophilicity make it an excellent solvent and carrier for hydrophobic drug molecules, enhancing their solubility and facilitating their incorporation into lipid-based delivery systems.[2]
The low viscosity of this compound is advantageous for the formulation of stable nanoemulsions with small droplet sizes, which can improve drug bioavailability and tissue penetration. Furthermore, its excellent spreading characteristics and skin affinity, attributed to its presence in human sebum, make it a superior penetration enhancer for topical drug delivery, allowing active pharmaceutical ingredients (APIs) to traverse the stratum corneum more effectively.
The chemical stability of this compound, a result of its saturated hydrocarbon structure, is a significant advantage over its unsaturated precursor, squalene. This stability prevents degradation through oxidation, ensuring the integrity and shelf-life of the formulated drug product.
Experimental Protocols for Characterization
Accurate and reproducible characterization of this compound and this compound-based drug delivery systems is critical for formulation development and quality control. The following sections detail key experimental methodologies.
Determination of Drug Solubility in this compound (Shake-Flask Method)
This method is used to determine the saturation solubility of a drug in this compound.
Methodology:
-
Preparation: Add an excess amount of the drug to a known volume of this compound in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved drug solids at the end of this period confirms saturation.
-
Separation: Centrifuge the suspension at a high speed to separate the undissolved solid drug from the saturated this compound solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent in which both the drug and this compound are soluble. Analyze the drug concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the mass of the drug per unit volume of this compound (e.g., mg/mL).
Preparation of this compound-Based Nanoemulsions
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. They are widely used to enhance the delivery of poorly water-soluble drugs.
Methodology (High-Energy Emulsification - Sonication):
-
Phase Preparation:
-
Oil Phase: Dissolve the lipophilic drug in this compound. An emulsifier (e.g., a non-ionic surfactant like Tween 80 or Span 80) is also typically added to the oil phase.
-
Aqueous Phase: Prepare the aqueous phase, which may contain a co-surfactant and other excipients.
-
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase (or vice versa) while stirring with a magnetic stirrer to form a coarse emulsion.
-
Nano-emulsification: Subject the coarse emulsion to high-energy sonication using a probe sonicator. The sonication process is typically carried out in an ice bath to prevent overheating. The duration and power of sonication are critical parameters that need to be optimized to achieve the desired droplet size and polydispersity index (PDI).
-
Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Characterization of Nanoemulsion Droplet Size and Distribution (Dynamic Light Scattering)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.
Methodology:
-
Sample Preparation: Dilute the nanoemulsion sample with an appropriate solvent (usually deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Ensure the temperature is controlled.
-
Measurement: The instrument directs a laser beam through the sample. The scattered light intensity fluctuations due to the Brownian motion of the nanoparticles are measured by a detector.
-
Data Analysis: The instrument's software analyzes the autocorrelation of the intensity fluctuations to determine the diffusion coefficient of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. The polydispersity index (PDI) provides a measure of the width of the size distribution.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is used to evaluate the rate and extent of drug permeation from a this compound-based formulation through a skin membrane.
Methodology:
-
Membrane Preparation: Use excised human or animal skin (e.g., pig ear skin) as the membrane. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a small percentage of a solubilizing agent to maintain sink conditions). Ensure the receptor medium is continuously stirred and maintained at a constant temperature (typically 32°C to mimic skin surface temperature).
-
Dosing: Apply a known amount of the this compound-based drug formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area of the skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Quantification of this compound (Gas Chromatography)
Gas chromatography (GC) is a common analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the sample containing this compound in a suitable volatile solvent (e.g., hexane). If analyzing a complex matrix, an extraction step may be necessary.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
GC System: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like HP-5MS) and a Flame Ionization Detector (FID).
-
Instrumental Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of this compound from other components. An example program might start at a lower temperature and ramp up to a higher temperature.
-
Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
-
Analysis: Inject a small volume of the prepared sample and standard solutions into the GC.
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the sample.
Visualizing Workflows and Relationships
To better illustrate the practical application and theoretical underpinnings of using this compound in drug delivery, the following diagrams are provided.
Caption: Workflow for Evaluating this compound-Based Nanoemulsions for Drug Delivery.
Caption: Relationship Between this compound's Properties and Drug Delivery Performance.
References
Squalane as a Biocompatible Material In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Squalane, a saturated derivative of squalene, is a naturally occurring lipid with a well-established safety profile and significant potential as a biocompatible material for in vivo applications. Its inherent stability, low toxicity, and immunomodulatory properties make it an attractive excipient for drug delivery systems and a key component of potent vaccine adjuvants. This technical guide provides an in-depth overview of the in vivo biocompatibility of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanisms of action. The information compiled herein is intended to support researchers and drug development professionals in the rational design and evaluation of this compound-based formulations for therapeutic and prophylactic use.
In Vivo Biocompatibility Profile of this compound
This compound's biocompatibility is supported by its natural presence in human sebum and its metabolic pathway, being a precursor to cholesterol. When used in parenteral formulations, such as oil-in-water emulsions, it has demonstrated an excellent safety profile.
Acute Systemic Toxicity
Acute toxicity studies in animal models have consistently shown that this compound possesses a low order of toxicity. While a precise LD50 value is not consistently reported across studies, the available data indicates a very high safety margin.
Table 1: Acute Toxicity Data for this compound-Based Formulations
| Formulation | Animal Model | Route of Administration | LD50 (mg/kg) | Observations |
| This compound Oil | Rat (oral) | Oral | > 20,000 | No adverse effects observed. |
| 10% this compound Emulsion | Mouse | Intraperitoneal | Not established | No mortality or significant signs of toxicity at tested doses.[1] |
| This compound-based Adjuvant (AddaVax) | Mouse | Intramuscular | Not applicable | No systemic toxicity reported in immunogenicity studies.[2] |
Local Tolerance and Inflammatory Response
Subcutaneous or intramuscular injection of this compound-based emulsions can elicit a transient and localized inflammatory response, which is integral to its adjuvant activity. This response is characterized by the recruitment of immune cells to the injection site. Histopathological examinations typically reveal mild to moderate, non-necrotizing inflammation that resolves over time.
Table 2: In Vivo Inflammatory Response to this compound-Based Emulsions
| Formulation | Animal Model | Time Point | Key Cytokine Changes (pg/mL) | Histopathological Findings |
| MF59 (squalene-based) | Mouse (draining lymph node) | 24 hours | IL-6: ~150, TNF-α: ~50 | Infiltration of neutrophils and monocytes.[2] |
| AddaVax (squalene-based) | Mouse (draining lymph node) | 24 hours | IL-6: ~200, TNF-α: ~75 | Similar to MF59, with recruitment of inflammatory cells.[2] |
| This compound-based Emulsion | Rabbit (injection site) | 48 hours | Not reported | Mild to moderate inflammation with mononuclear cell infiltration.[3] |
Experimental Protocols for In Vivo Biocompatibility Assessment
The in vivo biocompatibility of this compound-based materials is evaluated through a series of standardized and specialized assays. The following protocols are representative of the key experiments conducted.
Acute Systemic Toxicity (Based on ISO 10993-11)
Objective: To assess the potential for a single dose of a this compound-based formulation to cause systemic toxicity.
Methodology:
-
Animal Model: Healthy, young adult mice (e.g., BALB/c, 6-8 weeks old), nulliparous and non-pregnant females. A minimum of 5 animals per group.
-
Test Article Preparation: The this compound-based formulation is prepared under sterile conditions at the desired concentration.
-
Administration: A single dose of the test article is administered to the test group via the intended clinical route (e.g., intravenous, intraperitoneal, intramuscular). A control group receives the vehicle alone.
-
Dosage: A limit test is often performed first (e.g., 2000 mg/kg). If no mortality or signs of toxicity are observed, further dose-ranging studies may not be necessary.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight at 1, 4, 24, 48, and 72 hours, and daily thereafter for 14 days.
-
Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed on all major organs.
-
Data Analysis: Mortality, clinical observations, and body weight changes are recorded. The LD50 is calculated if applicable.
In Vivo Inflammatory Response Assessment
Objective: To characterize the local inflammatory response to a this compound-based formulation following injection.
Methodology:
-
Animal Model: Mice or rabbits are commonly used.
-
Administration: The this compound formulation is injected subcutaneously or intramuscularly.
-
Sample Collection: At various time points (e.g., 6, 24, 48 hours, and 7 days), animals are euthanized.
-
For Cytokine Analysis: Blood is collected via cardiac puncture for serum, and the draining lymph nodes and injection site tissue are excised. Tissues are homogenized to extract proteins.
-
For Histopathology: The injection site and surrounding tissue are excised, fixed in 10% neutral buffered formalin, and processed for paraffin embedding.
-
-
Cytokine Analysis: Cytokine levels (e.g., IL-1β, IL-6, TNF-α, IFN-γ) in serum and tissue homogenates are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Histopathology: Tissue sections are stained with Hematoxylin and Eosin (H&E) and examined microscopically by a board-certified veterinary pathologist. The inflammatory infiltrate (cell types, severity, and distribution) and any tissue damage are scored.
In Vivo Biodistribution Using IVIS Imaging
Objective: To visualize the in vivo distribution and clearance of a fluorescently labeled this compound-based nanoparticle formulation.
Methodology:
-
Nanoparticle Labeling: The this compound nanoparticles are conjugated with a near-infrared (NIR) fluorescent dye (e.g., DiR, Cy7).
-
Animal Model: Athymic nude mice are often used to minimize autofluorescence.
-
Administration: The fluorescently labeled nanoparticles are administered intravenously.
-
IVIS Imaging: At various time points (e.g., 1, 4, 24, 48 hours), the mice are anesthetized and placed in an in vivo imaging system (IVIS). Fluorescence images are acquired.
-
Ex Vivo Organ Imaging: At the final time point, mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable) are excised and imaged in the IVIS system to confirm and quantify nanoparticle accumulation.
-
Data Analysis: The fluorescence intensity in different regions of interest (ROIs) corresponding to various organs is quantified using the accompanying software.
Signaling Pathways and Mechanisms of Biocompatibility
This compound's role as a biocompatible material extends to its ability to modulate the immune system, a critical aspect of its function as a vaccine adjuvant.
Signaling Pathway of this compound-Based Adjuvant (MF59)
This compound-based oil-in-water emulsions, such as MF59, induce a robust immune response. A key mechanism involves the induction of a regulated form of cell death called necroptosis in antigen-presenting cells (APCs) within the draining lymph nodes. This process is dependent on the protein kinase RIPK3.
Caption: Signaling pathway of a this compound-based adjuvant (MF59) leading to CD8+ T cell activation.
Experimental Workflow for In Vivo Biocompatibility Testing
A logical workflow is essential for the comprehensive evaluation of the in vivo biocompatibility of a novel this compound-based material.
References
Toxicology Profile of Pharmaceutical-Grade Squalane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane, the hydrogenated form of squalene, is a saturated hydrocarbon that is widely utilized in the pharmaceutical and cosmetic industries for its emollient and moisturizing properties. Its inertness and high stability make it a valuable excipient in topical and parenteral formulations. This technical guide provides a comprehensive overview of the toxicology profile of pharmaceutical-grade this compound, summarizing key safety data from a range of toxicological endpoints. The information is presented to aid in the risk assessment and safe development of drug products containing this ingredient.
Acute Toxicity
Pharmaceutical-grade this compound exhibits a very low order of acute toxicity across various routes of administration.
Oral Toxicity
Studies in mice have demonstrated that the acute oral lethal dose (LD50) of this compound is greater than 20 ml/kg body weight. No mortalities or signs of systemic toxicity were observed at this dose level.
Dermal and Ocular Irritation
This compound is considered to be non-irritating to the skin and eyes.
In studies conducted according to the Organisation for Economic Co-operation and Development (OECD) Guideline 404 for Acute Dermal Irritation/Corrosion, this compound was found to be non-irritating when applied to the skin of rabbits.
Following OECD Guideline 405 for Acute Eye Irritation/Corrosion, this compound has been shown to be non-irritating to the eyes of rabbits.
Skin Sensitization
This compound is not considered to be a skin sensitizer. Studies performed in accordance with OECD Guideline 429 (Skin Sensitisation: Local Lymph Node Assay) have shown no evidence of sensitization potential.
Repeated Dose Toxicity
Sub-chronic toxicity studies indicate a low potential for systemic toxicity following repeated exposure to this compound.
Sub-chronic Oral Toxicity
A 13-week oral toxicity study in dogs was conducted with daily doses of 400 mg/kg and 1,200 mg/kg body weight. While some accumulation of this compound was observed in the liver, there were no significant toxic effects noted in serum biochemical tests or hepatic functional tests, suggesting that the accumulation did not impair physiological functions[1]. A 90-day study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 10,000 mg/kg body weight/day[2].
Genotoxicity
A battery of in vitro genotoxicity studies has been conducted on this compound, all of which have yielded negative results.
Bacterial Reverse Mutation Assay (Ames Test)
This compound was found to be non-mutagenic in the Ames test, which was conducted using various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
In an in vitro mouse lymphoma assay, this compound did not induce mutations at the thymidine kinase (TK) locus, with and without metabolic activation.
In Vitro Mammalian Chromosomal Aberration Test
This compound did not induce chromosomal aberrations in cultured mammalian cells.
Reproductive and Developmental Toxicity
Based on available data, this compound is not considered to be a reproductive or developmental toxicant. A combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD Guideline 422) in rats established a NOAEL of 1000 mg/kg body weight/day for both reproductive and developmental endpoints[2][3][4].
Carcinogenicity and Chronic Toxicity
There is a lack of long-term carcinogenicity and chronic toxicity studies specifically on pharmaceutical-grade this compound. The US Environmental Protection Agency (EPA) has noted the absence of adequate experimental data to assess the carcinogenic potential of this compound[4]. However, squalene, the precursor to this compound, has been investigated for its potential chemopreventive and anti-carcinogenic properties[5]. It is important to note that these are distinct compounds and the safety profile of one cannot be directly extrapolated to the other without specific studies.
Data Summary Tables
Table 1: Acute Toxicity of Pharmaceutical-Grade this compound
| Endpoint | Species | Route | Result | Reference |
| LD50 | Mouse | Oral | > 20 ml/kg | [6] |
| Skin Irritation | Rabbit | Dermal | Non-irritant (OECD 404) | [3] |
| Eye Irritation | Rabbit | Ocular | Non-irritant (OECD 405) | [3] |
| Skin Sensitization | Mouse | Dermal | Non-sensitizer (OECD 429) | [3] |
Table 2: Repeated Dose and Reproductive/Developmental Toxicity of this compound
| Study Type | Species | Guideline | NOAEL | Reference |
| Sub-chronic Toxicity (90-day) | Rat | OECD 408 (presumed) | 10,000 mg/kg/day | [2] |
| Reproductive/Developmental Toxicity | Rat | OECD 422 | 1000 mg/kg/day | [2][3][4] |
Table 3: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and without | Negative |
| Mouse Lymphoma Assay | L5178Y TK+/- cells | With and without | Negative |
| Chromosomal Aberration | Mammalian cells | With and without | Negative |
Experimental Protocols
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
Test Animal: Albino rabbit.
-
Procedure: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of clipped skin. The site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
Test Animal: Albino rabbit.
-
Procedure: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
OECD Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA)
-
Test Animal: Mouse (CBA/Ca or CBA/J strain).
-
Procedure: The test substance is applied to the dorsal surface of the ears daily for three consecutive days. On day 5, a radiolabeled thymidine is injected intravenously.
-
Endpoint: Three hours after injection, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by the incorporation of the radiolabel. A stimulation index (SI) of 3 or greater is considered a positive result.
OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
-
Test Animal: Rat.
-
Procedure: The test substance is administered orally to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.
-
Endpoints: Observations include clinical signs, body weight, food consumption, mating performance, fertility, parturition, and pup viability and growth. At termination, organs are weighed, and histopathological examinations are performed.
Signaling Pathways and Molecular Mechanisms
Recent research has begun to elucidate the molecular mechanisms by which this compound may exert its biological effects, particularly in the context of skin health and protection against environmental stressors.
Anti-inflammatory Effects via NF-κB Pathway
Studies in human dermal fibroblasts have shown that this compound can counteract UVA-induced inflammation by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. UVA radiation typically leads to the activation of NF-κB, a key transcription factor involved in the inflammatory response. This compound treatment has been observed to suppress this activation, thereby reducing the expression of downstream inflammatory mediators like cyclooxygenase-2 (COX-2)[7][8].
Potential Interaction with PPARα
While direct studies on this compound are limited, its precursor, squalene, has been identified as a potential agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[9]. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses. Given the structural similarity, it is plausible that this compound could also interact with this pathway, although further research is required to confirm this.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the toxicological assessment of a substance like pharmaceutical-grade this compound, incorporating both in vitro and in vivo studies as guided by regulatory frameworks.
Conclusion
References
- 1. oecd.org [oecd.org]
- 2. hekserij.nl [hekserij.nl]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. epa.gov [epa.gov]
- 5. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Squalane in the Stabilization of Lipid Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role squalane plays in the formulation and stabilization of lipid nanoparticles (LNPs), particularly Nanostructured Lipid Carriers (NLCs). This compound, the hydrogenated and more stable form of squalene, is a biocompatible, biodegradable, and non-toxic excipient increasingly utilized to enhance the performance of advanced drug delivery systems.[1][2] Its unique physicochemical properties allow for the creation of more stable LNPs with higher drug loading capacities, addressing key challenges in parenteral and topical drug delivery.
This compound: Enhancing LNP Stability and Performance
Lipid nanoparticles have emerged as a leading platform for the delivery of therapeutics, including mRNA vaccines, due to their ability to encapsulate and protect sensitive drug molecules.[3][4] The stability of these nanoparticles is a critical quality attribute, influencing their shelf-life, safety, and therapeutic efficacy.[5][6]
NLCs represent an advanced generation of lipid nanoparticles, designed to overcome the limitations of earlier Solid Lipid Nanoparticles (SLNs). While SLNs are composed of a solid lipid core, this highly ordered crystalline structure can lead to drug expulsion during storage and limit the amount of drug that can be encapsulated.[7][8]
This compound is introduced into these formulations as a liquid lipid. By blending this compound with a solid lipid matrix (e.g., Compritol®), the resulting particle core becomes less ordered and more amorphous.[7][9] This structural imperfection is the key to this compound's stabilizing function.
Key Mechanisms of this compound-Mediated Stabilization:
-
Disruption of Crystallinity: this compound molecules integrate into the solid lipid matrix, creating imperfections and disrupting the formation of a perfect crystal lattice. This results in an amorphous or less-ordered nanostructure.[7][10]
-
Increased Drug Loading: The disordered lipid core provides more space to accommodate drug molecules, significantly increasing the drug loading capacity compared to highly crystalline SLNs.[7]
-
Prevention of Drug Expulsion: By reducing the degree of crystallinity, this compound minimizes the risk of the drug being squeezed out of the nanoparticle as the solid lipid recrystallizes over time, thereby enhancing the formulation's long-term stability.[11]
-
Improved Physical Stability: The amorphous matrix can help prevent particle aggregation and maintain a consistent particle size distribution during storage.
Below is a diagram illustrating the structural difference between SLNs and this compound-containing NLCs.
Quantitative Data on this compound's Impact
The inclusion of this compound has a measurable effect on the critical quality attributes of lipid nanoparticles. The following tables summarize quantitative data from studies investigating these effects.
Table 1: Effect of this compound on Particle Size and Polydispersity Index (PDI)
| Formulation Base | This compound Content (% w/w of lipid phase) | Mean Particle Size (nm) | PDI | Reference |
| Precirol® | 0% (SLN) | 190 | - | |
| Precirol® | Not specified (NLC) | 190 | - | |
| Compritol® 888 ATO | 10% | ~350 | ~0.3 | [7] |
| Compritol® 888 ATO | 20% | ~400 | ~0.3 | [7] |
| Compritol® 888 ATO | 30% | ~550 | ~0.35 | [7] |
| Sebum-derived lipids | NLC Type | 177 | - | [12] |
| Sebum-derived lipids | Nanoemulsion Type | 194 | - | [12] |
Note: PDI values below 0.3 are generally considered acceptable for LNP formulations, indicating a relatively narrow size distribution.[4][13]
Table 2: Effect of this compound on Drug Encapsulation Efficiency (EE)
| Drug | Formulation Base | This compound Content (% w/w of lipid phase) | Encapsulation Efficiency (%) | Reference |
| Mebendazole | Compritol® 888 ATO | 10% | ~50-60% | [7] |
| Mebendazole | Compritol® 888 ATO | 20% | ~60-65% | [7] |
| Mebendazole | Compritol® 888 ATO | 30% | ~70% | [7] |
| Diphencyprone | Sebum-derived lipids (NLC) | Not specified | ~80% | [12] |
| Minoxidil | Sebum-derived lipids (NLC) | Not specified | ~60% | [12] |
These data illustrate a clear trend where increasing the proportion of this compound in the lipid matrix of NLCs can lead to a significant improvement in the encapsulation efficiency of lipophilic drugs.[7] However, it can also lead to an increase in particle size.
Experimental Protocols
Reproducible formulation and characterization are paramount in nanoparticle research. This section details common methodologies for the preparation and analysis of this compound-containing NLCs.
Preparation of this compound-Containing NLCs by Hot Melt Emulsification
This technique is widely used for its scalability and efficiency.[7] The workflow involves dispersing a molten lipid phase containing the drug and this compound into a hot aqueous surfactant solution.
Methodology:
-
Lipid Phase Preparation: The solid lipid (e.g., Compritol® 888 ATO) is melted at a temperature approximately 5-10°C above its melting point. The active pharmaceutical ingredient (API) and the specified amount of this compound are then dissolved in the molten lipid under continuous stirring to form a clear lipid phase.
-
Aqueous Phase Preparation: Simultaneously, an aqueous solution of a surfactant (e.g., Pluronic F68) is prepared and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous surfactant solution under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax). This process creates a hot oil-in-water (o/w) nanoemulsion.
-
Nanoparticle Formation: The hot nanoemulsion is immediately cooled down in an ice bath under gentle stirring. The rapid cooling causes the lipid droplets to solidify, forming the nanostructured lipid carriers.[7]
Key Characterization Techniques
Accurate characterization is essential to ensure the quality and performance of the LNP formulation.
-
Particle Size, PDI, and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.[14][15]
-
Protocol: The NLC dispersion is diluted with deionized water or an appropriate buffer (e.g., 0.1x PBS for zeta potential to reduce ionic strength).[15] The sample is placed in a cuvette and analyzed at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C). DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their hydrodynamic diameter and size distribution (PDI). ELS applies an electric field and measures the velocity of the particles to determine their surface charge.
-
-
Encapsulation Efficiency (EE%):
-
Technique: Separation of free drug from LNPs followed by quantification.
-
Protocol:
-
Separation: An aliquot of the NLC dispersion is placed in an ultra-centrifugal filter unit (e.g., Amicon® with a suitable molecular weight cut-off). The sample is centrifuged to separate the aqueous phase containing the unencapsulated (free) drug from the nanoparticles.
-
Quantification: The amount of free drug in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The EE% is calculated using the formula: EE (%) = [(Total Drug Added - Free Drug Measured) / Total Drug Added] x 100
-
-
-
Thermal Analysis:
-
Technique: Differential Scanning Calorimetry (DSC).[10]
-
Protocol: A lyophilized sample of the NLCs is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range. DSC measures the heat flow into or out of the sample relative to a reference. The resulting thermogram reveals melting points and enthalpy changes, which provides insight into the crystallinity of the lipid matrix. A broader, less defined melting peak, or a shift to a lower melting point compared to the pure solid lipid, indicates the formation of a less-ordered, amorphous structure due to the inclusion of this compound.
-
The relationship between this compound content and key LNP properties is summarized below.
Conclusion
This compound serves as a highly effective excipient for stabilizing lipid nanoparticles by transforming the solid lipid core into an amorphous, nanostructured matrix. This modification directly addresses the primary limitations of SLNs, leading to significantly enhanced drug loading capacity and improved long-term stability by preventing drug expulsion.[7][11] The ability to precisely control these critical quality attributes through the modulation of this compound content makes it an invaluable tool for scientists and researchers in the development of next-generation drug delivery systems. A thorough understanding and characterization of these formulations, using the protocols outlined in this guide, are essential for translating promising research into clinically successful therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘Stealthy’ lipid nanoparticles give mRNA vaccines a makeover | Cornell Chronicle [news.cornell.edu]
- 4. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on mebendazole loaded Compritol® nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene containing solid lipid nanoparticles, a promising adjuvant system for yeast vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Squarticles as a Lipid Nanocarrier for Delivering Diphencyprone and Minoxidil to Hair Follicles and Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.curapath.com [blog.curapath.com]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Squalane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalane (C₃₀H₆₂), a fully saturated triterpenoid, is the hydrogenated and highly stable derivative of squalene. Unlike its unsaturated counterpart, this compound exhibits significant stability against auto-oxidation, making it a subject of great interest in dermatology and pharmacology. While it is not a classical chain-breaking antioxidant in the manner of phenols or ascorbates, this compound demonstrates potent protective effects against oxidative stress, particularly in cellular models. This technical guide provides an in-depth review of the in vitro antioxidant activity of this compound, focusing on its cellular protective mechanisms rather than direct radical scavenging. It includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of cellular pathways and experimental workflows to support further research and development.
Core Concepts: this compound's Protective Antioxidant Mechanism
The primary antioxidant action of this compound is not direct free radical scavenging, a mechanism typical of compounds with labile hydrogen atoms. As a saturated hydrocarbon, this compound is chemically inert in standard radical scavenging assays like the DPPH or ABTS tests. The literature indicates that its protective effects stem from its ability to prevent the formation of reactive oxygen species (ROS) in cells subjected to oxidative insults, such as UVA radiation.
A key study on human dermal fibroblasts (HDFs) demonstrated that pre-treatment with this compound counteracted UVA-induced ROS formation, preserved the cellular redox state, and inhibited apoptosis.[1] The mechanism is linked to the modulation of intracellular signaling pathways critical for cell survival and death. This compound was found to suppress the expression of pro-apoptotic proteins (p53, caspase-9, caspase-3) and restore the activity of the pro-survival p-Akt/mTOR pathway, which is often suppressed by UVA-induced stress.[1]
This positions this compound as a cellular protectant and stress-response modulator rather than a direct antioxidant. Its high lipophilicity allows for efficient integration into cellular membranes, potentially shielding other vulnerable lipids from peroxidation.
Quantitative Data Summary
Quantitative data on the direct radical scavenging activity of this compound is largely absent from the literature, likely due to its saturated structure. The most relevant quantitative results are derived from cell-based assays that measure cytoprotection and the reduction of cellular oxidative stress.
| Assay Type | Cell Line | Stressor | This compound Concentration | Key Finding | Reference |
| Cell Viability | Human Dermal Fibroblasts (HDF) | UVA Radiation (10 J/cm²) | 0.01% and 0.015% | Maintained cell viability at 80% post-UVA, compared to 56% in untreated controls. | [1] |
| ROS Production | Human Dermal Fibroblasts (HDF) | UVA Radiation (10 J/cm²) | 0.01% and 0.015% | Pronounced, dose-dependent reduction in intracellular ROS levels (visualized via fluorescence). | [1] |
Signaling Pathway Modulation by this compound
Under conditions of UVA-induced stress, this compound has been shown to intervene in the intrinsic apoptotic signaling cascade. By preventing excessive ROS generation, it helps maintain the pro-survival p-Akt/mTOR pathway, which in turn suppresses the activation of p53 and downstream caspases, ultimately inhibiting apoptosis and promoting cell survival.
Caption: this compound prevents ROS formation, restoring the p-Akt/mTOR survival pathway.
Detailed Experimental Protocols
Cellular ROS Production Assay in UVA-Irradiated Fibroblasts
This protocol is based on the methodology described for evaluating the protective effects of this compound on human dermal fibroblasts.[1]
1. Objective: To quantify the effect of this compound on intracellular ROS production in HDFs following UVA irradiation.
2. Materials:
-
Human Dermal Fibroblasts (HDF)
-
DMEM medium with 10% FBS, penicillin/streptomycin
-
Plant-derived this compound (sterile)
-
Phosphate-Buffered Saline (PBS)
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA or CellROX™ Deep Red)
-
UVA radiation source (λ = 365 nm)
-
Fluorescence microscope or plate reader
3. Procedure:
-
Cell Culture: Culture HDFs in 24-well plates until they reach 80-90% confluency.
-
This compound Treatment: Prepare this compound dilutions in complete DMEM to achieve final concentrations of 0.005%, 0.01%, and 0.015%. Remove the old medium from cells and add 1 mL of the this compound-containing medium to each well. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO₂.
-
UVA Irradiation:
-
Discard the medium and wash cells gently with cold PBS (4°C).
-
Add 1 mL of cold PBS to each well.
-
Expose the cells to UVA radiation at a total dose of 10 J/cm². A non-irradiated control group should be handled identically but kept shielded from the UVA source.
-
-
Post-Irradiation: Immediately after irradiation, replace the PBS with fresh, complete DMEM.
-
ROS Staining: After a suitable time (e.g., 24 hours), wash the cells with PBS and incubate with a ROS-sensitive probe according to the manufacturer's instructions (e.g., 5 µM DCFH-DA for 30 minutes).
-
Quantification: Wash cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope (for imaging) or a microplate reader (for quantitative analysis). The intensity of the fluorescence is proportional to the amount of intracellular ROS.
4. Data Analysis: Normalize the fluorescence intensity of treated groups to the UVA-irradiated control group to determine the percentage reduction in ROS.
Caption: Workflow for assessing this compound's effect on cellular ROS production.
DPPH Radical Scavenging Assay (Adapted for Lipophilic Compounds)
1. Objective: To measure the direct hydrogen-donating capacity of this compound. Note: As a saturated hydrocarbon, this compound is expected to show little to no activity in this assay.
2. Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
This compound
-
Solvent suitable for both DPPH and this compound (e.g., 2-propanol, ethyl acetate, or a mixture like ethanol/1-butanol).[2]
-
Positive control (e.g., α-Tocopherol or BHT)
-
Spectrophotometer or microplate reader (517 nm)
3. Procedure:
-
Solution Preparation:
-
Prepare a 0.1 mM DPPH stock solution in the chosen solvent. Keep it protected from light.
-
Prepare a series of this compound dilutions in the same solvent (e.g., 1, 5, 10, 20 mg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Reaction Setup (96-well plate):
-
Sample Wells: Add 100 µL of DPPH solution and 100 µL of each this compound dilution.
-
Control Wells: Add 100 µL of DPPH solution and 100 µL of solvent.
-
Blank Wells: Add 100 µL of solvent and 100 µL of each this compound dilution (to correct for sample color).
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measurement: Measure the absorbance at 517 nm.
5. Calculation:
-
Corrected Sample Absorbance = Absorbance (Sample Well) - Absorbance (Blank Well)
-
% Inhibition = [(Absorbance_Control - Corrected Absorbance_Sample) / Absorbance_Control] x 100
-
Plot % Inhibition vs. concentration to determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).
Caption: General workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay (Adapted for Lipophilic Compounds)
1. Objective: To measure the capacity of this compound to quench the ABTS•+ radical cation via electron transfer. This compound is expected to be inactive.
2. Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Solvent: Ethanol/1-butanol mixture or other suitable organic solvent.[2]
-
This compound
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader (734 nm)
3. Procedure:
-
ABTS•+ Solution Preparation:
-
Prepare a 7 mM aqueous ABTS solution and a 2.45 mM aqueous potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Before use, dilute the ABTS•+ stock solution with the chosen organic solvent to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
-
Reaction Setup (96-well plate):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of each this compound dilution (prepared in the same solvent).
-
Include a control (10 µL solvent) and a positive control series (Trolox).
-
-
Incubation: Mix and incubate for 6-10 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
5. Calculation:
-
% Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100
-
Plot the results against a Trolox standard curve to express the activity in Trolox Equivalents (TEAC).
Caption: General workflow for the ABTS radical scavenging assay.
Conclusion for Drug Development Professionals
This compound's value as a protective agent lies not in its ability to scavenge free radicals directly, but in its capacity to prevent their formation and to modulate cellular signaling pathways to favor survival under oxidative stress. Its complete saturation confers high stability, avoiding the risk of pro-oxidant activity associated with unsaturated lipids. For researchers in drug development and dermatology, this positions this compound as an excellent candidate for formulations aimed at protecting the skin from environmental aggressors like UV radiation. Future research should focus on its role in mitigating lipid peroxidation in situ and further elucidating its interaction with cell membrane dynamics and stress-response signaling.
References
Squalane: A High-Performance, Sustainable Non-Polar Solvent for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the continuous pursuit of greener, safer, and more efficient chemical processes, the selection of an appropriate solvent remains a critical factor in the success of organic synthesis. This technical guide explores the utility of squalane (C30H62), a fully saturated hydrocarbon, as a high-boiling, non-polar, and inert solvent for a variety of chemical transformations. With its origins in renewable resources, excellent thermal stability, and low toxicity, this compound presents a compelling alternative to traditional non-polar solvents in both academic research and industrial applications.
Executive Summary
This compound, a hydrogenated derivative of squalene, is a colorless, odorless, and biochemically inert liquid.[1] Traditionally used in the cosmetics industry for its emollient properties, its unique physicochemical characteristics make it a promising candidate for a solvent in organic synthesis.[1][2] This guide provides a comprehensive overview of this compound's properties, potential applications in organic reactions, and detailed experimental protocols.
Physicochemical Properties of this compound
This compound's utility as a solvent is underpinned by its distinct physical and chemical properties. Its high boiling point and low freezing point allow for a wide operational temperature range, while its non-polar nature makes it suitable for dissolving non-polar reactants and catalysts.
| Property | This compound | Dodecane | Toluene |
| Molecular Formula | C30H62 | C12H26 | C7H8 |
| Molecular Weight ( g/mol ) | 422.81 | 170.34 | 92.14 |
| Boiling Point (°C) | ~350 | 216.2 | 110.6 |
| Melting Point (°C) | -38 | -9.6 | -95 |
| Density (g/mL at 25°C) | ~0.81 | 0.75 | 0.87 |
| Viscosity (cP at 25°C) | ~30 | 1.34 | 0.59 |
| Flash Point (°C) | 218 | 74 | 4 |
| Polarity | Non-polar | Non-polar | Non-polar |
| Solubility | Soluble in non-polar organic solvents; Insoluble in water.[3] | Soluble in other hydrocarbons; Insoluble in water. | Soluble in organic solvents; Very slightly soluble in water. |
Applications in Organic Synthesis
While the use of this compound as a primary solvent in a broad range of named organic reactions is an emerging area of research, its inherent properties suggest its suitability for several types of chemical transformations, particularly those requiring high temperatures and an inert reaction medium.
Hydrogenation Reactions
This compound is the product of the hydrogenation of squalene, a reaction that is often carried out neat (solvent-free) or in the presence of a solvent.[4] The high boiling point and inertness of this compound make it an excellent medium for this transformation, particularly when using heterogeneous catalysts. It can effectively suspend the catalyst and dissolve the starting material, facilitating the reaction at elevated temperatures and pressures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, are cornerstones of modern organic synthesis. These reactions often require high temperatures and non-polar, aprotic solvents to facilitate the catalytic cycle and maintain the stability of the active catalyst.[5][6] While specific examples in the literature are sparse, this compound's high thermal stability and inertness make it a viable candidate for these reactions, especially in situations where substrate or catalyst solubility in more conventional non-polar solvents is limited. The use of a high-boiling solvent like this compound can also enable reactions with less reactive starting materials that require higher activation energies.
Experimental Protocols
General Considerations for Using this compound as a Solvent
-
Drying: As with all organic synthesis, ensuring anhydrous conditions is crucial. This compound should be dried over a suitable drying agent (e.g., molecular sieves) before use.
-
Degassing: For reactions sensitive to dissolved gases, particularly oxygen-sensitive organometallic reactions, this compound should be thoroughly degassed using standard techniques such as freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.
-
Product Isolation: Due to its high boiling point, removing this compound by distillation can be challenging. Product isolation will typically involve precipitation followed by filtration, or extraction with an immiscible solvent. For non-volatile products, short-path distillation of the product away from the this compound may be feasible.
Detailed Experimental Protocol: Hydrogenation of Squalene to this compound
This protocol describes the hydrogenation of squalene to this compound using a palladium on carbon (Pd/C) catalyst, where this compound can be considered the reaction medium once a sufficient amount has been formed.
Materials:
-
Squalene (ensure purity is known)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (high purity)
-
Anhydrous this compound (as an initial solvent, optional)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.
-
Charging the Reactor: To the autoclave, add squalene. If desired for initial fluidity, a small amount of anhydrous this compound can be added.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. The catalyst loading should be optimized but can typically range from 1-5 mol% relative to the squalene.
-
Sealing and Purging: Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any air.
-
Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 100-150 °C). Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge.
-
Cooling and Depressurization: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with a low-boiling non-polar solvent (e.g., hexane) to reduce viscosity. Remove the Pd/C catalyst by filtration through a pad of Celite®.
-
Product Isolation: If hexane was used for dilution, it can be removed by rotary evaporation. The resulting product is high-purity this compound.
Visualizations
Caption: Catalytic hydrogenation of squalene to this compound.
Caption: Decision workflow for selecting a high-boiling non-polar solvent.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Use of Squalane as a Negative Control in Lipidomics Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of lipidomics, the accurate identification and quantification of lipids are paramount to understanding cellular processes, disease pathogenesis, and the efficacy of therapeutic interventions. The complexity of the lipidome necessitates rigorous experimental design, including the use of appropriate controls to ensure data integrity and validate findings. This technical guide details the application of squalane as a robust negative control in lipidomics studies. Due to its biochemical inertness and structural dissimilarity to endogenous lipids, this compound serves as an ideal reference to account for non-specific effects and background noise in experimental systems.
This compound (C30H62) is a fully saturated hydrocarbon, a derivative of squalene, which is an intermediate in cholesterol biosynthesis.[1][2] Unlike its unsaturated counterpart, this compound's complete saturation renders it highly resistant to oxidation and chemical degradation, making it exceptionally stable.[1][3] Its non-polar, lipophilic nature allows for its incorporation into lipid-based formulations and delivery to cells, yet it is not metabolized by cellular enzymatic machinery.[2][4] These properties make this compound an excellent negative control, as it is not expected to induce specific biological responses or interfere with the metabolic pathways under investigation.
This guide provides a comprehensive overview of the principles behind using this compound as a negative control, detailed experimental protocols for its application in cell culture-based lipidomics studies, and a framework for data analysis and interpretation.
Rationale for Using this compound as a Negative Control
The primary role of a negative control in a lipidomics experiment is to establish a baseline and differentiate between specific treatment effects and non-specific perturbations. This compound is particularly well-suited for this role for several key reasons:
-
Biochemical Inertness: As a saturated hydrocarbon, this compound does not possess reactive functional groups and is not a substrate for enzymes involved in lipid metabolism, such as lipases, acyltransferases, or oxidoreductases.[4] This ensures that any observed changes in the lipidome of treated samples are not due to the metabolic conversion of the control substance itself.
-
Oxidative Stability: Unlike unsaturated lipids, which are prone to peroxidation, this compound is stable and does not generate reactive oxygen species or lipid peroxidation products that could confound experimental results.[1][3]
-
Minimal Biological Activity: Studies have shown that this compound does not significantly alter the expression of genes involved in inflammation or lipid metabolism, nor does it promote the formation of lipid droplets or the secretion of free fatty acids in cell culture models.[4][5][6]
-
Physical Properties: this compound is a colorless, odorless, and non-toxic oily liquid that can be readily formulated for delivery to cells in culture, often as a vehicle control.[7][8]
By including a this compound-treated group in a lipidomics study, researchers can confidently attribute changes in the lipid profiles of their experimental groups to the specific effects of the treatment, rather than to the vehicle or non-specific lipid stress.
Experimental Design and Protocols
A well-designed lipidomics experiment incorporating a this compound negative control will typically include the following groups:
-
Untreated Control: Cells cultured in standard medium without any vehicle or treatment. This group provides the basal lipidome profile.
-
Vehicle Control (this compound): Cells treated with the same vehicle used to deliver the experimental compound, but containing this compound instead. This accounts for any effects of the vehicle itself.
-
Experimental Group(s): Cells treated with the compound(s) of interest dissolved in the vehicle.
The following sections provide detailed protocols for the preparation and application of this compound as a negative control in a typical cell culture-based lipidomics experiment.
Preparation of this compound for Cell Culture Experiments
Given its lipophilic nature, this compound must be appropriately formulated for delivery to cells in an aqueous culture medium. A common method is to create an oil-in-water emulsion.
Materials:
-
This compound (high purity, ≥98%)
-
Pluronic F-68 or other suitable non-ionic surfactant
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
Protocol:
-
Prepare a this compound Stock Solution:
-
In a sterile microcentrifuge tube, mix this compound with a small amount of a non-ionic surfactant (e.g., 0.1% Pluronic F-68 in PBS) to aid in emulsification.
-
Vortex vigorously for 5-10 minutes to create a homogenous emulsion.
-
The final concentration of the this compound stock solution should be determined based on the desired final concentration in the cell culture medium. For example, a 1000x stock solution can be prepared.
-
-
Sterilization:
-
Sterilize the this compound emulsion by passing it through a 0.22 µm syringe filter.
-
-
Preparation of Treatment Medium:
-
On the day of the experiment, dilute the sterile this compound stock solution into the appropriate cell culture medium to achieve the desired final concentration. A common final concentration for a negative control is in the range of 0.003% to 0.01%.[5]
-
Ensure the this compound is well-dispersed in the medium by gentle inversion before adding to the cells.
-
Cell Culture and Treatment
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
Remove the existing culture medium.
-
Add the prepared treatment media to the respective wells:
-
Untreated Control: Standard culture medium.
-
Vehicle Control: Culture medium containing the final concentration of this compound.
-
Experimental Group(s): Culture medium containing the experimental compound(s) at the desired concentration(s), prepared using the same vehicle as the this compound control.
-
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
Lipid Extraction
Following treatment, lipids are extracted from the cells for subsequent analysis. The Methyl-tert-butyl ether (MTBE) extraction method is a widely used and effective protocol.[3]
Materials:
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (a mix of deuterated or odd-chain lipids representing different lipid classes)
Protocol:
-
Cell Harvesting:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add a suitable volume of cold methanol to each well to quench metabolic activity and detach the cells. Scrape the cells and transfer the cell suspension to a glass tube.
-
-
Addition of Internal Standards: Add a known amount of the internal standard mixture to each sample.
-
Lipid Extraction:
-
Add MTBE to the methanol-cell suspension (e.g., a 10:3 ratio of MTBE:methanol).
-
Vortex the mixture for 1 hour at 4°C.
-
Add water to induce phase separation (e.g., a 2.5:1 ratio of water to the initial methanol volume).
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the analytical platform (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.
Lipid Analysis by Mass Spectrometry
The extracted lipids are typically analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), depending on the lipid classes of interest.
General Workflow:
-
Chromatographic Separation: The reconstituted lipid extract is injected into an LC or GC system to separate the different lipid species.
-
Mass Spectrometry Detection: The separated lipids are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio (m/z) of each lipid ion.
-
Data Acquisition: Data is acquired in either full scan mode to detect all ions within a mass range or in a targeted manner (e.g., selected reaction monitoring) to quantify specific lipids.
Data Presentation and Interpretation
Quantitative data from lipidomics experiments should be presented in a clear and structured format to facilitate comparison between the control and experimental groups.
Quantitative Data Summary
The table below provides a hypothetical example of how to present quantitative lipidomics data from a study using this compound as a negative control. The data represents the relative abundance of different lipid classes, normalized to the internal standard and total protein content.
| Lipid Class | Untreated Control (Relative Abundance ± SD) | This compound Control (Relative Abundance ± SD) | Experimental Group (Relative Abundance ± SD) |
| Phosphatidylcholine (PC) | 100 ± 5.2 | 102 ± 6.1 | 155 ± 8.3 |
| Phosphatidylethanolamine (PE) | 100 ± 4.8 | 98 ± 5.5 | 110 ± 6.9 |
| Triacylglycerol (TAG) | 100 ± 7.1 | 105 ± 8.0 | 250 ± 15.2 |
| Diacylglycerol (DAG) | 100 ± 3.9 | 99 ± 4.5 | 180 ± 10.1 |
| Free Fatty Acids (FFA) | 100 ± 6.5 | 103 ± 7.2 | 130 ± 9.4 |
| Cholesterol Esters (CE) | 100 ± 8.2 | 101 ± 7.9 | 195 ± 12.5** |
*p < 0.05, **p < 0.01 compared to this compound control.
Interpretation: In this example, the this compound control group shows no significant difference in the relative abundance of any lipid class compared to the untreated control, confirming its inertness. In contrast, the experimental group exhibits a significant increase in several lipid classes, indicating that the treatment has a specific effect on lipid metabolism.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a lipidomics study employing this compound as a negative control.
Caption: Lipidomics workflow using this compound as a negative control.
Signaling Pathways and Logical Relationships
The rationale for using this compound as a negative control is rooted in its inability to participate in major lipid signaling and metabolic pathways. The following diagram illustrates this concept by showing that this compound does not interact with key enzymatic steps in lipid metabolism, unlike bioactive lipids.
Caption: Inert nature of this compound in lipid metabolism pathways.
Conclusion
References
- 1. Lipidomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 4. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 8. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility of Squalane in Subcutaneous Injections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane, the hydrogenated and more stable form of squalene, is a saturated triterpene hydrocarbon that is gaining significant interest as a vehicle for the subcutaneous delivery of drugs and as a component of vaccine adjuvants. Its biocompatibility, low toxicity, and ability to form stable nanoemulsions make it an attractive excipient for parenteral administration.[1][2][3] This technical guide provides an in-depth analysis of the biocompatibility of this compound for subcutaneous applications, focusing on local tissue responses, cellular and molecular mechanisms, and key experimental methodologies for its evaluation. While much of the in-vivo research has been conducted on squalene-based emulsions, such as MF59 and its analogue AddaVax, this guide will extrapolate and present data relevant to this compound wherever possible, noting its potentially slightly higher reactogenicity compared to squalene.[4]
Physicochemical Properties and Biocompatibility Overview
This compound (C₃₀H₆₂) is derived from the hydrogenation of squalene (C₃₀H₅₀). This process removes the double bonds, resulting in a fully saturated molecule that is not prone to autoxidation, giving it superior stability for pharmaceutical formulations.[2][5] It is a non-irritating, non-allergenic lipid with low toxicity by various routes of administration.[1] Its biocompatibility stems from its similarity to a natural component of human sebum, allowing it to be well-tolerated by the body.[3] When used in subcutaneous injections, this compound is generally associated with minimal tissue reaction.[4]
Local Tissue Response to Subcutaneous this compound Injection
Subcutaneous injection of this compound-based formulations elicits a transient and localized inflammatory response, which is a normal physiological reaction to foreign material. This response is a critical aspect of its adjuvant activity in vaccines and a key consideration for its use as a drug delivery vehicle.
Histopathological Findings
Histological evaluation of the injection site is a primary method for assessing local tolerance. Following subcutaneous injection of oil-in-water emulsions containing squalene (such as AddaVax), a predictable sequence of events occurs. Initially, there is a thickening of the skin, which is attributed to an influx of immune cells.[6][7] Histopathological analysis of skin sections typically reveals a well-defined area of inflammation that resolves over time. Key observations include:
-
Cellular Infiltration: A rapid recruitment of neutrophils, followed by monocytes and macrophages.[6][7]
-
Edema: Mild to moderate fluid accumulation in the subcutaneous tissue.
-
Foreign Body Reaction: In some cases, particularly with larger volumes or more viscous formulations, a classic foreign body response with the formation of a transient nodule may be observed.[8]
These reactions are generally considered mild and self-limiting. Studies have shown that this compound and squalene emulsions result in reduced tissue reaction, faster healing, and smaller scarring compared to mineral oil-based emulsions.[4]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from studies evaluating the biocompatibility of this compound and related squalene emulsions.
Table 1: In Vitro Cytotoxicity of this compound on Human Dermal Fibroblasts
| This compound Concentration | Cell Viability (%) vs. Control | Statistical Significance |
| 0.005% | Not significantly different from control | N/A |
| 0.01% | Not significantly different from control | N/A |
| 0.015% | Not significantly different from control | N/A |
| 0.02% | 78% | p < 0.05 |
| 0.025% | 74% | p < 0.05 |
Source: Adapted from this compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast.[9]
Table 2: Immune Cell Recruitment in Mouse Skin After Subcutaneous Injection of a Squalene-Based Emulsion (AddaVax)
| Time Post-Injection | Neutrophils (cells/mm²) | Monocytes (cells/mm²) | Dendritic Cells (cells/mm²) |
| 2 hours | ~1500 | ~500 | ~100 |
| 12 hours | ~2500 | ~1500 | ~50 |
| 24 hours | ~1500 | ~2000 | ~75 |
| 7 days | Baseline levels | Baseline levels | Baseline levels |
Source: Data extrapolated from graphical representations in "Immunological dynamics after subcutaneous immunization with a squalene-based oil-in-water adjuvant".[6][7]
Table 3: Serum Cytokine Levels in Mice 24 Hours After Subcutaneous Injection with a Squalene-Based Emulsion (AddaVax)
| Cytokine | Concentration (pg/mL) - Adjuvant Group | Concentration (pg/mL) - Control Group | Fold Increase |
| IL-6 | ~1500 | <100 | >15x |
| TNF-α | ~500 | <50 | >10x |
| IL-12 | ~250 | <20 | >12.5x |
| IL-1β | ~100 | <20 | >5x |
Source: Data extrapolated from graphical representations in "Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway".[10]
Molecular Mechanisms of this compound-Induced Immune Response
The biocompatibility and adjuvant effect of this compound-based emulsions are intrinsically linked to their interaction with the innate immune system. The subcutaneous injection triggers a cascade of signaling events that orchestrate the local inflammatory response and subsequent adaptive immunity.
Signaling Pathways
Two key signaling pathways have been identified as crucial for the immune response to squalene-based adjuvants: the MyD88-dependent pathway and the RIPK3-mediated necroptosis pathway.
-
MyD88-Dependent Pathway: Myeloid differentiation primary response 88 (MyD88) is an adaptor protein used by most Toll-like receptors (TLRs) to initiate a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, which are essential for recruiting immune cells to the injection site. While squalene emulsions do not directly activate TLRs, the MyD88 pathway is required for optimal antibody responses, suggesting an indirect activation mechanism.[10]
-
RIPK3-Mediated Necroptosis: Receptor-interacting serine/threonine-protein kinase 3 (RIPK3) is a key regulator of necroptosis, a form of programmed cell death. Squalene-based emulsions can induce RIPK3-dependent necroptosis in macrophages at the injection site and in the draining lymph nodes. The release of damage-associated molecular patterns (DAMPs) from these dying cells creates a highly immuno-stimulatory microenvironment that is critical for the induction of robust CD8+ T cell responses.[10]
Signaling Pathway Diagrams
Detailed Experimental Protocols
A thorough evaluation of this compound's biocompatibility requires a multi-faceted approach, employing a range of in vitro and in vivo assays.
Preparation of this compound-Based Nanoemulsions
A common method for preparing this compound-based nanoemulsions for preclinical studies is by rapid injection of an ethanol solution into an aqueous phase.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Polysorbate 80 (Tween 80)
-
Ethanol
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare an oil-lipid mixture by dissolving this compound, DOPC, and Tween 80 in ethanol at a desired molar ratio (e.g., 1:1:1).
-
If encapsulating a lipophilic drug, add it to the lipid-ethanol solution at a specific lipid-to-drug weight ratio (e.g., 10:1).
-
Rapidly inject the ethanol solution into PBS while stirring to form the nanoemulsion.
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering.
Source: Adapted from "A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod".[11]
In Vivo Subcutaneous Injection and Tissue Collection
Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used.
Protocol:
-
Administer a single bolus subcutaneous injection of the this compound formulation (e.g., 1 mL for rats) into the clipped abdominal or dorsal skin.
-
Include negative (saline) and positive (known irritant) control groups.
-
Observe the injection sites for macroscopic signs of irritation (erythema, edema) at specified time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
At designated endpoints (e.g., 24 hours, 72 hours, 7 days), euthanize the animals and excise the full-thickness skin and underlying tissue at the injection site.
-
Divide the tissue samples for histological analysis and for isolation of immune cells.
Source: Adapted from "In vivo screening of subcutaneous tolerability for the development of novel excipients".[9]
Histological Evaluation and Scoring
Protocol:
-
Fix the excised skin tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it at a thickness of 5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope.
-
Score the sections for various parameters of inflammation and tissue damage using a semi-quantitative scoring system (see Table 4).
Table 4: Semi-Quantitative Histological Scoring System for Skin Inflammation
| Parameter | Score 0 | Score 1 (Minimal) | Score 2 (Mild) | Score 3 (Moderate) | Score 4 (Marked) |
| Inflammatory Cell Infiltration | None | Few scattered cells | Small focal aggregates | Multifocal to coalescing aggregates | Diffuse and dense infiltration |
| Edema | None | Slight separation of collagen fibers | Moderate separation of fibers | Widespread separation with fluid pockets | Severe separation with large fluid pockets |
| Hemorrhage | None | Few extravasated red blood cells | Small focal areas of hemorrhage | Multifocal areas of hemorrhage | Large, extensive hemorrhage |
| Necrosis | None | Single-cell necrosis | Focal areas of necrosis | Multifocal areas of necrosis | Extensive, confluent necrosis |
| Fibrosis | None | Minimal fibroblast proliferation | Mild increase in fibroblasts and collagen | Moderate, organized fibrosis | Dense, extensive fibrosis |
Source: Adapted from principles described in "Principles for valid histopathologic scoring in research".[12]
Immune Cell Isolation and Flow Cytometry
Protocol:
-
Mince the excised skin tissue and digest it using an enzymatic solution (e.g., collagenase, dispase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a panel of fluorescently-labeled antibodies to identify different immune cell populations (see Table 5 for an example panel). Include a viability dye (e.g., DAPI, Zombie Aqua) to exclude dead cells.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell subsets.
Table 5: Example Antibody Panel for Flow Cytometry of Skin Immune Cells
| Marker | Fluorochrome | Cell Type Identified |
| CD45 | BV421 | All hematopoietic cells |
| Ly6G | FITC | Neutrophils |
| Ly6C | PE | Monocytes |
| CD11b | APC-Cy7 | Myeloid cells (macrophages, monocytes, DCs) |
| F4/80 | PE-Cy7 | Macrophages |
| CD11c | APC | Dendritic cells |
| MHC-II | BV711 | Antigen-presenting cells (activated) |
Source: Adapted from "Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells".[11]
Cytokine Analysis by ELISA
Protocol:
-
Homogenize excised skin tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Alternatively, collect serum from blood samples.
-
Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add tissue homogenates, serum samples, and a standard curve of known cytokine concentrations to the plate.
-
Add a biotinylated detection antibody.
-
Add an enzyme-linked avidin or streptavidin.
-
Add a chromogenic substrate and measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Source: Adapted from general ELISA protocols.
Experimental Workflows
Conclusion
This compound is a highly biocompatible excipient for subcutaneous injections, characterized by a minimal and transient local inflammatory response. Its stability and low toxicity profile make it an excellent candidate for use as a vehicle in drug delivery systems and as a component of vaccine adjuvants. The predictable and well-characterized immune response, involving the recruitment of innate immune cells and the activation of specific signaling pathways like MyD88 and RIPK3, can be harnessed for immunomodulatory applications. A thorough assessment of biocompatibility, using a combination of in vitro and in vivo methods as detailed in this guide, is essential for the successful development of this compound-based subcutaneous drug products.
References
- 1. This compound-and-squalene - Ask this paper | Bohrium [bohrium.com]
- 2. us.typology.com [us.typology.com]
- 3. squalan.com [squalan.com]
- 4. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene Peroxidation and Biophysical Parameters in Acne-Prone Skin: A Pilot “In Vivo” Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunological dynamics after subcutaneous immunization with a squalene‐based oil‐in‐water adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principles for valid histopathologic scoring in research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunostimulatory Properties of Squalane-Based Emulsions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core immunostimulatory properties of squalane-based emulsions, widely recognized for their potent adjuvant effects in vaccines. This document delves into the mechanisms of action, quantitative effects on the immune system, and detailed experimental protocols for the evaluation of these adjuvants.
Introduction to this compound-Based Emulsion Adjuvants
This compound, a saturated form of squalene, is a natural lipid produced in human sebum. Its biocompatibility and ability to form stable oil-in-water emulsions have made it a key component in several licensed vaccine adjuvants, most notably MF59®. These emulsions are prized for their capacity to enhance and modulate the immune response to co-administered antigens, leading to more robust and durable protection. They are particularly effective in potentiating the immunogenicity of subunit vaccines, which are often poorly immunogenic on their own.
This compound-based adjuvants, such as MF59 and its mimetic AddaVax™, are known to elicit both cellular (Th1) and humoral (Th2) immune responses.[1] Their mechanism of action is multifaceted, involving the creation of a local immunostimulatory environment at the injection site, which leads to the recruitment and activation of immune cells and the subsequent enhancement of the adaptive immune response.[1][2][3]
Mechanism of Action
The immunostimulatory effects of this compound-based emulsions are not attributed to a single molecular pathway but rather to a cascade of events initiated at the site of injection.
Local Inflammatory Environment and Cell Recruitment
Upon intramuscular injection, this compound-based emulsions induce a transient and localized inflammatory response. This is characterized by the rapid release of chemokines and cytokines, which act as chemoattractants for various immune cells.[1][3] This leads to a significant influx of innate immune cells, including neutrophils, monocytes, eosinophils, and dendritic cells (DCs), to the injection site.[1] This orchestrated cell recruitment is crucial for the subsequent antigen uptake and presentation to the adaptive immune system.
ATP Release and Danger Signaling
A key initiating event in the immunostimulatory cascade is the release of adenosine triphosphate (ATP) from muscle cells at the injection site, a phenomenon significantly enhanced by the presence of MF59.[4][5] Extracellular ATP acts as a "danger signal," further promoting the recruitment of immune cells.[4] The enzymatic degradation of this ATP by apyrase has been shown to inhibit MF59-induced cell recruitment and subsequent T-cell responses and antibody production, highlighting the critical role of ATP in the adjuvant's mechanism.[4]
Signaling Pathways
The downstream signaling events triggered by this compound-based emulsions involve both MyD88-dependent and -independent pathways, leading to the activation of distinct arms of the adaptive immune response.
The adaptor protein MyD88, crucial for signaling downstream of most Toll-like receptors (TLRs), plays a pivotal role in the humoral immune response induced by MF59.[6] Surprisingly, the adjuvant activity of MF59 appears to be TLR-independent, suggesting a novel mechanism of MyD88 activation.[6] Deletion of MyD88 has been shown to abrogate the enhanced antibody responses typically seen with MF59, indicating its necessity for robust B-cell activation and antibody production.[6]
This compound-based emulsions have also been shown to induce robust CD8+ T-cell responses, a critical component of cellular immunity, through a pathway dependent on the receptor-interacting protein kinase 3 (RIPK3).[7][8] This pathway is initiated by necroptosis, a form of programmed cell death, in the lymph nodes.[8] The activation of RIPK3 is essential for the cross-presentation of antigens to CD8+ T cells by dendritic cells.[8] Interestingly, this RIPK3-dependent pathway appears to be independent of MyD88 and TLR signaling.[8]
Quantitative Data on Immune Responses
The following tables summarize the quantitative effects of this compound-based emulsions on key immunological parameters, compiled from various preclinical and clinical studies.
Table 1: Antibody Responses to this compound-Based Emulsion Adjuvanted Vaccines
| Antigen | Adjuvant | Species | Antibody Titer Metric | Titer (Adjuvanted) | Titer (Control/Unadjuvanted) | Fold Increase | Reference |
| H5N1 Influenza | MF59 | Human | HAI ≥1:40 (%) | 80% | 14% | 5.7 | [2] |
| H5N1 Influenza | MF59 | Human | HAI GMT | ~65 | Not Reported | 2-5 fold vs. Alum | [2][9] |
| Ovalbumin (OVA) | MF59/AddaVax | Mouse | IgG1 Titer | Comparable to Alum | - | - | [7] |
| Ovalbumin (OVA) | MF59/AddaVax | Mouse | IgG2b/c Titer | Significantly Elevated | Lower than Adjuvanted | - | [7] |
| Trivalent Influenza | MF59 | Human (Elderly) | HAI Titer | Met Licensure Criteria by Day 8 | - | - | [10] |
HAI: Hemagglutination Inhibition; GMT: Geometric Mean Titer
Table 2: T-Cell and Cytokine Responses to this compound-Based Emulsions
| Adjuvant | Species | Cell Type | Parameter | Response (Adjuvanted) | Response (Control/Unadjuvanted) | Reference |
| MF59 | Mouse | CD4+ T-cells | IFN-γ, IL-4, IL-13 producing cells | Increased Th1/Th2 profile | - | [11] |
| AddaVax | Mouse | Splenocytes | IFN-γ producing cells | Slightly Enhanced | - | [12] |
| AddaVax | Mouse | Splenocytes | IL-4 producing cells | No Significant Difference | - | [12] |
| This compound Emulsion | Mouse | Splenocytes | IL-2, IL-12, IFN-γ | Marked Upregulation | - | [13] |
| MF59 | Mouse | Serum | IL-5, IL-6 | Significantly Increased | Low levels | [1][13][14] |
| MF59 | Mouse | Serum | IFN-γ | Strong (with Quil A) | Low levels | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Mouse Immunization and Sample Collection
Objective: To assess the immunogenicity of a this compound-based emulsion adjuvanted vaccine in a mouse model.
Materials:
-
This compound-based emulsion (e.g., AddaVax™)
-
Antigen (e.g., Ovalbumin)
-
6-8 week old female C57BL/6 or BALB/c mice
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Prepare the vaccine formulation by gently mixing the antigen solution with the this compound-based emulsion at a 1:1 ratio by vortexing for 10-15 seconds.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 50-100 µL of the vaccine formulation intramuscularly (IM) into the quadriceps muscle or subcutaneously (SC) at the base of the tail.
-
For prime-boost studies, administer a booster immunization 2-3 weeks after the primary immunization using the same protocol.
-
At desired time points (e.g., 1, 2, and 4 weeks post-final immunization), collect blood via retro-orbital or cardiac puncture for serum analysis.
-
Euthanize the mice and harvest spleens and draining lymph nodes for cellular immunology assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
Objective: To quantify the levels of antigen-specific antibodies in mouse serum.
Materials:
-
96-well ELISA plates
-
Antigen
-
Mouse serum samples
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
Protocol:
-
Coat the ELISA plates with the antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates three times.
-
Serially dilute the mouse serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates five times.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates five times.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a predetermined cutoff.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Objective: To determine the frequency of cytokine-producing T-cells in response to the vaccine.
Materials:
-
Single-cell suspension of splenocytes
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA) and ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension from the harvested spleens.
-
Stimulate the splenocytes (e.g., 1-2 x 10⁶ cells/mL) with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.
-
Wash the cells and stain for surface markers with fluorescently-conjugated antibodies for 20-30 minutes on ice.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with fluorescently-conjugated antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell populations.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for assessing the immunostimulatory properties of a this compound-based emulsion adjuvant.
Conclusion
This compound-based emulsions are potent vaccine adjuvants that enhance both humoral and cellular immunity through a complex interplay of mechanisms. They create a localized immunostimulatory environment, trigger danger signals like ATP release, and activate distinct signaling pathways, including MyD88-dependent antibody production and RIPK3-dependent CD8+ T-cell responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the immunostimulatory properties of these valuable adjuvant systems.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination | Semantic Scholar [semanticscholar.org]
- 6. Toll-Like Receptor Ligand-Based Vaccine Adjuvants Require Intact MyD88 Signaling in Antigen-Presenting Cells for Germinal Center Formation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants. | Semantic Scholar [semanticscholar.org]
Squalane as a Vehicle for Hydrophobic Compound Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of hydrophobic compounds remains a significant challenge in pharmaceutical sciences. Poor aqueous solubility often leads to low bioavailability, limiting the therapeutic efficacy of many promising drug candidates[1][2][3]. Squalane, a fully saturated derivative of squalene, has emerged as a highly promising, biocompatible, and stable vehicle for the delivery of these challenging molecules[4][5][6]. This compound is a C30H62 branched, acyclic hydrocarbon, formally known as 2,6,10,15,19,23-hexamethyltetracosane[6][7]. Its saturated nature imparts high resistance to oxidation, making it more stable than its precursor, squalene[6][8]. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data supporting the use of this compound as a delivery vehicle for hydrophobic compounds.
This compound's utility in drug delivery stems from its intrinsic properties. It is a colorless, odorless oil that is non-toxic, non-irritating, and biocompatible[4][6][8]. It is naturally found in small amounts in human sebum, contributing to its excellent compatibility with biological systems[5]. These characteristics, combined with its ability to dissolve and carry lipophilic molecules, make it an ideal component for various drug delivery platforms, particularly oil-in-water (o/w) emulsions and nanoparticles[4][9][10]. These systems can enhance the solubilization of hydrophobic drugs, protect them from degradation, and facilitate their transport and uptake by cells[4][10].
Physicochemical Properties of this compound
The performance of this compound as a drug delivery vehicle is intrinsically linked to its physical and chemical properties. Its high hydrophobicity, stability, and biocompatibility are key advantages.
| Property | Value | References |
| Chemical Formula | C₃₀H₆₂ | [6][7][11] |
| Molecular Weight | 422.8 g/mol | [11] |
| Appearance | Colorless, odorless liquid | [8][12] |
| Density | ~0.858 g/mL (for Squalene) | [4][13][14] |
| Boiling Point | 210-215°C (at 1 torr) | [8] |
| Melting Point | -75 °C | [7][15] |
| Solubility | Insoluble in water; soluble in non-polar solvents (e.g., ether, chloroform) | [12][15] |
| Stability | Highly resistant to oxidation | [6][8][12] |
| Biocompatibility | Non-irritating, non-allergenic, low toxicity | [4][6] |
This compound-Based Delivery Systems
This compound is primarily formulated into oil-in-water (o/w) nanoemulsions for parenteral and other routes of administration. These systems consist of this compound oil droplets, stabilized by surfactants, dispersed in an aqueous phase. The hydrophobic drug is typically dissolved or encapsulated within the this compound core.
Oil-in-Water (o/w) Nanoemulsions
This compound-based nanoemulsions are effective delivery systems for hydrophobic drugs because the oil core acts as a reservoir for poorly water-soluble compounds[10]. These formulations can improve drug stability, offer sustained release, and enhance cellular uptake[4][9]. Several commercially successful vaccine adjuvants, such as MF59® and AS03, are based on squalene/squalane emulsions, highlighting their safety and efficacy in humans[16][17][18].
dot
Caption: Structure of a this compound-based o/w nanoemulsion for hydrophobic drug delivery.
Solid Lipid Nanoparticles (SLNs)
This compound can also be incorporated as a liquid lipid modifier in solid lipid nanoparticles (SLNs). The addition of this compound to a solid lipid matrix, such as Compritol®, can increase drug loading and modify the drug release profile[19]. The presence of this compound can create imperfections in the crystal lattice of the solid lipid, providing more space to accommodate drug molecules and potentially leading to faster drug release[19][20].
Quantitative Data on this compound Formulations
The composition and resulting physicochemical properties of this compound-based delivery systems are critical to their function. The tables below summarize data from various studies.
Table 1: Composition of this compound-Based Emulsion Adjuvants
| Formulation | This compound/Squalene Content | Surfactants | Particle Size (nm) | References |
| MF59® | 4.3% - 5% (v/v) | Tween® 80 (0.5% w/v), Span® 85 (0.5% w/v) | ~165 | [4][21] |
| AS03 | 2.5% (v/v) at injection | α-tocopherol (5% v/v), Tween® 80 (1.8% v/v) | ~150-155 | [4] |
| DETOX® | 1% (v/v) this compound | Tween® 80 (0.2%) | Not specified | [4] |
| PROVAX® | 15% (w/v) this compound (in 3x concentrate) | Pluronic® L121 (3.75% w/v), Tween® 80 (0.6% w/v) | Not specified | [4] |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Delivery System | This compound Content | Drug Loading/Encapsulation | References |
| Resiquimod (R848) | This compound-based nanoemulsion | Squalene, DOPC, Tween 80 (1:1:1 molar ratio) | Optimized at 10:1 lipid-to-drug ratio (w/w) | [10] |
| Mebendazole | Compritol® nanoparticles | 30% (w/w) | ~70% encapsulation efficiency | [19] |
| Squalene (itself) | Chitosan nanoparticles | 50, 100, 200 µL initial squalene | Encapsulation confirmed by FTIR and GC-MS | [22][23] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible development and characterization of this compound-based delivery systems.
Preparation of this compound-Based Oil-in-Water Nanoemulsion
This protocol is a generalized method based on common laboratory practices for creating this compound nanoemulsions, such as the rapid injection method.
-
Preparation of the Oil Phase:
-
Dissolve the hydrophobic drug in this compound at a predetermined concentration. Gentle heating or sonication may be used to facilitate dissolution.
-
Add the oil-soluble surfactant(s) (e.g., Span 85) to the this compound/drug mixture.
-
In a separate vessel, dissolve the water-soluble surfactant(s) (e.g., Tween 80, Kolliphor® RH40) in an organic solvent like ethanol[10][24].
-
Combine the this compound/drug/surfactant mixture with the ethanol/surfactant solution. This constitutes the organic/oil phase.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous phase, which is typically a buffer solution (e.g., phosphate-buffered saline, citrate buffer) at the desired pH[4].
-
-
Emulsification:
-
Rapidly inject the organic/oil phase into the aqueous phase under vigorous stirring using a magnetic stirrer[10]. The ratio of oil phase to aqueous phase is critical and should be optimized.
-
Alternatively, for self-emulsifying drug delivery systems (SEDDS), a mixture of oil and surfactants (Smix) is prepared, and the aqueous phase is added dropwise with continuous stirring[24][25][26].
-
-
Homogenization:
-
To achieve a uniform and small droplet size, the coarse emulsion is subjected to high-energy homogenization. This can be done using a high-pressure homogenizer (e.g., microfluidizer) or a high-speed rotor-stator homogenizer[4].
-
The homogenization process is typically repeated for several cycles until the desired particle size and polydispersity index (PDI) are achieved.
-
-
Solvent Removal and Sterilization:
-
If an organic solvent like ethanol was used, it is removed by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
For parenteral applications, the final nanoemulsion is sterilized, often by filtration through a 0.22 µm filter.
-
dot
Caption: Experimental workflow for preparing and characterizing this compound nanoemulsions.
Characterization of this compound-Based Formulations
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The PDI indicates the uniformity of the droplet size distribution.
-
Zeta Potential: Also measured by DLS, this indicates the surface charge of the droplets and is a predictor of emulsion stability against aggregation[24].
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated drug from the nanoemulsion, typically by ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of drug in the supernatant (free drug) and/or in the droplets (encapsulated drug) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate using the formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [Weight of Encapsulated Drug / Weight of Nanoparticles] x 100
-
-
In Vitro and In Vivo Evaluation
-
In Vitro Drug Release: Dialysis bag method is commonly used. The nanoemulsion is placed in a dialysis bag with a specific molecular weight cutoff, which is then immersed in a release medium (e.g., phosphate buffer saline with a small amount of surfactant to maintain sink conditions). Samples are withdrawn from the release medium at time intervals and analyzed for drug content.
-
Cellular Uptake: The uptake of fluorescently labeled this compound nanoparticles or nanoemulsions by relevant cell lines (e.g., cancer cells, hepatocytes, antigen-presenting cells) can be visualized and quantified using fluorescence microscopy or flow cytometry[4][27].
-
In Vivo Efficacy and Biodistribution: The formulation is administered to an appropriate animal model (e.g., tumor-bearing mice). Therapeutic efficacy is assessed by monitoring relevant endpoints (e.g., tumor size)[28]. Biodistribution can be determined by tracking a labeled version of the drug or the carrier over time in different organs.
Signaling Pathway Modulation
This compound delivery systems can enhance the intracellular concentration of hydrophobic drugs, thereby potentiating their effect on specific signaling pathways. For instance, a delivered TLR7/8 agonist like Resiquimod can activate immune cells via the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines like TNF-α.
dot
Caption: TLR7/8 activation in an immune cell by a drug delivered via this compound nanoemulsion.
Conclusion
This compound stands out as a versatile, safe, and effective vehicle for the delivery of hydrophobic compounds. Its high stability, biocompatibility, and ability to form stable nanoemulsions make it an invaluable tool in overcoming the challenges of poor drug solubility. The extensive use of this compound/squalene in licensed vaccine adjuvants provides a strong foundation of safety and manufacturability. By formulating hydrophobic drugs into this compound-based systems, researchers can significantly enhance their bioavailability, stability, and therapeutic potential, paving the way for the development of more effective treatments for a wide range of diseases.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. japer.in [japer.in]
- 4. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological importance and applications of squalene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cosmetotheque.com [cosmetotheque.com]
- 9. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C30H62 | CID 8089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. From Sharks to Yeasts: Squalene in the Development of Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ciencia.ucp.pt [ciencia.ucp.pt]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chitosan Nanoparticles, a Novel Drug Delivery System to Transfer Squalene for Hepatocyte Stress Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Preparation of Squalene Oil-Based Emulsion Adjuvants Employing a Self-Emulsifying Drug Delivery System and Assessment of Mycoplasma hyopneumoniae-Specific Antibody Titers in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Squalene Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Squalane-in-Water Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of squalane-in-water nanoemulsions, a promising delivery system for hydrophobic drugs and vaccine adjuvants. The information compiled herein is based on established scientific literature and offers a comprehensive guide for the formulation, characterization, and stable production of these advanced colloidal systems.
Introduction
This compound, a saturated and stable derivative of squalene, is a biocompatible and biodegradable oil that has garnered significant interest in pharmaceutical and cosmetic applications.[1] this compound-in-water nanoemulsions are colloidal dispersions of this compound droplets in an aqueous phase, with droplet sizes typically ranging from 20 to 500 nm.[2] These nano-sized emulsions offer several advantages, including enhanced bioavailability of poorly water-soluble drugs, improved stability, and the potential for targeted delivery.[1][3] This document outlines various methods for preparing this compound-in-water nanoemulsions and the subsequent characterization techniques to ensure quality and reproducibility.
Data Presentation: Comparative Analysis of Formulation Parameters
The following table summarizes quantitative data from various studies on the preparation of this compound-in-water nanoemulsions, providing a comparative overview of different formulation methods and their resulting physical properties.
| Formulation Method | Oil Phase (this compound) | Surfactant(s) | Aqueous Phase | Key Parameters | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| High-Pressure Homogenization | 10% (v/v) | 1% (w/w) Tween 20 | Milli-Q Water | 10-150 MPa, 1 cycle | Not Specified | Not Specified | Not Specified | [4] |
| High-Pressure Homogenization | Not Specified | Not Specified | Not Specified | 2500 bar (36,000 psi), 1-2 passes | 50-80 | Not Specified | Not Specified | [2] |
| Sonication | Squalene/Coconut Oil (0.5:3.6 ratio) | Span® 80, Tween® 80 | Water | 400 rpm, 45 min (homogeneous dispersing) | Smallest average size in nanoemulsion range | Not Specified | Not Specified | [5][6][7] |
| Phase Inversion Temperature (PIT) | Squalene/Coconut Oil | Span® 80, Tween® 80 | Water | Heat to 70°C, then cool to 25°C | Smallest droplet size at 0.5:3.6 squalene:coconut oil ratio | Not Specified | Not Specified | [5][6] |
| Solvent Injection | This compound, DOPC, Tween 80 (1:1:1 molar ratio) | DOPC, Tween 80 | Phosphate-Buffered Saline (PBS) | Rapid injection of ethanol solution into PBS | 50-100 | Not Specified | Not Specified | [8] |
| Self-Emulsifying Drug Delivery System (SEDDS) | 4%, 8%, 12% this compound | Span® 85, Kolliphor® RH40 (1:1 ratio) | 1% Carboxymethyl Cellulose (CMC) solution | Dropwise addition of aqueous phase | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preparation and characterization of this compound-in-water nanoemulsions.
Protocol 1: Preparation of this compound-in-Water Nanoemulsion using High-Pressure Homogenization
Materials:
-
This compound
-
Tween 20 (or other suitable surfactant)
-
Milli-Q Water (or other purified water)
-
Rotor-stator homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil and Aqueous Phases:
-
Prepare the oil phase consisting of 10% (v/v) this compound.
-
Prepare the aqueous phase consisting of 1% (w/w) Tween 20 dissolved in Milli-Q water.
-
-
Pre-emulsification:
-
Combine the oil and aqueous phases.
-
Homogenize the mixture using a rotor-stator homogenizer at 5000 rpm for 5 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Characterization:
-
Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Preparation of this compound-in-Water Nanoemulsion using Sonication
Materials:
-
This compound
-
Coconut Oil (as co-oil)
-
Span® 80
-
Tween® 80
-
Propylene Glycol
-
Disodium EDTA
-
Deionized Water
-
Ultrasonic processor
Procedure:
-
Preparation of the Oil and Aqueous Phases:
-
Heating and Mixing:
-
Sonication:
-
Subject the mixture to ultrasonication using a high-intensity ultrasonic processor. For example, sonicate for 20 minutes at 30% of the maximum power.[6]
-
-
Characterization:
-
Measure the droplet size of the resulting nanoemulsion.
-
Protocol 3: Characterization of this compound-in-Water Nanoemulsions
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Nicomp Nano ZLS Z3000).[8]
-
Perform measurements in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water.
-
Inject the diluted sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument software will calculate the zeta potential based on the measured mobility.
-
Perform measurements in triplicate and report the average values.
-
3. Stability Studies:
-
Centrifugation Test: Centrifuge the nanoemulsion at 3500 rpm for 30 minutes and observe for any signs of phase separation, creaming, or sedimentation.[5]
-
Storage Stability: Store the nanoemulsion samples at different temperatures (e.g., 4±2°C, 25±2°C, and 40±2°C) and monitor the particle size, PDI, and pH at regular intervals (e.g., 24 hours, 7, 15, and 30 days).[5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the preparation and characterization of this compound-in-water nanoemulsions.
Caption: Workflow for this compound Nanoemulsion Preparation and Characterization.
References
- 1. Squalene Emulsions for Parenteral Vaccine and Drug Delivery [mdpi.com]
- 2. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ph05.tci-thaijo.org [ph05.tci-thaijo.org]
- 6. researchgate.net [researchgate.net]
- 7. ph05.tci-thaijo.org [ph05.tci-thaijo.org]
- 8. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Squalane-Mediated Topical Drug Delivery to Hair Follicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hair follicle represents a critical and efficient pathway for topical drug delivery. Its unique structure, characterized by a deep invagination into the dermis and its association with the sebaceous gland, provides a reservoir for topically applied substances, bypassing the formidable barrier of the stratum corneum.[1][2] Squalane, a saturated and stable hydrocarbon that is a natural component of human sebum, has emerged as a promising vehicle for enhancing drug delivery to this unique anatomical niche.[3][4] Its biocompatibility, non-greasy feel, and ability to mimic natural sebum facilitate its penetration into the follicular duct, making it an excellent candidate for targeted drug delivery to the hair follicle.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in formulating advanced drug delivery systems for hair follicle targeting. Detailed protocols for the preparation and evaluation of this compound-based nanocarriers are presented, along with key quantitative data and a discussion of the underlying signaling pathways in hair follicle biology.
Data Presentation: Physicochemical Properties and Formulation Efficacy
The following tables summarize key quantitative data from studies utilizing this compound in nanoparticle-based formulations for hair follicle drug delivery. These formulations, often in the form of Nanostructured Lipid Carriers (NLCs) and Nanoemulsions (NEs), leverage the properties of this compound to enhance drug encapsulation and follicular penetration.[5]
| Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C30H62[8][9] |
| Molecular Weight | 422.8 g/mol [8] |
| State | Liquid[8] |
| Appearance | Colorless, odorless, and tasteless oil[10] |
| Boiling Point | 210-215°C (at 1 torr)[10] |
| Oxidation Stability | High (not subject to auto-oxidation)[9] |
| This compound-Based Nanoparticle Formulation Data | | | :--- | :--- | :--- | :--- | | Formulation Type | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | | Nanostructured Lipid Carriers (NLC) | Diphencyprone (DPCP) | 177[5] | ~80%[5] | | Nanoemulsion (NE) | Diphencyprone (DPCP) | 194[5] | ~80%[5] | | Nanostructured Lipid Carriers (NLC) | Minoxidil | 177[5] | ~60%[5] | | Nanoemulsion (NE) | Minoxidil | 194[5] | ~60%[5] | | Nanostructured Lipid Carriers (NLC) | Diphencyprone | ~190[11] | Not specified | | Nanostructured Lipid Carriers (NLC) with Squalene | 8-methoxypsoralen | ~200[3] | Not specified |
| Follicular Uptake Enhancement with this compound-Based Nanoparticles ("Squarticles") | | | :--- | :--- | :--- | | Drug | Formulation | Fold Increase in Follicular Uptake (vs. Free Drug) | | Diphencyprone (DPCP) | NLC/NE | 2-fold[5] | | Minoxidil | NLC/NE | 7-fold[5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs)
This protocol describes the preparation of NLCs using a high-pressure homogenization method, adapted from studies on follicular drug delivery.[5]
Materials:
-
Solid lipid (e.g., Precirol® ATO 5)
-
Liquid lipid (this compound)
-
Drug (e.g., Minoxidil, Diphencyprone)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Add this compound and the drug to the melted solid lipid. Maintain the temperature to ensure all components are in a liquid state.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3 cycles at 800 bar).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the pellet.
-
Protocol 2: Preparation of this compound-Based Nanoemulsions (NEs)
This protocol outlines the preparation of oil-in-water nanoemulsions where this compound constitutes the oil phase.[12][13]
Materials:
-
Oil Phase: this compound and oil-soluble drug
-
Aqueous Phase: Purified water and water-soluble surfactant (e.g., Tween 20, Tween 80)
-
Co-surfactant (optional, e.g., n-butanol)
Procedure:
-
Phase Preparation:
-
Prepare the oil phase by dissolving the drug in this compound.
-
Prepare the aqueous phase by dissolving the surfactant in purified water.
-
-
Mixing:
-
Heat both the oil and aqueous phases to 50-55°C.
-
Add the heated aqueous phase to the heated oil phase with continuous stirring.[12]
-
-
Homogenization:
-
Subject the mixture to high-speed stirring followed by high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.[14]
-
-
Characterization:
-
Measure the droplet size, PDI, and zeta potential using DLS.
-
Assess the stability of the nanoemulsion over time and under different storage conditions.
-
Protocol 3: In Vitro Hair Follicle Penetration Study
This protocol describes a method to assess the penetration of this compound-based formulations into the hair follicle using a porcine skin model, which is a common and relevant model for human skin.[15][16]
Materials:
-
Freshly excised porcine skin
-
Franz diffusion cells
-
This compound-based formulation containing a fluorescent marker (e.g., Nile red) or the active drug
-
Phosphate-buffered saline (PBS) as the receptor medium
-
Cyanoacrylate glue
-
Microtome or cryostat
-
Fluorescence microscope or confocal laser scanning microscope (CLSM)
Procedure:
-
Skin Preparation:
-
Excise full-thickness porcine skin and remove subcutaneous fat.
-
Mount the skin on Franz diffusion cells with the dermal side in contact with the receptor medium.
-
-
Follicle Blocking (for control):
-
For control experiments to confirm follicular penetration, block the hair follicles on a subset of skin samples with a waterproof substance like cyanoacrylate glue.
-
-
Formulation Application:
-
Apply a defined amount of the this compound-based formulation to the epidermal surface of the skin.
-
-
Incubation:
-
Incubate for a specified period (e.g., 6-24 hours) at 32°C.
-
-
Sample Processing:
-
After incubation, remove the excess formulation from the skin surface.
-
Prepare vertical cryosections of the skin samples using a microtome or cryostat.
-
-
Visualization and Quantification:
-
Visualize the skin sections under a fluorescence microscope or CLSM to observe the distribution of the fluorescent marker within the hair follicles.
-
For drug quantification, the skin can be separated into different layers (stratum corneum, epidermis, dermis) and the hair follicles can be isolated to determine the drug concentration in each compartment using an appropriate analytical method (e.g., HPLC).
-
Signaling Pathways and Experimental Workflows
Hair Follicle Growth Signaling Pathways
The delivery of drugs to the hair follicle aims to modulate signaling pathways crucial for hair growth and cycling. Key pathways include the Wnt/β-catenin, Sonic Hedgehog (SHH), and BMP signaling pathways.[17][18] Minoxidil, for example, is known to promote hair growth by stimulating hair follicle stem cells and epithelial cells through the activation of ERK and Akt pathways and by increasing the Bcl-2/Bax ratio, which prevents apoptosis.[17]
Caption: Key signaling pathways in hair follicle growth stimulated by drug delivery.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and testing of this compound-based topical drug delivery systems for hair follicle targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. Hair follicle-targeting drug delivery strategies for the management of hair follicle-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. us.typology.com [us.typology.com]
- 5. Squarticles as a Lipid Nanocarrier for Delivering Diphencyprone and Minoxidil to Hair Follicles and Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bohemahair.co [bohemahair.co]
- 7. uk.typology.com [uk.typology.com]
- 8. This compound | C30H62 | CID 8089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. cosmetotheque.com [cosmetotheque.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoemulsion preparation [protocols.io]
- 13. A novel preparation method for silicone oil nanoemulsions and its application for coating hair with silicone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methodologies to Evaluate the Hair Follicle-Targeted Drug Delivery Provided by Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Regulation of signaling pathways in hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Squalane-Based Adjuvant Formulations for Protein Antigens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane-based oil-in-water emulsions are potent adjuvants that enhance the immunogenicity of protein antigens, making them a cornerstone of modern vaccine development.[1][2][3] These adjuvants, such as the well-characterized MF59 and AS03, are integral to several licensed human vaccines, particularly against influenza.[1][4][5] Their biocompatibility and ability to stimulate both humoral and cellular immunity make them a versatile platform for a wide range of vaccine candidates.[6][7][8] This document provides detailed application notes on the formulation, characterization, and mechanism of action of this compound-based adjuvants, along with comprehensive protocols for their preparation and evaluation.
This compound, a saturated form of squalene, is a natural lipid found in humans, which contributes to the excellent safety profile of these adjuvants.[1][9] The oil-in-water emulsion typically consists of this compound droplets, stabilized by surfactants like polysorbate 80 (Tween 80) and sorbitan trioleate (Span 85), dispersed in an aqueous phase.[10][11] The small particle size of these emulsions, typically in the submicron range, is crucial for their immunostimulatory properties.[11][12]
Mechanism of Action
This compound-based adjuvants create a localized, transient inflammatory environment at the injection site, often referred to as an "immunocompetent environment".[13][14] This leads to the rapid recruitment and activation of innate immune cells, such as macrophages and dendritic cells (DCs), which are critical for initiating an adaptive immune response.[1][14]
The adjuvant's mechanism involves several key signaling pathways:
-
For CD8+ T Cell Responses: this compound emulsions trigger RIPK3-kinase-dependent necroptosis in lymph node-resident macrophages.[6][7][15] This regulated cell death is essential for the cross-presentation of antigens by Batf3-dependent DCs, leading to the activation of antigen-specific CD8+ T cells.[6][15]
-
For Antibody Responses: The induction of robust antibody responses is largely independent of the RIPK3 pathway.[6][7][15] Instead, it relies on apoptosis and the release of damage-associated molecular patterns (DAMPs), which are sensed by the innate immune system.[6][7] While largely independent of the NALP3 inflammasome, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) plays a role in mediating antibody responses.[6][7]
-
Inflammasome Activation: this compound-based adjuvants can also activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18.[16] This is often triggered by the release of DAMPs like ATP.[16] The combination of a TLR agonist, such as glucopyranosyl lipid adjuvant (GLA), with a this compound emulsion (GLA-SE) can synergistically enhance immune responses through both TLR4 and inflammasome pathways.[16]
Signaling Pathway Diagrams
Caption: RIPK3-dependent pathway for CD8+ T cell activation.
Caption: Apoptosis and DAMP-mediated antibody response pathway.
Data Presentation
The efficacy of this compound-based adjuvants is demonstrated by the significant enhancement of antigen-specific antibody titers and the modulation of the T-helper cell response.
Table 1: Comparative Antibody Responses to Ovalbumin (Ova) with Different Adjuvants
| Adjuvant | Antigen-Specific IgG1 Titer | Antigen-Specific IgG2b Titer | Antigen-Specific IgG2c Titer |
| Alum | High | Low | Low |
| AddaVax (this compound Emulsion) | High | Significantly Elevated | Significantly Elevated |
| MF59 (this compound Emulsion) | High | Significantly Elevated | Significantly Elevated |
| Data synthesized from studies comparing alum and squalene-based emulsions (SE) in mice.[6] Titers are relative comparisons. |
Table 2: Characterization of this compound-Based Emulsions
| Formulation Parameter | Typical Value | Method of Analysis |
| This compound Content (% w/v) | 3 - 12% | HPLC |
| Droplet Size (nm) | 100 - 800 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -40 mV | Laser Doppler Velocimetry |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Data compiled from various formulation studies.[10][11][12] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Oil-in-Water Emulsion Adjuvant
This protocol describes the preparation of a stable this compound-based emulsion using a microfluidization technique.
Materials:
-
This compound oil
-
Span® 85 (sorbitan trioleate)
-
Tween® 80 (polysorbate 80)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-pressure homogenizer or microfluidizer
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Oil Phase: In a sterile beaker, combine squalene oil and Span® 85. For a typical formulation, a ratio of approximately 85:15 (w/w) this compound to Span® 85 can be used. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Prepare the Aqueous Phase: In a separate sterile beaker, dissolve Tween® 80 in PBS. The concentration of Tween® 80 in the final emulsion is typically around 0.5% (w/v).
-
Pre-emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
Homogenization/Microfluidization: Process the pre-emulsion through a high-pressure homogenizer or microfluidizer.[17] The specific pressure and number of passes will depend on the instrument and desired particle size. A common starting point is 20,000 psi for 3-5 passes.
-
Sterile Filtration: Sterilize the final emulsion by passing it through a 0.22 µm filter.
-
Characterization: Analyze the emulsion for droplet size, polydispersity index (PDI), and zeta potential using appropriate instrumentation.
-
Storage: Store the sterile adjuvant emulsion at 2-8°C.
Protocol 2: Formulation of Protein Antigen with this compound-Based Adjuvant
Materials:
-
Prepared this compound-based adjuvant emulsion
-
Protein antigen solution in a suitable buffer (e.g., PBS)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Determine Antigen and Adjuvant Volumes: Calculate the required volumes of the antigen solution and the adjuvant emulsion to achieve the desired final concentrations in the vaccine formulation. A common volumetric ratio is 1:1.
-
Mixing: In a sterile vial, add the calculated volume of the protein antigen solution.
-
Slowly add the calculated volume of the this compound-based adjuvant emulsion to the antigen solution.
-
Gently mix the components by inverting the vial several times, followed by brief vortexing (e.g., 5-10 seconds). Avoid excessive foaming.
-
Incubation (Optional): Some protocols may include a brief incubation at room temperature or 2-8°C to allow for antigen association with the emulsion droplets.
-
Final Vaccine Formulation: The mixture is now ready for immunization.
Protocol 3: Immunization of Mice and Evaluation of Immune Response
Materials:
-
Adjuvanted vaccine formulation
-
Mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles (e.g., 27-30 gauge)
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
ELISA plates and reagents for antibody titer determination
-
Cell culture reagents and flow cytometer for T cell analysis
Procedure:
-
Immunization: Inject mice via the desired route (e.g., intramuscularly or subcutaneously) with the prepared vaccine formulation. A typical injection volume for mice is 50-100 µL.
-
Booster Immunization: Administer a booster immunization at a specified time point (e.g., 2-4 weeks after the primary immunization) using the same dose and route.
-
Blood Collection: Collect blood samples at various time points (e.g., pre-immunization and 2 weeks post-final immunization) to obtain serum for antibody analysis.
-
Antibody Titer Measurement (ELISA): a. Coat ELISA plates with the target protein antigen. b. Block the plates to prevent non-specific binding. c. Add serial dilutions of the collected mouse serum. d. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). e. Add a substrate and measure the resulting colorimetric change to determine the antibody titer.
-
T Cell Response Analysis (Intracellular Cytokine Staining): a. At a specified time point after the final immunization, isolate splenocytes from immunized mice. b. Restimulate the splenocytes in vitro with the specific antigen or a relevant peptide. c. Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). d. Analyze the stained cells by flow cytometry to quantify the antigen-specific T cell populations.
Experimental Workflow Diagram
Caption: General workflow for vaccine formulation and immune analysis.
References
- 1. ciencia.ucp.pt [ciencia.ucp.pt]
- 2. mdpi.com [mdpi.com]
- 3. From Sharks to Yeasts: Squalene in the Development of Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 7. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Squalene and this compound emulsions as adjuvants. | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Squalene Oil-Based Emulsion Adjuvants Employing a Self-Emulsifying Drug Delivery System and Assessment of Mycoplasma hyopneumoniae-Specific Antibody Titers in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Squalene-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Squalene-based adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 16. Effective Combination Adjuvants Engage Both TLR and Inflammasome Pathways to Promote Potent Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of adjuvantation strategy of lipid squalene nanoparticles for enhancing the immunogenicity of a SARS-CoV-2 spike subunit protein against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Squalane in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalane is a completely saturated hydrocarbon and a derivative of squalene, a naturally occurring triterpene that serves as a biochemical precursor to sterols like cholesterol in eukaryotes.[1][2][3] this compound can be synthesized through the hydrogenation of squalene.[4] Given its high stability and emollient properties, this compound is widely used in cosmetics and pharmaceuticals. Its presence in biological systems can result from endogenous metabolic processes or exogenous exposure. Accurate quantification of this compound in biological matrices such as plasma, tissues, and bronchoalveolar lavage (BAL) fluid is crucial for toxicological studies, pharmacokinetic analysis, and understanding its physiological roles.
This application note provides a detailed protocol for the quantification of this compound in biological samples using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. The methodology is based on liquid-liquid extraction followed by analysis using a triple-quadrupole mass spectrometer in single-ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Principle
The method involves the extraction of this compound from the biological matrix using an organic solvent, typically hexane.[4] Following extraction, the organic layer is evaporated to dryness and the residue is reconstituted in a suitable solvent. The reconstituted sample is then injected into a GC-MS system. The gas chromatograph separates this compound from other matrix components based on its volatility and interaction with the capillary column. The mass spectrometer, operating in positive electron ionization (EI) mode, detects and quantifies this compound by monitoring specific fragment ions. Quantification is achieved by generating a calibration curve using standards of known concentrations. An internal standard can be used to correct for variations in extraction efficiency and instrument response.
Apparatus and Reagents
3.1 Apparatus
-
Gas Chromatograph with a triple-quadrupole mass spectrometer (e.g., Agilent 7890B GC with 7000C MS)[4][5]
-
GC Capillary Column (e.g., HP-5MS UI, 30 m × 0.25 µm x 0.25 mm)[4][5]
-
Automated liquid handling system (optional)
-
Nitrogen evaporator with a heated water bath
-
Vortex mixer
-
Centrifuge
-
Disposable culture tubes (16 × 125 mm)
-
Autosampler vials (amber) with glass inserts
3.2 Reagents
-
This compound (≥96% purity)[5]
-
Squalene (for context, if measuring simultaneously)
-
Internal Standard (IS): Deuterated squalene or other suitable non-endogenous compound (e.g., CBN-D³)[4]
-
Hexane (GC grade or equivalent)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for optional derivatization[6]
-
Purified water
-
Nitrogen gas, high purity
-
Helium carrier gas, high purity
Experimental Protocols
4.1 Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., deuterated squalene) in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the chosen matrix (e.g., synthetic BAL fluid or stripped serum) to create a calibration curve. A typical range is 0.50–30.0 µg/mL.[4][7]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the working standards.
4.2 Sample Preparation (Liquid-Liquid Extraction) This protocol is adapted from a method for BAL fluid and can be modified for other matrices like plasma or tissue homogenates.[4][5]
-
Thaw biological samples (e.g., 0.500 mL of BAL fluid or plasma) to room temperature and vortex.
-
Transfer the sample to a 16 × 125 mm disposable culture tube.
-
Spike with an appropriate volume of internal standard solution (e.g., 25 µL).
-
Add 2 mL of hexane to the tube.
-
Extract the sample by rotating for 30 minutes. For tissues, homogenization in the solvent may be required.
-
Allow the phases to separate. Centrifugation can be used to expedite this step.
-
Carefully transfer the upper hexane layer to a clean centrifugation tube.
-
Dry the hexane extract to completion under a gentle stream of nitrogen in a heated water bath.
-
Reconstitute the dried residue in 200 µL of hexane.[4]
-
Vortex the reconstituted sample and transfer it to an amber autosampler vial with a glass insert for GC-MS analysis.
4.3 GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Inject 1 µL of the reconstituted sample into the GC inlet.[8]
-
Acquire data in Single-Ion Monitoring (SIM) mode for maximum sensitivity. Monitor the quantitative and confirmation ions for this compound and the internal standard (see Table 1).
Data Presentation and Analysis
5.1 Instrument Parameters The following table summarizes the typical GC-MS conditions for this compound analysis.[4][5]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 7000C Triple-Quadrupole MS or equivalent |
| Column | HP-5MS UI (30 m × 0.25 µm x 0.25 mm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 150°C, ramp at 40°C/min to 250°C (2 min hold), then ramp at 5°C/min to 300°C. |
| MS Source Temp. | 280°C |
| MS Transfer Line | 280°C |
| Ionization Mode | Positive Electron Ionization (EI) |
| Acquisition Mode | Single-Ion Monitoring (SIM) |
| Ions Monitored (m/z) | This compound (SQA): 113 (Quant), 183, 127, 422 (Confirm) Example IS (CBN-D³): 298 (Quant), 313, 312 (Confirm) |
5.2 Quantification
-
Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the nominal concentration of the calibrators.
-
Use a quadratic regression with 1/X weighting for the curve fit.[9]
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described method has been validated for accuracy, precision, and sensitivity.[4][5] Key performance characteristics are summarized in Table 2.
| Parameter | Result |
| Linearity Range | 0.50 – 30.0 µg/mL |
| Regression | Quadratic, 1/X weighting |
| Limit of Detection (LOD) | 0.50 µg/mL[4][7] |
| Limit of Quantification (LOQ) | 0.50 µg/mL[7] |
| Recovery | 81 – 106%[4][7] |
| Precision (Repeatability) | Within-run %RSD < 4.5%[9] |
| Precision (Intermediate) | Between-run %RSD < 13%[9] |
| Analyte Stability | Stable for 48 hours at room temperature (autosampler) and 13 days at -20°C.[4][5] |
Biological Context: Squalene Biosynthesis
This compound is the saturated form of squalene. Squalene is a critical intermediate in the biosynthesis of sterols. The pathway begins with Acetyl-CoA and proceeds through the mevalonate (MVA) pathway in eukaryotes to produce farnesyl pyrophosphate (FPP).[1][10] Two molecules of FPP are then joined head-to-head by squalene synthase to form squalene.[3] Squalene is subsequently cyclized to produce lanosterol, the precursor to cholesterol and other steroids.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Squalene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Quantitation of Squalene and this compound in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Quantitation of Squalene and this compound in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijeab.com [ijeab.com]
Application Notes and Protocols: Synthesis of Squalane-Conjugated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of squalane-conjugated nanoparticles. This compound, a saturated and stable derivative of the natural lipid squalene, offers a biocompatible and versatile platform for the formulation of advanced drug delivery systems. The methodologies described herein focus on two primary approaches: the self-assembly of squalenoylated prodrugs and the encapsulation of this compound within polymeric nanoparticles.
Introduction
This compound's inherent lipophilicity and history of use in pharmaceuticals and cosmetics make it an attractive component for nanoparticle-based drug delivery. Conjugating this compound to therapeutic agents or incorporating it into nanoparticle cores can enhance drug solubility, improve pharmacokinetic profiles, and enable targeted delivery. The "squalenoylation" technique involves the chemical linkage of squalene to a drug molecule, creating an amphiphilic bioconjugate that spontaneously self-assembles into nanoparticles in an aqueous environment.[1][2] This method boasts high drug loading and stability.[1][3] Alternatively, this compound can be encapsulated within biodegradable polymers such as poly(lactic-co-glycolic) acid (PLGA) to form stable nanocarriers for hydrophobic drugs.[4][5][6]
Data Presentation: Physicochemical Properties of this compound-Conjugated Nanoparticles
The following tables summarize the key quantitative data from various studies on this compound-conjugated nanoparticles, providing a comparative overview of their physicochemical characteristics.
Table 1: Nanoparticles formed by Self-Assembly of Squalenoylated Prodrugs
| Drug Conjugate | Formulation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| Squalenoyl-Gemcitabine (dFdC-Sq) | Nanoprecipitation | 113 ± 8 | 0.1 ± 0.01 | -18 ± 1 | ~40 | [1][7] |
| Squalenoyl-Hydroxybisphosphonate (HbisP-Sq) | Nanoprecipitation | 30 - 120 | >0.3 | -66 ± 13 | N/A | [1] |
| dFdC-Sq | HbisP-Sq Co-assembly | Nanoprecipitation | 75 | N/A | N/A | N/A | [1] |
| Squalenoyl-Adenosine (SQAd) / Vitamin E | Nanoprecipitation | 71.2 ± 3 | N/A | N/A | 18.6 (Ad), 50 (VitE) | [8] |
| Squalenoyl-Gemcitabine-Cholesterol-PEG | Microfluidics | N/A | ~0.2 (with cholesterol) | N/A | N/A | [9] |
Table 2: this compound Encapsulated in Polymeric Nanoparticles
| Polymer | Formulation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA | Single-emulsion solvent evaporation | 259 ± 107 | N/A | N/A | 77.8 ± 5.1 | [5] |
| Compritol® 888 ATO | Hot homogenization | 300 - 600 | N/A | -17.7 to -23.4 | ~70 (with 30% this compound) | [10] |
| Chitosan | Ionic gelation and ultrasonication | N/A | N/A | N/A | N/A | [11] |
Experimental Protocols
Protocol 1: Synthesis of Squalenoylated Drug Nanoparticles via Nanoprecipitation
This protocol describes the formation of nanoparticles from a squalenoylated drug conjugate, such as squalenoyl-gemcitabine (dFdC-Sq), using the nanoprecipitation method.[1][12]
Materials:
-
Squalenoylated drug conjugate (e.g., dFdC-Sq)
-
Ethanol, absolute
-
Milli-Q water
-
Magnetic stirrer
-
Glass vials
Procedure:
-
Dissolve the squalenoylated drug conjugate in absolute ethanol to a final concentration of 2-8 mg/mL.
-
In a separate vial, add Milli-Q water. The typical ethanol to water volume ratio is 0.5:1.[12]
-
Place the vial with Milli-Q water on a magnetic stirrer and stir at a moderate speed.
-
Add the ethanolic solution of the squalenoylated drug dropwise to the stirring Milli-Q water.
-
Observe the formation of a milky suspension, indicating the self-assembly of nanoparticles.
-
Allow the solution to stir for an additional 1-3 hours to ensure the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension is ready for characterization.
Protocol 2: Synthesis of this compound-Loaded PLGA Nanoparticles via Single-Emulsion Solvent Evaporation
This protocol details the encapsulation of this compound within PLGA nanoparticles using a single-emulsion solvent evaporation technique.[4][5]
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
This compound
-
Pluronic F68 (or other suitable surfactant)
-
Ethyl acetate
-
Milli-Q water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve 50 mg of PLGA and 150 mg of Pluronic F68 in 5 mL of ethyl acetate.[4][5]
-
Add a defined volume of this compound (e.g., 25-100 µL) to the organic solution.[5]
-
In a separate beaker, add 10 mL of Milli-Q water.
-
Add the organic phase to the aqueous phase.
-
Immediately sonicate the mixture using a probe sonicator in an ice bath for approximately 25 seconds at 40% amplitude.[5]
-
Transfer the resulting emulsion to a magnetic stirrer and stir for 3 hours at 600 rpm to allow for the evaporation of the ethyl acetate.[5]
-
Collect the nanoparticles by centrifugation at high speed (e.g., 12,000-15,000 x g) for 15 minutes at 10°C.[5]
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh PBS or Milli-Q water for subsequent use or characterization.
Mandatory Visualizations
Experimental Workflow: Squalenoylated Nanoparticle Synthesis
References
- 1. Decoration of Squalenoyl‐Gemcitabine Nanoparticles with Squalenyl‐Hydroxybisphosphonate for the Treatment of Bone Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Squalene Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulating squalene in nanoparticles: more effective than the equivalent dose of the free drug - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 7. researchgate.net [researchgate.net]
- 8. Squalene-based multidrug nanoparticles for improved mitigation of uncontrolled inflammation in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Scalable Method for Squalenoylation and Assembly of Multifunctional 64Cu-Labeled Squalenoylated Gemcitabine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Formulating Stable Squalane Emulsions for Parenteral Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalane, the hydrogenated form of squalene, is a biocompatible and biodegradable oil that is extensively used in the formulation of stable oil-in-water (o/w) emulsions for parenteral administration.[1] These emulsions are critical components in various pharmaceutical applications, most notably as vaccine adjuvants and as delivery vehicles for lipophilic drugs.[1][2][3] this compound's high stability and safety profile make it an excellent choice for parenteral formulations, which must be sterile, isotonic, and biocompatible.[1]
This document provides detailed protocols for the formulation, characterization, and stability testing of this compound emulsions intended for parenteral use. It also includes a summary of various established formulations and their physicochemical properties.
Key Formulation Components and Considerations
The stability and efficacy of a this compound emulsion depend on the appropriate selection of its components.
-
Oil Phase: this compound is preferred over squalene for its higher oxidative stability.[1]
-
Aqueous Phase: Typically consists of water for injection (WFI) or a buffer solution (e.g., phosphate-buffered saline, citrate buffer) to maintain a physiological pH.[1]
-
Emulsifiers/Surfactants: A combination of surfactants is often used to achieve a stable interfacial film around the oil droplets. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and sorbitan esters (Span®) are common.[1][4] The Hydrophile-Lipophile Balance (HLB) of the surfactant blend is a critical parameter for emulsion stability.
-
Tonicity Modifiers: Isotonicity with physiological fluids is required for parenteral administration and can be achieved using agents like glycerol.[1]
-
Antioxidants: To prevent oxidation, especially if squalene is used, antioxidants like α-tocopherol may be included.[1]
Quantitative Data Summary
The following tables summarize the composition and physicochemical properties of several well-documented this compound and squalene-based emulsions.
Table 1: Composition of this compound/Squalene Emulsions for Parenteral Use
| Formulation Name | Oil Phase (% w/v or v/v) | Emulsifiers/Surfactants (% w/v or v/v) | Aqueous Phase/Other Components | Reference |
| SAF | 5% w/v this compound | 2.5% w/v Pluronic® L121, 0.2% w/v Tween® 80 | Phosphate Buffered Saline (PBS), pH 7.4 | [1] |
| DETOX® | 1% this compound | 0.2% Tween® 80 | Contains Monophosphoryl Lipid A (MPL) and Cell Wall Skeleton (CWS) | [1] |
| PROVAX™ | 15% w/v this compound | 3.75% w/v Pluronic® L121, 0.6% w/v Tween® 80 | Triple concentrate formulation | [5] |
| MF59® | 4.3% w/v Squalene | 0.5% w/v Tween® 80, 0.5% w/v Span® 85 | Citrate buffer | [4] |
| AS03 | 2.5% v/v Squalene | 0.9% v/v Tween® 80, 2.5% v/v α-tocopherol | Phosphate Buffered Saline (PBS), pH 6.8 (after 2-fold dilution of SB62) | [1] |
| Stable Emulsion (SE) | 10% v/v Squalene | 1.9% w/v Lecithin, 0.091% w/v Pluronic® F68 | 25 mM Ammonium Phosphate Buffer, pH 5.1, 1.8% v/v Glycerol, 0.05% w/v α-tocopherol | [1] |
Table 2: Physicochemical Properties of Parenteral Emulsions
| Formulation Name | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| SAF | 150 - 160 | Not Reported | Not Reported | [1] |
| MF59® | ~160 | Not Reported | Not Reported | [6] |
| AS03 | ~150 - 155 | Not Reported | Not Reported | [1] |
| Experimental Squalene Emulsions (F1-F15) | 322 - 812 | -10 to -30 | 0.19 - 0.38 | [4] |
Experimental Protocols
Protocol for Preparation of a Generic this compound Emulsion
This protocol describes the preparation of a stable this compound o/w emulsion using a high-pressure homogenization method.
4.1.1 Materials and Equipment
-
This compound (pharmaceutical grade)
-
Polysorbate 80 (Tween® 80)
-
Sorbitan monooleate (Span® 80)
-
Glycerol
-
Water for Injection (WFI)
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (e.g., Microfluidizer)
-
Analytical balance and standard laboratory glassware
4.1.2 Preparation Workflow
Caption: Workflow for this compound Emulsion Preparation.
4.1.3 Detailed Steps
-
Oil Phase Preparation: Accurately weigh the required amounts of this compound and Span® 80. Mix thoroughly until the surfactant is completely dissolved in the oil.
-
Aqueous Phase Preparation: In a separate vessel, combine the required amounts of WFI, Tween® 80, and glycerol. Stir until all components are fully dissolved.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer. Continue mixing for 5-10 minutes to form a coarse pre-emulsion.[7]
-
High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that determine the final droplet size.[8][9] Typically, pressures above 10,000 psi and multiple cycles (5 or more) are required to achieve a narrow size distribution with an average droplet size below 200 nm.[6][9]
-
Final Processing: The resulting nanoemulsion can then be terminally sterilized.
Protocol for Physicochemical Characterization
4.2.1 Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) is used to measure the mean droplet diameter, polydispersity index (PDI), and zeta potential.
-
Procedure:
-
Dilute a sample of the emulsion with WFI or the appropriate buffer to a suitable concentration for DLS analysis.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
The mean droplet size should ideally be below 500 nm for parenteral emulsions.[7] A low PDI value (e.g., < 0.3) indicates a narrow and uniform size distribution.[4]
-
Zeta potential provides an indication of the emulsion's stability against coalescence; values further from zero (e.g., > |25| mV) suggest better stability.[4]
-
4.2.2 pH and Osmolality Measurement
-
Method: Use a calibrated pH meter and osmometer.
-
Procedure:
-
Measure the pH of the undiluted emulsion. The pH should be within a physiologically acceptable range (typically 6.0-8.0).
-
Measure the osmolality to ensure the formulation is isotonic.
-
Protocol for Stability Testing
-
Objective: To evaluate the physical and chemical stability of the this compound emulsion under various storage conditions.
-
Procedure:
-
Store aliquots of the emulsion in sealed, sterile vials at different temperatures (e.g., 4°C, 25°C, and 40°C).[10]
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw samples and analyze them for:
-
Visual Appearance: Check for any signs of phase separation, creaming, or particle aggregation.
-
Particle Size and PDI: Monitor for changes in droplet size, which could indicate instability phenomena like Ostwald ripening or coalescence.[1]
-
pH: Ensure the pH remains within the specified range.
-
Chemical Integrity: Assay the concentration of this compound and any active pharmaceutical ingredient (API) if present.
-
-
Protocol for Sterilization
Parenteral emulsions must be sterile.[1] The choice of sterilization method depends on the stability of the formulation components.
-
Terminal Sterile Filtration: This is a preferred method for heat-sensitive emulsions. It is feasible only if the emulsion droplet size is small enough to pass through a 0.22 µm sterilizing-grade filter without altering the emulsion's characteristics.[1][6] High-pressure homogenization can produce emulsions with a sufficiently small and narrow particle size distribution to make this possible.[6][11]
-
Autoclaving (Moist Heat Sterilization): This method involves heating the final product in its container (e.g., at 121°C for 15 minutes).[12][13][14] However, high temperatures can cause degradation of emulsion components or changes in droplet size.[13] For some lipid emulsions, sterilization at a lower temperature (e.g., 110-115°C) for a longer duration may be a viable alternative to minimize degradation.[13][15]
-
Aseptic Manufacturing: This involves sterilizing all individual components and the equipment separately, followed by manufacturing the emulsion under aseptic conditions. This is a more complex and costly alternative when terminal sterilization is not possible.[6]
Mechanism of Action as a Vaccine Adjuvant
This compound-based emulsions primarily act as delivery systems that enhance the immune response to a co-administered antigen.[16] The mechanism involves the recruitment and activation of innate immune cells at the injection site.
Caption: Adjuvant Mechanism of this compound Emulsions.
The emulsion creates a local depot, leading to the recruitment of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[16] It enhances the uptake of the antigen by these cells, promotes their maturation, and facilitates their migration to the draining lymph nodes, where they initiate a robust adaptive immune response, stimulating both T-cell and B-cell pathways.[16][17]
References
- 1. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Squalene emulsions for parenteral vaccine and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Sterile filtration of a parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Squalene and this compound emulsions as adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the top five sterilisation techniques for parenteral packaging - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. scribd.com [scribd.com]
- 15. Parenteral and Intravenous Emulsions [gea.com]
- 16. ozbiosciences.com [ozbiosciences.com]
- 17. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Squalane in Controlled-Release Drug Systems: Application Notes and Protocols
Introduction
Squalane, the hydrogenated and highly stable form of squalene, is a biocompatible and non-comedogenic lipid that has garnered significant interest in advanced drug delivery.[1] Its inherent safety profile, emollient properties, and ability to form stable nano-sized emulsions and lipid nanoparticles make it an excellent excipient for developing controlled-release drug systems.[2][3] These systems are designed to improve the therapeutic efficacy of drugs by modulating their release profile, increasing solubility, enhancing bioavailability, and enabling targeted delivery. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound-based drug delivery platforms.
Application Note 1: this compound-Based Nanoemulsions for Hydrophobic Drug Delivery
This compound is an ideal oil phase for creating stable oil-in-water (o/w) nanoemulsions (NEs), which serve as effective carriers for poorly water-soluble drugs.[4][5] These systems consist of a this compound core, where the hydrophobic drug is dissolved, stabilized by a layer of surfactants in an aqueous continuous phase.[5] The small droplet size of these NEs (typically 50-200 nm) facilitates administration and can improve drug absorption and bioavailability.[6]
Data Summary: Formulation and Characterization of Resiquimod (R848)-Loaded Nanoemulsion
The following table summarizes the formulation and key characteristics of a this compound-based nanoemulsion developed for the delivery of the TLR7/8 agonist, Resiquimod (R848).
| Parameter | Value / Composition | Reference |
| Oil Phase | This compound | [7] |
| Surfactants | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Polysorbate 80 (Tween 80) | [7] |
| Molar Ratio (this compound:DOPC:Tween 80) | 1:1:1 | [7] |
| Drug | Resiquimod (R848) | [7] |
| Lipid-to-Drug Ratio (w/w) | 10:1 | [7] |
| Final Drug Concentration | 0.8 mg/mL | [7] |
| Particle Size (Diameter) | ~100 nm | [7] |
| Stability | Stable for up to 1 month at 4°C | [7] |
Experimental Protocol: Preparation and Characterization of R848-Loaded this compound Nanoemulsion
This protocol describes the rapid injection method for preparing R848-loaded this compound nanoemulsions.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Polysorbate 80 (Tween 80)
-
Resiquimod (R848)
-
Absolute Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Oil-Lipid Phase:
-
Prepare a stock solution of this compound, DOPC, and Tween 80 in absolute ethanol at a molar ratio of 1:1:1.
-
Dissolve R848 into this lipid-ethanol solution to achieve a final lipid-to-drug weight ratio of 10:1.
-
-
Nanoemulsion Formation:
-
Rapidly inject the ethanol solution of the oil-lipid-drug mixture into sterile PBS (pH 7.4) with vigorous stirring. The final total lipid concentration should be 8 mg/mL.
-
Continue stirring for 1-2 hours at room temperature to allow for the evaporation of ethanol and the formation of a stable nanoemulsion.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoemulsion using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoemulsion droplets using Laser Doppler Velocimetry.
-
Encapsulation Efficiency (EE%): Separate the unencapsulated R848 from the nanoemulsion using a centrifugal filtration device. Quantify the amount of free drug in the filtrate and the total drug amount using High-Performance Liquid Chromatography (HPLC). Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Stability: Store the nanoemulsion at 4°C and monitor particle size and PDI over several weeks to assess long-term stability.
-
Experimental Workflow Diagram
Caption: Workflow for this compound Nanoemulsion Preparation.
Application Note 2: this compound as a Liquid Lipid Modifier in Nanostructured Lipid Carriers (NLCs)
Nanostructured Lipid Carriers (NLCs) are second-generation lipid nanoparticles that incorporate a liquid lipid (like this compound) into a solid lipid matrix. This creates imperfections in the crystal lattice, which increases the drug loading capacity and prevents drug expulsion during storage. This compound is an effective liquid lipid modifier due to its excellent compatibility with solid lipids like Compritol® 888 ATO.
Data Summary: Effect of this compound on Mebendazole-Loaded NLCs
The table below shows how varying the this compound concentration impacts the properties of NLCs formulated with Compritol 888 ATO and Pluronic F68 for the delivery of mebendazole.
| This compound Content (% w/w of lipid phase) | Median Particle Size | Encapsulation Efficiency (%) | Key Observation | Reference |
| 0% | 300 - 600 nm | Lower | High crystallinity of solid lipid limits drug loading. | [8] |
| 10-20% | 300 - 600 nm | Moderate | Increased drug loading compared to 0% this compound. | [8] |
| 30% | 300 - 600 nm | Approx. 70% | Highest drug loading and fastest dissolution rates observed. | [8] |
| >30% | Not specified | Not specified | May contribute to drug recrystallization out of the formulation. | [8] |
Experimental Protocol: Formulation of this compound-Modified NLCs by Melt-Emulsification
This protocol describes the preparation of mebendazole-loaded NLCs using a melt-emulsification and ultrasonication method.
Materials:
-
Compritol 888 ATO (solid lipid)
-
This compound (liquid lipid)
-
Mebendazole (drug)
-
Pluronic F68 (surfactant)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh Compritol 888 ATO, this compound (e.g., to constitute 30% w/w of the total lipid), and mebendazole.
-
Heat the mixture to 85-90°C (above the melting point of Compritol) and stir until a clear, homogenous lipid melt is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve Pluronic F68 in deionized water and heat to the same temperature as the lipid phase (85-90°C).
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid melt under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 15-20 minutes to reduce the droplet size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid droplets to solidify and form NLCs.
-
-
Characterization:
-
Particle Size and Morphology: Analyze using DLS and Transmission Electron Microscopy (TEM).
-
Thermal Properties: Evaluate the melting and recrystallization behavior using Differential Scanning Calorimetry (DSC) to confirm the NLC structure and assess drug-lipid interactions.
-
Encapsulation Efficiency: Quantify using UPLC after separating the NLCs from the aqueous phase by ultracentrifugation.
-
Logical Relationship Diagram
Caption: Impact of this compound Content in NLCs.
Application Note 3: Self-Assembling Squalene Bioconjugates (Squalenoylation)
"Squalenoylation" is an innovative approach where a drug molecule is covalently linked to squalene, creating an amphiphilic bioconjugate.[9][10] Due to the unique folded conformation of the squalene moiety, these conjugates self-assemble in water to form stable nanoparticles (100-300 nm) without any additional surfactants.[9][10] This method allows for exceptionally high drug loading (often >40% w/w) and provides a platform for controlled, often enzyme-sensitive, drug release.[11]
Data Summary: Physicochemical Properties of Squalenoylated Nanoparticles
| Bioconjugate | Drug | Mean Diameter (nm) | Zeta Potential (mV) | Drug Loading (% w/w) | Reference |
| SQ-Ad | Adenosine | ~100 | -15.5 | ~40% | [12] |
| SQ-Dox | Doxorubicin | ~130 | Not specified | High | [4][13] |
| SQ-Gem | Gemcitabine | Not specified | Not specified | High | [14] |
| SQ-PTX | Paclitaxel | 100 - 200 | Negative | High | [9] |
Data Summary: In Vitro Controlled Release of Doxorubicin from SQ-Dox Nanoassemblies
This table presents the slow, controlled release of doxorubicin (Dox) from squalenoylated nanoparticles under different conditions, demonstrating the stability of the conjugate and its susceptibility to enzymatic cleavage.
| Time (hours) | Cumulative Dox Release (%) in PBS + 10% FCS (pH 7.4) | Cumulative Dox Release (%) in Borate Buffer + Esterases (pH 8.0) | Reference |
| 0 | 0 | 0 | [13] |
| 6 | ~1 | ~5 | [13] |
| 12 | ~2 | ~10 | [13] |
| 24 | ~3 | ~18 | [13] |
| 48 | ~4 | ~30 | [13] |
Data are estimated from the graphical representation in the cited source.
Experimental Protocol: Nanoprecipitation of Squalene-Drug Bioconjugates
This protocol describes the general nanoprecipitation method for forming nanoparticles from a pre-synthesized squalene-drug conjugate (e.g., Squalene-Adenosine, SQAd).
Materials:
-
Squalene-drug bioconjugate (e.g., SQAd)
-
Absolute Ethanol
-
Aqueous phase (e.g., 5% w/v dextrose solution or deionized water)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the squalene-drug bioconjugate in absolute ethanol to a specific concentration (e.g., 6 mg/mL).[12]
-
Nanoprecipitation: Add the ethanolic solution dropwise into the aqueous phase under strong magnetic stirring. The hydrophobic squalene moiety will cause the conjugate to precipitate out of the solution, self-assembling into nanoparticles.
-
Solvent Removal: Completely evaporate the ethanol from the aqueous suspension using a rotary evaporator (e.g., 40°C, reduced pressure).[12]
-
Final Suspension: The result is a stable aqueous suspension of pure squalene-drug nanoparticles (e.g., at a final concentration of 2 mg/mL).[12]
-
Characterization: Analyze the nanoparticles for size (DLS), zeta potential, and morphology (Cryo-TEM).
Experimental Protocol: In Vitro Drug Release Study (Dialysis Method)
This protocol is used to evaluate the release of the parent drug from the squalenoylated nanoparticles.
Materials:
-
Nanoparticle suspension
-
Release media:
-
Medium A: PBS (pH 7.4) with 10% Fetal Calf Serum (FCS) to mimic physiological conditions.
-
Medium B: Borate buffer (pH 8.0) containing esterase enzymes to test for enzymatic cleavage.
-
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
HPLC system for drug quantification
Procedure:
-
Place a known volume/concentration of the nanoparticle suspension into a dialysis bag.
-
Seal the bag and immerse it in a larger vessel containing a defined volume of pre-warmed (37°C) release medium (Medium A or B) with constant, gentle stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the release medium from the external vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Self-Assembly Diagram
Caption: Self-Assembly via Squalenoylation.
References
- 1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Development and in vitro evaluation of a nanoemulsion for transcutaneous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
High-Purity Squalane: Application Notes and Protocols for Pharmaceutical and Cosmetic Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane, the hydrogenated and stable form of squalene, is a highly sought-after ingredient in the pharmaceutical and cosmetic industries due to its exceptional biocompatibility, emollient properties, and safety profile.[1][2] As a saturated hydrocarbon, it is resistant to oxidation, making it a stable excipient for various formulations.[2] High-purity this compound is crucial for ensuring product efficacy and safety, particularly in pharmaceutical applications such as vaccine adjuvants and drug delivery systems, as well as in premium cosmetic products.[3][4] These application notes provide detailed protocols for the analysis and utilization of high-purity this compound.
Quality Control of High-Purity this compound
Ensuring the purity of this compound is the first critical step in its application. The primary methods for purity analysis are gas chromatography (GC) based techniques.
Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the determination of this compound purity and the quantification of its precursor, squalene.
Objective: To quantify the percentage purity of a this compound sample.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The Flame Ionization Detector (FID) generates a signal proportional to the amount of organic compound eluted from the column. This compound is used as an internal standard for the quantification of squalene.[5][6]
Table 1: Materials and Instrumentation for GC-FID Analysis
| Item | Specification |
| Instrument | Gas chromatograph with FID |
| Column | Agilent CP-Sil 5 CB (25 m x 0.22 mm, 0.12 µm film) or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Reagents | This compound (≥99% purity standard), Squalene (≥98% purity standard), Hexane (GC grade) |
| Glassware | Volumetric flasks (25 mL, 100 mL), Pipettes |
Experimental Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 0.4 g of this compound standard and dissolve in hexane in a 100 mL volumetric flask. This is the internal standard stock solution.[5]
-
Accurately weigh approximately 0.4 g of squalene standard and dissolve in hexane in a 100 mL volumetric flask. This is the standard stock solution.[5]
-
Prepare a series of calibration standards by adding varying volumes (e.g., 5, 10, 15 mL) of the standard stock solution and a fixed volume (e.g., 10 mL) of the internal standard stock solution to 25 mL volumetric flasks and diluting to volume with hexane.[5]
-
-
Sample Preparation:
-
Accurately weigh approximately 0.4 g of the test this compound sample and dissolve in hexane in a 100 mL volumetric flask.
-
Pipette 10 mL of this sample solution and 10 mL of the internal standard stock solution into a 25 mL volumetric flask and dilute to volume with hexane.[5]
-
-
GC-FID Conditions:
-
Injector Temperature: 300°C[7]
-
Detector Temperature: 300°C[7]
-
Oven Temperature Program: Initial temperature of 200°C for 1 minute, then ramp at 10°C/min to 300°C, and hold for an appropriate time to ensure all components elute.[7]
-
Carrier Gas Flow Rate: Optimized according to the instrument and column manufacturer's recommendations (e.g., 28 cm/s for Helium).[7]
-
Injection Volume: 1.0 - 1.5 µL[5]
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution into the GC.
-
Construct a calibration curve by plotting the peak area ratio of squalene to this compound against the weight ratio.[5]
-
From the chromatogram of the test sample, determine the peak area ratio of any detected squalene to the this compound internal standard.
-
Calculate the concentration of squalene in the sample using the calibration curve. The purity of this compound is determined by subtracting the percentage of squalene and any other identified impurities.
-
Table 2: Typical Purity Levels of this compound from Different Sources
| Source | Typical Purity |
| Shark Liver Oil | Up to 99.9%[4] |
| Olive Oil | Around 97.5%[4] |
| Amaranth Oil | Variable, can be high |
| Sugarcane (Synthetic Biology) | High purity achievable |
Cosmetic Applications: Skin Barrier Function and Hydration
High-purity this compound is a premier emollient in cosmetic formulations, valued for its ability to enhance skin hydration and support the natural skin barrier.[8]
Assessment of Skin Hydration using Corneometry
Objective: To quantify the effect of a this compound-containing formulation on skin surface hydration.
Principle: The Corneometer® measures the capacitance of the skin's surface. Since water has a higher dielectric constant than other skin components, an increase in skin hydration leads to a measurable increase in capacitance.[9][10] The measurement depth is shallow (10-20 µm), targeting the stratum corneum.[9]
Experimental Protocol:
-
Subject Selection: Recruit subjects with self-perceived dry skin.
-
Acclimatization: Subjects should acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.[11]
-
Test Sites: Define test areas on the volar forearm. One site will be for the test product, and another will serve as an untreated control.
-
Baseline Measurement (T0): Take at least three Corneometer® readings from each test site before product application to establish a baseline.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound-containing formulation to the designated test site.
-
Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the mean Corneometer® units for each site at each time point. The percentage increase in hydration is calculated relative to the baseline and compared with the untreated control site. An effective moisturizer should show a significant improvement of at least 20-30% in subjects with dry skin.[12]
Assessment of Transepidermal Water Loss (TEWL)
Objective: To evaluate the occlusive properties of a this compound-containing formulation by measuring its effect on TEWL.
Principle: TEWL is the measurement of water that passively evaporates through the skin. A healthy skin barrier minimizes TEWL. An evaporimeter (e.g., Tewameter®) measures the water vapor pressure gradient above the skin surface, which is proportional to the rate of water loss.[11][13]
Experimental Protocol:
-
Subject and Environmental Conditions: Same as for the corneometry protocol.[11][13]
-
Test Sites: Define test areas on the volar forearm.
-
Baseline Measurement (T0): Measure the baseline TEWL for each test site.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound-containing formulation.
-
Post-Application Measurements: Record TEWL at specified intervals (e.g., 1, 2, 4, and 8 hours) post-application.
-
Data Analysis: A statistically significant decrease in TEWL at the treated site compared to the baseline and an untreated control site indicates an improvement in skin barrier function.
Pharmaceutical Applications: Emulsion-Based Delivery Systems
High-purity this compound is a key component in oil-in-water (o/w) emulsions used as adjuvants in vaccines and as vehicles for drug delivery.[14][15]
Preparation of a this compound-Based Oil-in-Water Nanoemulsion
Objective: To formulate a stable this compound-based o/w nanoemulsion for potential use as a vaccine adjuvant or drug delivery vehicle.
Principle: High-pressure homogenization is used to reduce the droplet size of an oil and water mixture, stabilized by surfactants, to the nanometer scale. The small droplet size enhances stability and biological interaction.[16]
Table 3: Components for a this compound-Based Nanoemulsion
| Component | Example | Function | Typical Concentration (w/v) |
| Oil Phase | High-Purity this compound | Core of the emulsion droplets | 4-12%[17] |
| Surfactant | Polysorbate 80 (Tween® 80) | Emulsifier | 0.5-2%[14][17] |
| Co-surfactant | Sorbitan Oleate (Span® 80) | Emulsifier | 0.5%[14][17] |
| Aqueous Phase | Citrate Buffer or PBS | Continuous phase | q.s. to 100% |
| Viscosity Modifier (optional) | Carboxymethyl cellulose (CMC) | To increase viscosity and slow antigen release | 0.5%[17] |
Experimental Protocol:
-
Phase Preparation:
-
Oil Phase: Mix high-purity this compound, Tween® 80, and Span® 80.
-
Aqueous Phase: Prepare the citrate buffer or PBS. If using a viscosity modifier, dissolve it in the aqueous phase.
-
-
Pre-emulsification:
-
Heat both the oil and aqueous phases separately to approximately 70°C.[18]
-
Slowly add the aqueous phase to the oil phase while stirring with a high-shear mixer.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 5 cycles at 20,000 psi) to achieve the desired droplet size.
-
-
Cooling and Storage: Cool the resulting nanoemulsion to room temperature and store at 4°C.[18]
Table 4: Characterization of this compound Nanoemulsions
| Parameter | Method | Typical Values |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | < 200 nm, PDI < 0.2 |
| Zeta Potential | DLS with an electrode | -20 to -40 mV (for anionic systems) |
| pH | pH meter | 6.0 - 7.4 |
| Viscosity | Viscometer/Rheometer | Varies with formulation |
In Vitro Assessment of Biological Activity
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Objective: To evaluate the in vitro antioxidant capacity of this compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of high-purity this compound in a suitable solvent (e.g., ethanol).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each this compound concentration. While squalene shows antioxidant activity, the saturated nature of this compound means it has minimal to no radical scavenging activity in this assay.[2] However, it can protect against lipid peroxidation through other mechanisms.[19]
Anti-Inflammatory Effect on Skin Cells
Objective: To assess the ability of this compound to modulate inflammatory responses in human skin cells (e.g., keratinocytes or fibroblasts).
Principle: Cellular inflammation can be induced by stimuli such as UV radiation or lipopolysaccharide (LPS). The expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) can then be quantified. This compound has been shown to counteract the UVA-induced increase in NF-κB and COX-2 expression.[1]
Experimental Protocol:
-
Cell Culture: Culture human dermal fibroblasts (HDFs) in appropriate media.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 0.005% - 0.015%) for a specified period (e.g., 24 hours).[1]
-
Induce inflammation by exposing the cells to UVA radiation or treating with LPS. Include untreated and vehicle-treated controls.
-
-
Analysis (Western Blot for COX-2):
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the expression of COX-2 to the loading control. A reduction in COX-2 expression in this compound-treated, inflamed cells compared to the inflamed control indicates an anti-inflammatory effect.
Diagrams
Signaling Pathway of this compound's Protective Effect Against UVA-Induced Damage
References
- 1. This compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. formulabotanica.com [formulabotanica.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. customs.go.jp [customs.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. agilent.com [agilent.com]
- 8. specialchem.com [specialchem.com]
- 9. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 10. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. dovepress.com [dovepress.com]
- 18. ph05.tci-thaijo.org [ph05.tci-thaijo.org]
- 19. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Squalane as an Excipient in Oral Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane, the hydrogenated and stable form of squalene, is a biocompatible, non-polar lipid excipient with growing interest in the development of oral drug delivery systems. Its high stability, low toxicity, and ability to solubilize lipophilic drugs make it a promising candidate for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II and IV. This compound is particularly well-suited for use as the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ solubilization of the drug can bypass the dissolution step, which is often the rate-limiting factor for the absorption of lipophilic drugs.
These application notes provide an overview of the use of this compound in oral formulations, summarize key formulation data, and offer detailed protocols for the preparation and evaluation of this compound-based oral drug delivery systems.
Physicochemical Properties of this compound
This compound's utility as an excipient is rooted in its physicochemical properties. As a saturated hydrocarbon, it is resistant to oxidation, which contributes to the stability of formulations. Its lipophilic nature allows for the solubilization of a wide range of poorly water-soluble drugs.
Data Presentation: this compound in Oral Formulations
The following tables summarize quantitative data from studies on this compound and squalene-based oral formulations. This data is crucial for formulators in selecting appropriate excipient concentrations and predicting the characteristics of their delivery systems.
Table 1: Solubility of Model Drugs in this compound and Other Lipids
While specific solubility data for a wide range of drugs in this compound is not extensively published, the following table provides solubility information for common BCS Class II drugs in various organic solvents and includes a protocol for determining solubility in this compound. This data is essential for estimating the potential drug loading in a this compound-based SEDDS.
| Drug | This compound Solubility (mg/mL) | Other Solvents/Excipients Solubility (mg/mL) | Reference |
| Ibuprofen | Data not available (Protocol provided below) | Ethanol: ~60, DMSO: ~50, DMF: ~45 | [1] |
| Fenofibrate | Data not available (Protocol provided below) | Ethanol: 1, DMSO: 15, DMF: 30 | [2] |
| Cinnarizine | Data not available (Protocol provided below) | Ethanol: ~3, DMSO: ~2, DMF: ~14 | [3] |
| Cyclosporine A | Data not available (Protocol provided below) | 1,2-propylene glycol: 430, Transcutol P: 340, Ethyl oleate: 125 | [4] |
Table 2: Formulation Composition and Physicochemical Characteristics of Squalene-Based Oil-in-Water Emulsions Prepared by a SEDDS Technique
This table presents data from a study that, while focused on vaccine delivery, provides valuable insights into the formulation of squalene-based emulsions using a SEDDS approach. The principles are directly applicable to oral drug delivery. The formulations consist of squalene as the oil phase, a surfactant mix (Smix) of Span® 85 and Kolliphor® RH40, and an aqueous phase.
| Formulation Code | Squalene (%) | Smix (%) | Aqueous Phase | Droplet Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| F1 | 4 | 4 | Deionized Water | 358.57 | -27.19 | 0.38 |
| F2 | 8 | 8 | Deionized Water | 412.33 | -25.43 | 0.41 |
| F3 | 12 | 12 | Deionized Water | 450.17 | -23.18 | 0.45 |
| F4 | 4 | 4 | 0.5% Medium Viscosity CMC | 489.21 | -20.15 | 0.48 |
| F5 | 8 | 8 | 0.5% Medium Viscosity CMC | 533.45 | -18.76 | 0.52 |
| F6 | 12 | 12 | 0.5% Medium Viscosity CMC | 589.11 | -17.91 | 0.57 |
| F7 | 4 | 4 | 1.0% Medium Viscosity CMC | 640.88 | -16.44 | 0.61 |
| F8 | 8 | 8 | 1.0% Medium Viscosity CMC | 698.23 | -15.32 | 0.65 |
| F9 | 12 | 12 | 1.0% Medium Viscosity CMC | 750.49 | -14.87 | 0.70 |
| F10 | 4 | 4 | 0.5% Ultra-High Viscosity CMC | 512.67 | -19.55 | 0.50 |
| F11 | 8 | 8 | 0.5% Ultra-High Viscosity CMC | 567.90 | -18.11 | 0.55 |
| F12 | 12 | 12 | 0.5% Ultra-High Viscosity CMC | 622.14 | -17.23 | 0.60 |
| F13 | 4 | 4 | 1.0% Ultra-High Viscosity CMC | 710.32 | -15.98 | 0.68 |
| F14 | 8 | 8 | 1.0% Ultra-High Viscosity CMC | 765.44 | -14.21 | 0.72 |
| F15 | 12 | 12 | 1.0% Ultra-High Viscosity CMC | 811.60 | -12.76 | 0.78 |
*Data adapted from a study on squalene-based emulsions.[5] The Smix ratio of Span® 85 to Kolliphor® RH40 was 1:1.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound-based oral formulations.
Protocol for Determining Drug Solubility in this compound
Objective: To determine the saturation solubility of a lipophilic drug in this compound, a critical parameter for designing SEDDS with optimal drug loading.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with heating capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate organic solvent for drug dissolution and HPLC mobile phase
Procedure (Shake-Flask Method):
-
Add an excess amount of the API to a known volume or weight of this compound in a glass vial. The excess drug should be visually apparent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug from the saturated solution.
-
Carefully withdraw an aliquot of the supernatant (the this compound saturated with the drug) using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved drug particles.
-
Accurately dilute the filtered, saturated solution with a suitable organic solvent in which both the drug and this compound are soluble.
-
Analyze the concentration of the drug in the diluted sample using a validated HPLC method.
-
Calculate the saturation solubility of the drug in this compound, expressed in mg/mL or g/100g .
Protocol for Preparation of this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a stable and efficient this compound-based SEDDS for a model lipophilic drug.
Materials:
-
Lipophilic API (e.g., Cyclosporine A)
-
This compound (Oil phase)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® P, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients (as per Protocol 4.1).
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Pre-concentrate:
-
Based on the phase diagram, select an optimized ratio of this compound, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.
-
Place the vial on a magnetic stirrer and mix until a clear, isotropic solution is formed. Gentle heating (e.g., 40°C in a water bath) may be applied to facilitate mixing.
-
Accurately weigh the API and add it to the excipient mixture.
-
Continue stirring until the API is completely dissolved in the mixture, resulting in the final SEDDS pre-concentrate.
-
Protocol for Characterization of this compound-Based SEDDS
Objective: To evaluate the physicochemical properties of the prepared this compound-based SEDDS upon emulsification.
Materials:
-
Prepared this compound-based SEDDS pre-concentrate
-
Deionized water or relevant buffer (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Transmission Electron Microscope (TEM) (optional)
Procedure:
-
Self-Emulsification and Droplet Size Analysis:
-
Add a small, known amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of deionized water (e.g., 100 mL) in a beaker with gentle stirring.
-
Visually observe the formation of the emulsion.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a DLS instrument.
-
-
Morphological Examination (Optional):
-
Prepare a diluted sample of the emulsion.
-
Place a drop of the diluted emulsion on a TEM grid, negatively stain if necessary, and allow it to dry.
-
Observe the morphology of the nanoemulsion droplets under the TEM.
-
Protocol for In Vitro Drug Release Study
Objective: To determine the release profile of the API from the this compound-based SEDDS in simulated gastrointestinal fluids.
Materials:
-
This compound-based SEDDS containing the API
-
USP Dissolution Apparatus II (Paddle type)
-
Dialysis tubing with an appropriate molecular weight cut-off
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
HPLC system for drug quantification
Procedure:
-
Accurately weigh an amount of the SEDDS pre-concentrate equivalent to a specific dose of the API.
-
Enclose the SEDDS in a dialysis bag and seal both ends.
-
Place the dialysis bag in the dissolution vessel containing a known volume (e.g., 900 mL) of the dissolution medium (SGF or SIF), maintained at 37 ± 0.5°C.
-
Rotate the paddle at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), withdraw a specific volume of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples and analyze the drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point and plot the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6][7][8]
Protocol for Caco-2 Cell Permeability Assay
Objective: To evaluate the potential of the this compound-based SEDDS to enhance the intestinal permeability of the API using an in vitro cell model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow or a similar marker for monolayer integrity testing
-
This compound-based SEDDS containing the API
-
API solution in a suitable buffer (as a control)
-
LC-MS/MS or HPLC for drug quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Perform a permeability assay with a low-permeability marker like Lucifer yellow to confirm the tightness of the cell junctions.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare the test solutions: dilute the this compound-based SEDDS and the control API solution in HBSS to the desired concentration.
-
To study apical to basolateral (A-B) transport (absorptive direction), add the test solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
To study basolateral to apical (B-A) transport (efflux direction), add the test solution to the basolateral chamber and fresh HBSS to the apical chamber, then sample from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the API in the collected samples using a validated LC-MS/MS or HPLC method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 1 suggests the involvement of active efflux transporters.
-
Protocol for Stability Testing of this compound-Based SEDDS
Objective: To assess the physical and chemical stability of the this compound-based SEDDS under different storage conditions.
Materials:
-
This compound-based SEDDS pre-concentrate
-
Stability chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
Appropriate containers (e.g., glass vials, capsules)
-
DLS instrument
-
HPLC system
Procedure:
-
Store the SEDDS pre-concentrate in the selected containers under the specified stability conditions.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Physical Stability Assessment:
-
Visually inspect the samples for any signs of phase separation, precipitation, or color change.
-
Emulsify the stored SEDDS in water and measure the droplet size and PDI to check for any significant changes from the initial values.
-
-
Chemical Stability Assessment:
-
Analyze the drug content in the SEDDS pre-concentrate using a validated HPLC method to determine if any degradation has occurred.
-
Assess for the presence of any degradation products.
-
-
The formulation is considered stable if the physical and chemical characteristics remain within acceptable limits throughout the study period.[9]
Visualizations: Workflows and Logical Relationships
Experimental Workflow for this compound-Based SEDDS Development
Logical Relationship for Oral Absorption Enhancement by this compound SEDDS
Conclusion
This compound is a highly stable and biocompatible excipient that holds significant promise for the oral delivery of poorly water-soluble drugs. Its application as the oil phase in Self-Emulsifying Drug Delivery Systems can lead to the formation of nanoemulsions in the gastrointestinal tract, thereby enhancing drug solubilization and absorption. The protocols and data presented in these application notes provide a framework for the rational design, development, and evaluation of this compound-based oral formulations. Further research into the solubility of a wider range of APIs in this compound and in vivo studies are warranted to fully explore its potential in oral drug delivery.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Solid self-nanoemulsifying cyclosporin A pellets prepared by fluid-bed coating: preparation, characterization and in vitro redispersibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. impactfactor.org [impactfactor.org]
- 9. Oral bioavailability and stability study of a self-emulsifying drug delivery system (SEDDS) of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Squalane Purity by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust method for assessing the purity of squalane using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The described protocol provides a reliable and efficient means to separate and quantify this compound from its potential impurities, ensuring the quality and consistency of the product for use in research, cosmetic, and pharmaceutical applications.
Introduction
This compound (C30H62) is a saturated hydrocarbon derived from the hydrogenation of squalene. Due to its excellent moisturizing properties and high stability, it is a widely used emollient in a variety of commercial products. The purity of this compound is a critical parameter, as the presence of impurities can affect its physicochemical properties, stability, and safety. Common impurities may include residual squalene, isomers formed during hydrogenation, degradation products, and substances carried over from the source material such as fatty acids and plant waxes.
This document provides a detailed protocol for the quantitative analysis of this compound purity by HPLC, a technique well-suited for separating non-volatile and thermally labile compounds.
Experimental Protocol
This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
2.1 Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound sample for analysis
-
Acetone (HPLC grade)[4]
-
Water (HPLC grade)
-
Isopropanol (HPLC grade)
2.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Vials for HPLC
2.3 Preparation of Standard and Sample Solutions
2.3.1 Standard Solution Preparation
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve the standard in isopropanol and dilute to the mark. This yields a stock solution of approximately 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.
2.3.2 Sample Solution Preparation
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve the sample in isopropanol and dilute to the mark.
-
Dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
2.4 Chromatographic Conditions
The following HPLC conditions are recommended for the analysis of this compound purity.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Acetone (60:40, v/v)[2][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 208 nm[4] |
| Run Time | 20 minutes |
Data Presentation and Analysis
The purity of the this compound sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.
3.1 Typical Chromatogram
A typical chromatogram will show a major peak corresponding to this compound and potentially smaller peaks representing impurities. The retention time for this compound under the specified conditions is expected to be in the range of 8-12 minutes.
3.2 Calculation of Purity
The purity of the this compound sample is calculated using the area percent method:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
3.3 Data Summary
The following table summarizes the expected quantitative data from the analysis of a high-purity this compound sample.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.2 | 15 | 0.15 |
| Impurity 2 | 6.8 | 25 | 0.25 |
| This compound | 9.5 | 9950 | 99.50 |
| Impurity 3 | 13.1 | 10 | 0.10 |
| Total | 10000 | 100.00 |
Mandatory Visualizations
4.1 Experimental Workflow
The following diagram illustrates the logical workflow for the assessment of this compound purity by HPLC.
Caption: Workflow for this compound Purity Assessment by HPLC.
4.2 Logical Relationship of Purity Assessment
The diagram below outlines the logical relationship between the different components of the this compound purity assessment.
Caption: Logical components of HPLC-based this compound purity analysis.
References
- 1. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Squalene Using High-Performance Liquid Chromatography with Diode Array Detection | Semantic Scholar [semanticscholar.org]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Squalane-Based Oil-in-Water Adjuvants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and mechanism of action of squalane-based oil-in-water (O/W) emulsion adjuvants. The detailed protocols and supporting data are intended to guide researchers in the development of stable and effective vaccine adjuvants.
Introduction to this compound-Based O/W Adjuvants
This compound, a saturated form of squalene, is a natural and biodegradable triterpene that is widely used in parenteral emulsions for drug and vaccine delivery.[1][][3] Its high biocompatibility and ability to form stable nanoemulsions make it an excellent candidate for vaccine adjuvants.[1] this compound-based O/W emulsions, such as MF59 and AS03, are components of licensed influenza vaccines and have been administered to millions of people, demonstrating a favorable safety profile.[4][5] These adjuvants enhance the immune response to co-administered antigens, often allowing for antigen dose-sparing, a critical consideration for pandemic preparedness.[5][6] The mechanism of action involves the induction of a localized inflammatory environment that promotes the recruitment and activation of innate immune cells, leading to a robust adaptive immune response.[6][7]
Formulation of this compound-Based O/W Adjuvants
The stability and efficacy of a this compound-based O/W adjuvant are critically dependent on its composition and method of preparation. Key components include this compound as the oil phase, surfactants to emulsify the oil in the aqueous phase, and an aqueous buffer.
Materials and Reagents
-
This compound (high purity)
-
Surfactants (e.g., Sorbitan trioleate (Span® 85), Polysorbate 80 (Tween® 80), Kolliphor® RH40, Cremophor ELP)
-
Stabilizers (e.g., Carbomer, Carboxymethyl cellulose (CMC))[8][9]
-
Aqueous phase (e.g., Deionized water, Phosphate-buffered saline (PBS), Citrate buffer)
Experimental Protocol: Emulsion Preparation using a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes a method for preparing this compound-based O/W emulsions using the SEDDS technique, which is known for its simplicity and ability to produce stable nanoemulsions.[8][9][10][11]
-
Preparation of the Surfactant Mixture (Sₘᵢₓ):
-
Prepare a mixture of a low Hydrophilic-Lipophilic Balance (HLB) surfactant (e.g., Span® 85) and a high HLB surfactant (e.g., Kolliphor® RH40 or Cremophor ELP) at a predetermined ratio (e.g., 1:1 w/w).[10]
-
Stir the surfactant mixture at room temperature until a homogenous solution is obtained.
-
-
Formation of the Oil/Surfactant Mixture:
-
Add the desired amount of squalene to the Sₘᵢₓ. The ratio of squalene to Sₘᵢₓ will influence the final particle size and stability of the emulsion.
-
-
Emulsification:
-
(Optional) High-Shear Homogenization/Microfluidization:
Experimental Protocol: Emulsion Preparation by Microfluidization
This method is commonly used to produce emulsions with a narrow particle size distribution.[13][14]
-
Preparation of Oil and Aqueous Phases:
-
Prepare the oil phase by mixing this compound with a low HLB surfactant (e.g., Span® 85).
-
Prepare the aqueous phase by dissolving a high HLB surfactant (e.g., Tween® 80) in the desired buffer.
-
-
Pre-emulsification:
-
Add the oil phase to the aqueous phase and mix using a standard mixer to create a crude emulsion.[13]
-
-
Microfluidization:
-
Pass the crude emulsion through a microfluidizer at high pressure. The number of passes can be adjusted to achieve the desired particle size.[13]
-
Characterization and Stability of this compound O/W Adjuvants
Thorough characterization is essential to ensure the quality, stability, and consistency of the adjuvant formulation.
Data Presentation: Physicochemical Properties of this compound O/W Emulsions
The following tables summarize typical physicochemical properties of this compound-based O/W emulsions prepared using a SEDDS method.
Table 1: Formulation Composition of this compound-Based O/W Emulsions [9][10]
| Formulation Code | This compound (%) | Surfactant Mix (Sₘᵢₓ) (%) | Aqueous Phase with CMC (%) |
| F1 | 4 | 6 | 90 (0.25% Medium Viscosity) |
| F2 | 8 | 12 | 80 (0.25% Medium Viscosity) |
| F3 | 12 | 18 | 70 (0.25% Medium Viscosity) |
| F15 | 12 | 18 | 70 (0.5% Ultra-High Viscosity) |
Note: Surfactant mix (Sₘᵢₓ) composed of Span® 85 and Kolliphor® RH40 (1:1 w/w). CMC is Carboxymethyl cellulose.
Table 2: Droplet Size, Polydispersity Index (PDI), and Zeta Potential of this compound O/W Emulsions at Week 0 and Week 4 [9]
| Formulation Code | Droplet Size (nm) - Week 0 | PDI - Week 0 | Zeta Potential (mV) - Week 0 | Droplet Size (nm) - Week 4 | PDI - Week 4 | Zeta Potential (mV) - Week 4 |
| F1 | 358.57 ± 13.92 | 0.23 ± 0.01 | -16.34 ± 0.45 | 322.00 ± 12.54 | 0.25 ± 0.02 | -15.87 ± 0.33 |
| F2 | 412.33 ± 15.67 | 0.21 ± 0.01 | -14.89 ± 0.67 | 389.53 ± 14.87 | 0.23 ± 0.01 | -13.98 ± 0.54 |
| F3 | 456.78 ± 17.89 | 0.19 ± 0.02 | -12.76 ± 0.56 | 421.87 ± 16.54 | 0.21 ± 0.01 | -11.89 ± 0.43 |
| F15 | 811.60 ± 23.45 | 0.38 ± 0.00 | -27.19 ± 0.61 | 789.43 ± 21.78 | 0.35 ± 0.01 | -25.43 ± 0.58 |
Data represents mean ± standard deviation.
Table 3: Stability of this compound O/W Emulsions under Thermal Stress [14]
| Particle Size (nm) | Storage Temperature | Observation after 30 days |
| 250 | 60°C | Phase separation |
| 200 | 60°C | Phase separation |
| 150 | 60°C | Phase separation |
| 100 | 40°C | Stable |
| 80 | 40°C | No measurable change |
Experimental Protocol: Characterization Methods
3.2.1. Droplet Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the emulsion sample with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the Z-average diameter (droplet size) and polydispersity index (PDI).[13]
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.[13]
-
3.2.2. This compound Quantification
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[15][16]
-
Procedure:
-
Prepare a standard curve of this compound in a suitable solvent (e.g., isopropanol).
-
Dilute the emulsion sample in the same solvent.
-
Inject the samples and standards onto an RP-HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile).
-
Quantify the this compound concentration in the sample by comparing the peak area to the standard curve.[3]
-
3.2.3. Stability Assessment
-
Method: Accelerated stability testing.
-
Procedure:
-
Aliquot the emulsion into sealed vials.
-
Store the vials at various temperatures (e.g., 5°C, 25°C, 40°C, 60°C).[14]
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), visually inspect the samples for any signs of phase separation.[14]
-
Measure the droplet size, PDI, zeta potential, pH, and osmolarity to monitor any changes over time.[14]
-
Mechanism of Action of this compound O/W Adjuvants
This compound-based O/W emulsions primarily act by creating a localized, transient "immunocompetent environment" at the injection site.[6][7] This leads to the recruitment and activation of innate immune cells, which are crucial for initiating and shaping the adaptive immune response.
Signaling Pathways
Upon injection, this compound emulsions induce the release of damage-associated molecular patterns (DAMPs), such as ATP and double-stranded DNA, from stressed local cells.[6][7] These DAMPs, along with the emulsion components, activate antigen-presenting cells (APCs) and other innate immune cells, leading to the secretion of a cascade of cytokines and chemokines.[4][6][17] This inflammatory milieu promotes the maturation of dendritic cells (DCs) and their migration to the draining lymph nodes, where they can efficiently present the antigen to T cells.
Interestingly, this compound-based adjuvants have been shown to induce distinct signaling pathways for the generation of CD8+ T cell and antibody responses. The induction of robust, antigen-specific CD8+ T cell responses is dependent on a RIPK3-kinase-dependent necroptosis pathway in lymph node-resident macrophages.[4][17][18] In contrast, the antibody response is independent of this pathway but appears to involve apoptotic caspases.[4][17][18]
Caption: Signaling pathway of this compound-based O/W adjuvants.
Experimental Workflow: Adjuvant Efficacy Testing in Mice
This workflow outlines a typical in vivo study to assess the immunogenicity of a this compound-based O/W adjuvant.
-
Vaccine Formulation: Mix the antigen with the this compound O/W adjuvant at a 1:1 v/v ratio.[9]
-
Immunization:
-
Divide mice into experimental groups (e.g., antigen only, antigen + commercial adjuvant, antigen + test adjuvant).[9][11]
-
Immunize mice via a suitable route (e.g., intraperitoneal or intramuscular).[9][11]
-
Administer a booster immunization at a specified time point (e.g., 2 weeks post-primary immunization).[11]
-
-
Sample Collection: Collect blood samples at various time points to measure antigen-specific antibody titers.
-
Antibody Titer Measurement:
-
Data Analysis: Compare the antibody titers between the different experimental groups to evaluate the adjuvant's efficacy.
Caption: Workflow for in vivo adjuvant efficacy testing.
Conclusion
This compound-based oil-in-water emulsions are potent and versatile adjuvants that can significantly enhance the immunogenicity of subunit vaccines. Their formulation and characterization require careful consideration of composition and manufacturing processes to ensure stability and efficacy. A deeper understanding of their mechanism of action, including the distinct signaling pathways for cellular and humoral immunity, will facilitate the rational design of next-generation vaccine adjuvants. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 5. Squalene Emulsion Manufacturing Process Scale-Up for Enhanced Global Pandemic Response [mdpi.com]
- 6. Squalene-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Preparation of Squalene Oil-Based Emulsion Adjuvants Employing a Self-Emulsifying Drug Delivery System and Assessment of Mycoplasma hyopneumoniae-Specific Antibody Titers in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedgrid.com [biomedgrid.com]
- 13. Effect of Two Emulsion-Based Adjuvants on the Structure and Thermal Stability of S. aureus Alpha-toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Analytical Characterization of an Oil-in-Water Adjuvant Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Squalane-Based Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a highly promising drug delivery system, combining the advantages of polymeric nanoparticles, fat emulsions, and liposomes. SLNs are colloidal carriers with a solid lipid core, typically ranging in size from 50 to 1000 nm. The use of physiological and biodegradable lipids, such as squalane, enhances biocompatibility and reduces the risk of toxicity. This compound, a saturated and stable derivative of squalene, is a natural emollient and a component of human sebum, making it an excellent choice for the lipid matrix in SLN formulations, particularly for dermatological and cosmetic applications.
These application notes provide a comprehensive overview and detailed protocols for the preparation of this compound-based SLNs using the high-pressure homogenization (HPH) technique. This method is reliable, scalable, and avoids the use of harsh organic solvents.[1] We further present characterization data and discuss the critical parameters influencing the final nanoparticle properties.
Principle of this compound-Based SLNs
This compound-based nanoparticles are typically formulated as Nanostructured Lipid Carriers (NLCs), a second generation of lipid nanoparticles. NLCs are composed of a blend of a solid lipid and a liquid lipid (in this case, this compound). This creates a less-ordered, imperfect crystalline structure in the lipid core, which offers key advantages over first-generation SLNs (made from solid lipid only):
-
Increased Drug Loading: The imperfections in the crystal lattice provide more space to accommodate drug molecules.
-
Reduced Drug Expulsion: The less-ordered matrix minimizes the expulsion of the encapsulated drug during storage.
-
Improved Stability: The blend of lipids can prevent polymorphic transitions, leading to a more stable formulation over time.
Experimental Protocols
The most common and industrially scalable method for producing SLNs and NLCs is the High-Pressure Homogenization (HPH) technique.[1] Both hot and cold HPH methods can be employed, depending on the thermostability of the drug to be encapsulated.
Protocol: Hot High-Pressure Homogenization (Hot HPH)
This method is suitable for thermostable drugs. The entire process is carried out at a temperature above the melting point of the solid lipid.
Materials:
-
Solid Lipid: e.g., Compritol® 888 ATO (Glyceryl behenate)
-
Liquid Lipid: this compound
-
Surfactant: e.g., Pluronic® F68 (Poloxamer 188), Tween® 80
-
Active Pharmaceutical Ingredient (API): Lipophilic drug (e.g., Mebendazole, Lovastatin)
-
Aqueous Phase: Purified water (Milli-Q® or equivalent)
Equipment:
-
High-Pressure Homogenizer (e.g., piston-gap homogenizer)
-
High-shear mixer (e.g., Ultra-Turrax®)
-
Heated magnetic stirrer
-
Water bath or heating mantle
-
Beakers and standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Compritol® 888 ATO) and the liquid lipid (this compound).
-
Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of the solid lipid (e.g., ~80-85°C for Compritol®).[2]
-
Once melted, add the pre-weighed lipophilic API to the molten lipid phase and stir until completely dissolved.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Pluronic® F68) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (e.g., ~80-85°C) under constant stirring.
-
-
Formation of Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous high-shear mixing (e.g., 8,000-10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) pre-emulsion.[1]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure, typically between 500 and 1500 bar.[1]
-
Perform 3 to 5 homogenization cycles to ensure a narrow and uniform particle size distribution.[1][3]
-
-
Cooling and Recrystallization:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath or allow it to cool to room temperature under gentle stirring.
-
The cooling process allows the lipid matrix to recrystallize, forming the solid nanoparticles. The cooling rate can be a critical parameter affecting particle quality.[4][5]
-
-
Storage:
-
Store the final SLN dispersion at 4°C for long-term stability analysis.
-
Protocol: Cold High-Pressure Homogenization (Cold HPH)
This method is ideal for thermolabile drugs that may degrade at the high temperatures used in the hot HPH technique.
Procedure:
-
Preparation of Solid Lipid Microparticles:
-
Melt the solid and liquid lipids together with the dissolved API as described in the hot HPH protocol (Step 1).
-
Rapidly cool this mixture using liquid nitrogen or by placing it in a freezer at -20°C to solidify the lipid-drug matrix.
-
Grind the solidified lipid mass into microparticles using a mortar and pestle or a ball mill.
-
-
Preparation of Aqueous Phase:
-
Prepare a cold aqueous surfactant solution (e.g., 4°C).
-
-
Dispersion:
-
Disperse the lipid microparticles into the cold aqueous surfactant solution under high-shear mixing to form a pre-suspension.
-
-
High-Pressure Homogenization:
-
Homogenize the cold pre-suspension using a high-pressure homogenizer at or below room temperature.
-
As with the hot method, apply 3-5 cycles at a pressure of 500-1500 bar. It's important to note that cold homogenization may result in slightly larger particles and a broader size distribution compared to the hot method.[6]
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the preparation of this compound-based SLNs.
Caption: Workflow for Hot High-Pressure Homogenization.
Caption: Structural components of a this compound-based SLN.
Data Presentation: Formulation & Characterization
The physicochemical properties of SLNs are highly dependent on the formulation parameters. Key characterization metrics include particle size, Polydispersity Index (PDI), and Zeta Potential (ZP).
-
Particle Size: Affects the biological fate, drug release, and stability of the nanoparticles.
-
Polydispersity Index (PDI): A measure of the homogeneity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable and indicates a narrow, monodisperse population.[2]
-
Zeta Potential (ZP): Indicates the surface charge of the nanoparticles. A high absolute ZP value (typically > |20| mV) suggests good physical stability due to electrostatic repulsion between particles, preventing aggregation.[2]
-
Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully entrapped within the nanoparticles.
The tables below summarize characterization data from studies on this compound-based lipid nanoparticles.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Formulation Code | Solid Lipid | Liquid Lipid (this compound) | Surfactant | Avg. Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| NLC-1 | Compritol® 888 ATO | 30% (w/w of lipid) | Pluronic® F68 | 300 - 600 | N/A | N/A | [1][7] |
| SLN-Lova | Triglycerides | N/A (SLN) | N/A | 60 - 119 | N/A | -16 to -21 | [8] |
| NLC-Lova | N/A | Squalene | Myverol / Phosphatidylcholine | N/A | N/A | N/A | [9] |
| Squarticles | N/A | Squalene | N/A | ~93 | < 0.3 | N/A | |
| TXR-SLN 2 | N/A | N/A | N/A | 140.5 ± 1.02 | 0.218 ± 0.01 | 28.6 ± 8.71 | [2] |
N/A: Data not available in the cited source.
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Lipid Matrix | This compound Content (% w/w) | Encapsulation Efficiency (EE%) | Drug Loading (LC%) | Reference |
| Mebendazole | Compritol® 888 ATO | 30% | ~70% | N/A | [1][7] |
| Lovastatin | Triglycerides | N/A (SLN) | > 99% | N/A | [8] |
| Lovastatin | N/A | Present (NLC) | 96.2 ± 1.3% | N/A | [4][5] |
| Rhein | Squalene-based | Major component | ~96% | N/A | |
| Troxerutin | N/A | N/A (SLN) | 83.62% | N/A | [2] |
N/A: Data not available in the cited source.
Conclusion
The high-pressure homogenization method is a robust and effective technique for the preparation of this compound-based solid lipid nanoparticles. By carefully selecting the solid-to-liquid lipid ratio, surfactant type, and concentration, and by controlling process parameters such as pressure, temperature, and homogenization cycles, it is possible to produce stable nanoparticles with desired characteristics. The inclusion of this compound in the lipid matrix generally improves drug loading capacity and stability, making these NLCs a versatile platform for the delivery of various therapeutic and cosmetic agents. The protocols and data presented herein serve as a valuable resource for researchers and developers in the field of nanomedicine and advanced drug delivery.
References
- 1. Effect of this compound on mebendazole loaded Compritol® nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Squalene Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of a lovastatin-loaded protein-free nanostructured lipid carrier resembling high-density lipoprotein and evaluation of its targeting to foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of a Lovastatin-Loaded Protein-Free Nanostructured Lipid Carrier Resembling High-Density Lipoprotein and Evaluation of its Targeting to Foam Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on mebendazole-loaded Compritol® nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, and in vitro and in vivo evaluation of lovastatin solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Squalane as a Lubricant for Biomedical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalane, a saturated derivative of squalene, is a biocompatible and stable hydrocarbon that presents significant potential as a lubricant for biomedical devices.[1][2] Its inert nature, inherent lubricity, and excellent safety profile make it a compelling alternative to traditional lubricants, which can sometimes elicit adverse biological responses. These application notes provide an overview of this compound's performance, supported by available data, and detail protocols for its evaluation.
Application Note 1: Tribological Performance for Reduced Friction and Wear
Low-friction coatings are critical for medical devices to ensure smooth operation, minimize tissue damage, and enhance device longevity. This compound's chemical structure imparts good lubricating properties. While direct coefficient of friction data for pure this compound on common biomedical substrates is limited in publicly available literature, studies on polymer composites incorporating this compound provide valuable insights into its friction-reducing capabilities.
Quantitative Tribological Data
A study on epoxy-based composites filled with Ultra-High Molecular Weight Polyethylene (UHMWPE) and this compound demonstrated a significant reduction in friction and wear. The optimal formulation exhibited the following properties when tested under dry sliding conditions against a stainless-steel counterface.
| Property | Value | Test Conditions |
| Coefficient of Friction (COF) | 0.15 | Apparatus: Pin-on-disk |
| Specific Wear Rate | 3.29 x 10⁻⁶ mm³/N.m | Sliding Speed: 0.5 m/s |
| Nominal Pressure: 1.27 MPa | ||
| Sliding Distance: 4.5 km | ||
| Data sourced from a study on epoxy composites containing 15 mass% UHMWPE and 2 mass% this compound.[2] |
For reference, unlubricated stainless steel surfaces can have a coefficient of friction of approximately 0.58.[3] This highlights the potential of this compound, even as a component within a composite, to substantially improve lubricity.
Logical Relationship: Properties to Performance
The following diagram illustrates the relationship between this compound's intrinsic properties and its performance as a biomedical lubricant.
Application Note 2: Biocompatibility and Safety Profile
Biocompatibility is a critical requirement for any material in direct or indirect contact with the human body. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices. This compound has demonstrated a high degree of biocompatibility, particularly in terms of cytotoxicity.
Quantitative Biocompatibility Data
In vitro cytotoxicity studies are a primary method for assessing the biological reactivity of a material. A study on human dermal fibroblasts (HDFs) exposed to this compound provides the following data.
| This compound Concentration | Cell Viability (% of Control) | Result |
| 0.005% | Not significantly different from control | Non-cytotoxic |
| 0.010% | Not significantly different from control | Non-cytotoxic |
| 0.015% | Not significantly different from control | Non-cytotoxic |
| 0.020% | 78% | Mildly cytotoxic |
| 0.025% | 74% | Mildly cytotoxic |
| Data sourced from a study on human dermal fibroblasts.[1] |
These results indicate that this compound is non-cytotoxic at concentrations up to 0.015%.
Experimental Protocols
The following protocols are provided as a guide for the evaluation of this compound as a lubricant for biomedical devices. They are based on established standards and methods.
Protocol 1: Evaluation of Tribological Properties
This protocol describes a method for determining the coefficient of friction and wear rate of a this compound-coated surface using a pin-on-disk tribometer, in accordance with ASTM G99.
1. Materials and Equipment:
-
Pin-on-disk tribometer
-
Substrate disks of biomedical material (e.g., Silicone, Polyurethane, 316L Stainless Steel)
-
Pins of counter-surface material (e.g., 316L Stainless Steel ball)
-
High-purity this compound
-
Ultrasonic bath
-
Isopropanol
-
Deionized water
-
Non-contact 3D profilometer
2. Substrate Preparation & Coating:
-
Clean the substrate disks by sonication in isopropanol for 15 minutes, followed by rinsing with deionized water and drying in a nitrogen stream.
-
Apply a uniform coating of this compound to the cleaned disks. A dip-coating method can be used:
-
Immerse the disk in a bath of this compound for 60 seconds.
-
Withdraw the disk at a slow, constant rate (e.g., 2 mm/s) to ensure a uniform film.
-
Allow the coated disk to rest in a clean, dust-free environment for 24 hours to stabilize.
-
3. Tribological Testing:
-
Mount the this compound-coated disk onto the tribometer's rotating stage.
-
Secure the pin in the holder and bring it into contact with the disk surface.
-
Apply a defined normal load relevant to the intended application (e.g., 1-5 N).
-
Set the rotational speed to simulate the device's operational velocity (e.g., 10-50 mm/s).
-
Initiate the test for a set number of cycles or distance (e.g., 10,000 cycles).
-
Continuously record the friction force to calculate the coefficient of friction.
-
After the test, clean the disk and measure the wear track profile using a 3D profilometer to calculate the wear volume and specific wear rate.
Tribological Testing Workflow
Protocol 2: In Vitro Cytotoxicity Assessment (ISO 10993-5)
This protocol outlines an indirect contact (extract) method to evaluate the potential cytotoxicity of a this compound-coated medical device.
1. Materials and Equipment:
-
This compound-coated test articles (e.g., sections of a catheter).
-
Uncoated articles (negative control).
-
Material with known cytotoxicity (positive control, e.g., organotin-stabilized PVC).
-
L929 or NIH/3T3 fibroblast cell line.
-
Complete cell culture medium (e.g., MEM with 10% fetal bovine serum).
-
Incubator (37°C, 5% CO₂).
-
Sterile extraction vessels.
-
MTT assay kit for cell viability assessment.
-
Microplate reader.
2. Extract Preparation:
-
Place the test, negative control, and positive control articles in separate sterile extraction vessels.
-
Add complete cell culture medium at a ratio of surface area to volume as specified in ISO 10993-12 (e.g., 3 cm²/mL).
-
Incubate the vessels at 37°C for 24 hours with agitation.
3. Cell Exposure:
-
Seed fibroblasts into a 96-well plate at a density that will achieve sub-confluency after 24 hours.
-
After 24 hours, aspirate the seeding medium and replace it with the prepared extracts (test, negative, and positive controls). Also include wells with fresh medium only (blank control).
-
Incubate the plate for another 24 hours.
4. Viability Assessment (MTT Assay):
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the blank control. A reduction in cell viability by more than 30% (i.e., <70% viability) is typically considered a cytotoxic effect.
Cytotoxicity Testing Workflow
Conclusion
This compound demonstrates significant promise as a high-performance, biocompatible lubricant for biomedical devices. The available data suggests it can effectively reduce friction and wear while exhibiting a favorable safety profile. The protocols outlined here provide a standardized framework for researchers and developers to further quantify the performance of this compound on specific device materials and configurations, paving the way for its broader application in the medical field.
References
Application Notes and Protocols for the Experimental Use of Squalane in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalane, a saturated and stable derivative of squalene, is a naturally occurring lipid with significant potential in various biomedical research applications.[1][2][3][4] Its biocompatibility, moisturizing properties, and antioxidant activity make it a compound of interest for investigating cellular responses to oxidative stress and for developing novel therapeutic strategies.[1][5] These application notes provide a comprehensive overview of the experimental use of this compound in cell culture media, including its effects on cell viability, its role in modulating key signaling pathways, and detailed protocols for its application in in vitro studies.
Key Applications in Cell Culture
-
Cytoprotection against Oxidative Stress: this compound has demonstrated a protective effect against cellular damage induced by external stressors like UVA radiation.[1][5][6]
-
Modulation of Inflammatory Responses: It can influence inflammatory pathways, for instance, by counteracting the expression of pro-inflammatory markers such as NF-κB and COX-2.[1][5]
-
Investigation of Signaling Pathways: this compound serves as a tool to study the regulation of signaling cascades involved in cell growth, proliferation, and collagen metabolism, including the TGF-β and ERK1/2 pathways.[1][5]
-
Wound Healing Models: Its ability to stimulate fibroblast migration makes it a relevant supplement in in vitro wound healing assays.[1][5]
Data Presentation: Effects of this compound on Cell Viability
The following tables summarize the quantitative data on the effects of this compound on the viability of Human Dermal Fibroblasts (HDFs), both with and without exposure to UVA radiation.
Table 1: Effect of this compound on the Viability of Human Dermal Fibroblasts (HDFs)
| This compound Concentration | Cell Viability (% of Control) |
| 0.005% | No significant effect |
| 0.01% | No significant effect |
| 0.015% | No significant effect |
| 0.02% | 78% |
| 0.025% | 74% |
Data sourced from a study on HDFs. The control group consists of untreated cells.[1]
Table 2: Protective Effect of this compound on UVA-Irradiated Human Dermal Fibroblasts (HDFs)
| Treatment Group | Cell Viability (% of Control) |
| Control (No UVA, No this compound) | 100% |
| UVA-treated only | 55% |
| 0.005% this compound + UVA | 64% |
| 0.01% this compound + UVA | 75% |
| 0.015% this compound + UVA | 78% |
Data reflects the viability of HDFs pre-treated with this compound before UVA irradiation. The control group was not exposed to UVA or this compound.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Application
Due to its hydrophobic nature, proper preparation of this compound is crucial for its effective and consistent use in aqueous cell culture media.
Materials:
-
This compound (high purity, derived from a reliable source like sugarcane)[1]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the complete cell culture medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
To prepare a stock solution of this compound, it can be directly added to the complete medium and vortexed vigorously to create a homogenous emulsion. For enhanced stability and delivery, especially for its less stable precursor squalene, encapsulation in nanoparticles like PLGA can be considered.[7]
-
From the stock solution, prepare working concentrations of this compound (e.g., 0.005%, 0.01%, 0.015%) by serial dilution in the complete cell culture medium.
-
Visually inspect the medium for any signs of phase separation before adding it to the cells.
Protocol 2: Assessment of this compound's Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
Human Dermal Fibroblasts (HDFs) or other cell lines of interest
-
Complete cell culture medium
-
This compound working solutions
-
6-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Seed HDFs in 6-well plates at a density of 3 x 10^5 cells per well and culture until they reach approximately 80% confluency.[1]
-
Remove the culture medium and replace it with fresh medium containing different concentrations of this compound (e.g., 0.005%, 0.01%, 0.015%, 0.02%, 0.025%). Include a control group with medium only.
-
Incubate the cells for a desired period (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere.
-
After incubation, remove the medium and wash the cells twice with pre-warmed PBS.
-
Add 1.0 mL of MTT solution to each well and incubate for 1 hour at 37°C.
-
Aspirate the MTT solution and add 1.0 mL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at 570 nm using a spectrophotometer.
-
Express cell viability as a percentage of the control group.
Protocol 3: Investigating the Protective Effect of this compound against UVA-Induced Damage
This protocol details the methodology to assess this compound's ability to protect cells from UVA radiation.
Materials:
-
HDFs or other relevant cell lines
-
Complete cell culture medium
-
This compound working solutions
-
UVA light source (e.g., Bio-Link Crosslinker BLX 365)
-
PBS (cold, 4°C)
Procedure:
-
Seed and culture the cells as described in Protocol 2.
-
When cells reach approximately 80% confluency, remove the medium and incubate the cells with this compound working solutions (0.005%, 0.01%, 0.015%) for 30 minutes.[1]
-
Aspirate the this compound-containing medium and rinse the cells with PBS.
-
Add 1 mL of cold PBS to each well and expose the cells to UVA radiation at a dose of 10 J/cm² (365 nm).[1] A control group should not be irradiated.
-
Immediately after irradiation, replace the PBS with fresh complete medium and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 2 or proceed with other assays like Western blotting or immunofluorescence to study specific molecular changes.
Visualization of this compound's Effects
Signaling Pathways Modulated by this compound
The following diagrams illustrate the signaling pathways influenced by this compound in the context of UVA-induced cellular stress.
References
- 1. This compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological importance and applications of squalene and this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Quantitation of Squalene and this compound in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Quantitation of Squalene and this compound in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Squalene Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"preventing squalane emulsion phase separation"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and stabilization of squalane emulsions.
Troubleshooting Guide: this compound Emulsion Phase Separation
Phase separation is a common issue in emulsion formulation. The following table outlines potential causes and actionable solutions to prevent and resolve instability in this compound emulsions.
| Observed Problem | Potential Cause | Recommended Solution |
| Creaming or Sedimentation (dispersed phase rises or settles) | - Insufficient Viscosity: The continuous phase may not be viscous enough to suspend the dispersed droplets. - Large Droplet Size: Larger droplets are more susceptible to gravitational forces.[1] - Density Mismatch: Significant density difference between the oil and water phases.[2] | - Increase Continuous Phase Viscosity: Add a thickening agent or polymer to the continuous phase.[1] - Reduce Droplet Size: Optimize homogenization parameters (increase pressure, more passes) to achieve a smaller particle size, ideally below 200 nm for long-term stability.[3][4] - Adjust Phase Densities: While more complex, adjusting the density of either phase can mitigate separation. |
| Flocculation (droplets aggregate without merging) | - Inadequate Emulsifier Concentration: Insufficient emulsifier to cover the surface of all oil droplets.[1] - Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is not optimal for a this compound oil-in-water emulsion.[5] - pH Imbalance: The pH of the formulation may be affecting the charge and stability of the emulsifier.[1] | - Increase Emulsifier Concentration: Gradually increase the amount of emulsifier.[1] - Optimize HLB Value: For oil-in-water emulsions, a higher HLB value is generally required. A combination of low and high HLB emulsifiers can be more effective.[6][7] - Adjust and Buffer pH: Determine the optimal pH for your emulsifier system and use a suitable buffer to maintain it.[1] |
| Coalescence (droplets merge, leading to irreversible separation) | - Ineffective Emulsifier Film: The emulsifier may not be creating a stable interfacial film around the droplets.[1] - High Temperature: Elevated temperatures can increase droplet collisions and disrupt the emulsifier layer.[5] - Insufficient Homogenization: Inadequate energy input during emulsification results in a poorly formed emulsion.[8] | - Use a Co-emulsifier: Incorporate a fatty alcohol or another suitable co-emulsifier to strengthen the interfacial film.[5] - Control Temperature: Maintain a controlled temperature during preparation and storage.[9] - Optimize Homogenization: Increase homogenization time, pressure, or the number of passes to ensure a stable emulsion is formed.[4][10] |
| Ostwald Ripening (larger droplets grow at the expense of smaller ones) | - Polydisperse Droplet Size: A wide range of droplet sizes can drive this process.[6] - Partial Solubility of Oil Phase: While this compound has very low water solubility, this can be a factor with other oils.[6] | - Achieve a Monodisperse Distribution: Fine-tune homogenization to produce a narrow particle size distribution (low polydispersity index - PDI). - Select a Highly Insoluble Oil Phase: this compound is a good choice due to its very low water solubility, which minimizes Ostwald ripening.[6] |
Quantitative Data Summary
The stability of this compound emulsions is significantly influenced by formulation and processing parameters. The tables below summarize key quantitative data from cited experiments.
Table 1: Effect of High-Pressure Homogenization on Particle Size of this compound Emulsions [4]
| Homogenization Pressure (MPa) | Mean Particle Diameter (nm) |
| 10 | 610 |
| 50 | 320 |
| 100 | 210 |
| 150 | 118 |
Table 2: Long-Term Stability of this compound-Based Oil-in-Water Emulsions [11]
| Formulation | Initial Droplet Size (nm) | Droplet Size after 4 Weeks (nm) | Initial Zeta Potential (mV) | Zeta Potential after 4 Weeks (mV) | Initial PDI | PDI after 4 Weeks |
| F1 | 358.57 ± 13.92 | 322.1 ± 14.61 | -27.19 ± 0.61 | -30.74 ± 0.41 | 0.19 ± 0.02 | 0.29 ± 0.00 |
| F2 | 811.60 ± 23.45 | 701.17 ± 20.15 | -12.76 ± 0.56 | -10.56 ± 0.35 | 0.38 ± 0.00 | 0.36 ± 0.01 |
PDI: Polydispersity Index
Experimental Protocols
Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion using High-Pressure Homogenization
This protocol is adapted from a study on the formulation and stability of squalene oil-in-water emulsions.[12]
Materials:
-
This compound
-
Deionized water
-
Emulsifier (e.g., Tween 20, Tween 80, Span 85)
-
Co-emulsifier (optional, e.g., a fatty alcohol)
-
Buffer solution (e.g., citrate buffer)
Equipment:
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer
-
Beakers and magnetic stirrer
-
Scale
Procedure:
-
Prepare the Aqueous Phase: Dissolve the hydrophilic emulsifier(s) and any water-soluble components in deionized water. If using a buffer, prepare it at this stage.
-
Prepare the Oil Phase: Combine the this compound and any oil-soluble components, including lipophilic emulsifiers.
-
Pre-emulsification: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase. Once fully added, homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The pressure and number of passes will need to be optimized for the specific formulation. A common starting point is 100-150 MPa for 3-5 passes.[4]
-
Cooling: If the homogenization process generates heat, cool the emulsion to room temperature while gently stirring.
-
Characterization: Analyze the emulsion for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Assessment of Emulsion Stability
This protocol outlines methods for evaluating the physical stability of the prepared this compound emulsion.
Methods:
-
Visual Observation: Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month).[9]
-
Particle Size Analysis: Use dynamic light scattering (DLS) to measure the mean particle size and PDI of the emulsion over time. A significant increase in particle size indicates instability.[13]
-
Zeta Potential Measurement: Measure the zeta potential of the droplets. A high absolute zeta potential (typically > |30| mV) is indicative of good electrostatic stability.[11]
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm for 30 minutes) and observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) and assess for any changes in physical appearance or particle size.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and evaluating this compound emulsions.
Caption: Troubleshooting decision tree for this compound emulsion phase separation.
Frequently Asked Questions (FAQs)
1. What is the ideal particle size for a stable this compound emulsion?
For long-term stability, it is generally recommended to aim for a mean particle size of less than 200 nanometers.[3] Emulsions with smaller particle sizes are less prone to gravitational separation (creaming or sedimentation).[1] High-pressure homogenization is an effective method for achieving small droplet sizes.[4]
2. How does the Hydrophilic-Lipophilic Balance (HLB) value affect this compound emulsion stability?
The HLB value of an emulsifier system is crucial for creating a stable emulsion. For an oil-in-water (O/W) this compound emulsion, a higher HLB value (typically in the range of 8-18) is required to ensure the emulsifier is more soluble in the continuous water phase.[14] Using a combination of a low HLB and a high HLB emulsifier can often create a more stable interfacial film around the this compound droplets.[6] The optimal HLB value should be determined experimentally for each specific formulation.[7][15]
3. Can I use squalene and this compound interchangeably in emulsions?
While chemically related, squalene and this compound have different properties that affect emulsion stability. This compound is the hydrogenated form of squalene, making it much more stable against oxidation.[16] Squalene's multiple double bonds make it prone to degradation, which can impact the long-term stability of an emulsion.[6] For most applications requiring high stability, this compound is the preferred choice.[16]
4. What are the best storage conditions for this compound emulsions?
This compound emulsions should be stored in well-sealed containers at a controlled room temperature, protected from light and extreme temperatures.[9] Freeze-thaw cycles can be detrimental to emulsion stability and should be avoided unless the formulation has been specifically designed to withstand them.[5] Stability testing at various temperatures (e.g., 4°C, 25°C, 40°C) is recommended to determine the optimal storage conditions for a specific formulation.[9]
5. My emulsion looks stable initially but separates after a few weeks. What could be the cause?
Delayed phase separation can be due to several factors, including Ostwald ripening, where larger droplets grow at the expense of smaller ones over time.[6] This can be minimized by achieving a narrow particle size distribution (a low polydispersity index) through optimized homogenization. Another cause could be the slow degradation of one of the components, or a gradual change in pH that affects the emulsifier's effectiveness.[8] Long-term stability studies are essential to identify and address these issues.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. enrichbodycare.com [enrichbodycare.com]
- 3. Squalene Emulsion Manufacturing Process Scale-Up for Enhanced Global Pandemic Response [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistscorner.com [chemistscorner.com]
- 6. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cosmetic emulsion separation [personalcarescience.com.au]
- 9. Improving the Stability and Effectiveness of Immunotropic Squalene Nanoemulsion by Adding Turpentine Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijeab.com [ijeab.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. formulabotanica.com [formulabotanica.com]
Technical Support Center: Improving the Long-Term Stability of Squalane Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation and storage of squalane-based adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the difference between squalene and this compound, and which is more stable?
A1: Squalene is a natural triterpene with six unsaturated double bonds in its structure.[1][2] this compound is the fully hydrogenated (saturated) form of squalene, meaning it lacks these double bonds.[1] Due to the absence of double bonds, this compound is significantly more stable and not susceptible to oxidation, which is a primary degradation pathway for squalene.[1][3] While many commercial adjuvants like MF59® and AS03 use squalene, this compound is often preferred for applications requiring higher chemical stability.[1][4]
Q2: What are the primary indicators of instability in a this compound emulsion?
A2: Instability in this compound emulsions can be categorized as either physical or chemical.
-
Physical Instability: This is the most common form of instability for this compound adjuvants. Key indicators include:
-
Increased Particle Size: Droplet growth due to coalescence (droplets merging) or Ostwald ripening.[5]
-
Phase Separation: Visible separation of the oil and water phases, often seen as creaming (an oil-rich layer at the top).[6]
-
Increased Polydispersity Index (PDI): A broadening of the particle size distribution, indicating a less uniform emulsion.[7]
-
-
Chemical Instability: While more relevant for squalene, residual unsaturation or impurities in this compound, or degradation of other components like surfactants, can be an issue. Indicators include:
Q3: What are the optimal storage conditions for this compound adjuvants?
A3: Generally, this compound emulsions should be stored in a controlled environment to maximize long-term stability. Recommended conditions are:
-
Temperature: Refrigeration at 2-8°C is common.[10] Freezing should be approached with caution; while some formulations are stable after freezing, it can also break the emulsion.[1][11] High temperatures (e.g., 40°C or 60°C) accelerate degradation and should be avoided for long-term storage, though they are used in accelerated stability studies.[6]
-
Light: Protect from light, as UV exposure can promote oxidation of any residual unsaturated compounds or other formulation components.[12]
-
Container: Store in well-sealed, appropriate containers to prevent contamination and minimize exposure to oxygen in the headspace.[1]
Q4: How does particle size affect the stability and efficacy of the adjuvant?
A4: Particle size is a critical parameter. Emulsions with smaller particle sizes (e.g., below 150 nm) tend to exhibit better physical stability.[6] For instance, an 80 nm squalene emulsion showed no measurable size changes even after a month at 40°C, while larger particle emulsions showed phase separation.[6] From an immunological perspective, particle sizes between 100-200 nm are suggested to be efficiently taken up by dendritic cells, which is crucial for stimulating an immune response.[6]
Troubleshooting Guides
Issue 1: Increased Particle Size and/or Polydispersity Index (PDI)
You observe a significant increase in the average particle size and PDI of your this compound emulsion over time.
Possible Causes:
-
Suboptimal Surfactant Concentration: Insufficient surfactant to cover the oil-water interface can lead to droplet coalescence.[6]
-
Inadequate Homogenization: The initial energy input during emulsification might not have been sufficient to create a stable, monodisperse population of small droplets.[13]
-
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the surfactant layer and promote droplet fusion.[6][14]
-
Ostwald Ripening: While less likely with highly insoluble oils like this compound, this process involves the growth of larger droplets at the expense of smaller ones. This compound is often used to reduce this phenomenon in other oil emulsions.[1]
Troubleshooting Steps:
-
Review Formulation: Ensure the surfactant-to-oil ratio is optimized. Different surfactants and co-surfactants (e.g., Tween 80, Span 85, Pluronic block copolymers) have different stabilizing properties.[1][11]
-
Optimize Homogenization: High-pressure homogenization is a standard method.[13][15] Increasing the pressure or the number of passes can lead to smaller and more uniform droplets.[13]
-
Control Storage Conditions: Store at a consistent, recommended temperature (typically 2-8°C) and avoid freezing unless the formulation is known to be freeze-thaw stable.[10][14]
-
Characterize Zeta Potential: A highly negative or positive zeta potential (typically > |30| mV) indicates good electrostatic repulsion between droplets, which helps prevent aggregation and coalescence.[16][17] If the zeta potential is near neutral, consider adjusting the pH or adding charged surfactants.[18]
Caption: Troubleshooting logic for diagnosing physical instability in emulsions.
Issue 2: Chemical Degradation of Formulation Components
You observe a drop in pH or suspect chemical changes in your adjuvant, particularly if using squalene or if other components are susceptible to degradation.
Possible Causes:
-
Oxidation of Squalene: The double bonds in squalene are susceptible to oxidation, forming peroxides and subsequently other degradation products.[1] This is accelerated by oxygen, light, and heat.[12]
-
Hydrolysis of Surfactants: Certain surfactants, like polysorbates (e.g., Tween 80), can undergo hydrolysis, especially at pH extremes, leading to the release of fatty acids.[1]
-
Degradation of Other Excipients: Other components in the formulation could be unstable under the storage conditions.
Troubleshooting Steps:
-
Use High-Purity Components: Start with high-purity this compound or squalene. Impurities can catalyze degradation.[12]
-
Incorporate Antioxidants: For squalene-based emulsions, adding an antioxidant like α-tocopherol (Vitamin E) is a common strategy to inhibit oxidation.[1][]
-
Control Headspace and Light: Manufacture and store the emulsion with minimal oxygen in the vial headspace.[1] Use amber vials or store in the dark to protect from light.[12]
-
Monitor Chemical Stability:
-
pH Measurement: Regularly monitor the pH of the aqueous phase.
-
Peroxide Value (PV): Perform a PV test to quantify primary oxidation products. An increase in PV over time is a direct measure of oxidation.[8]
-
HPLC Analysis: Use High-Performance Liquid Chromatography to quantify the concentration of this compound/squalene and other key components like surfactants and antioxidants over time.[12][20]
-
Caption: Simplified pathway of squalene auto-oxidation.
Data on this compound/Squalene Adjuvant Stability
The following tables summarize quantitative data from stability studies of squalene-based emulsions.
Table 1: Physical Stability of Squalene Emulsions Over 4 Weeks at Room Temperature Data adapted from a study on self-emulsifying squalene-based oil-in-water adjuvants.[16]
| Formulation ID | Squalene % | Droplet Size (nm) Week 0 | Droplet Size (nm) Week 4 | Zeta Potential (mV) Week 0 | Zeta Potential (mV) Week 4 |
| F1 | 4% | 358.57 ± 13.92 | 322.10 ± 14.61 | -25.54 ± 0.12 | -26.17 ± 0.38 |
| F6 | 8% | 610.33 ± 15.31 | 589.57 ± 18.25 | -17.81 ± 0.19 | -19.45 ± 0.45 |
| F11 | 12% | 811.60 ± 23.45 | 701.17 ± 20.15 | -13.00 ± 0.31 | -12.98 ± 0.25 |
Table 2: Effect of Temperature on Particle Size of Squalene Emulsions Over 30 Days Data adapted from a study evaluating the effect of particle size on stability.[6]
| Initial Size | Storage Temp. | Particle Size Change after 30 Days | Observation |
| ~80 nm | 40°C | No measurable change | Highly Stable |
| ~80 nm | 60°C | Stable | Highly Stable |
| ~150 nm | 40°C | Significant Increase | Unstable |
| ~250 nm | 25°C | Significant Increase | Unstable |
| ~250 nm | 40°C | Significant Increase & Phase Separation | Highly Unstable |
Experimental Protocols
Protocol 1: Particle Size and Zeta Potential Measurement
This protocol outlines the standard procedure for analyzing emulsion droplet size, PDI, and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Objective: To assess the physical stability of the this compound emulsion.
Apparatus: A DLS instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer, Beckmann Coulter DelsaMax).[16][21]
Methodology:
-
Sample Preparation:
-
Allow the emulsion sample to equilibrate to room temperature (e.g., 25°C).[21]
-
Dilute a small aliquot of the emulsion in an appropriate diluent (e.g., deionized water or the original buffer) to a suitable concentration for light scattering measurement. The dilution factor must be optimized to avoid multiple scattering effects while ensuring sufficient signal.[16] For zeta potential, dilution is typically done in water.[21]
-
-
Instrument Setup:
-
Set the measurement temperature, typically 25°C.[21]
-
Select the appropriate cuvette (e.g., disposable polystyrene cuvettes for sizing, folded capillary cells for zeta potential).[21]
-
Input the correct parameters for the dispersant (viscosity and refractive index of water) and the dispersed material (refractive index of this compound).
-
-
Particle Size Measurement (DLS):
-
Transfer the diluted sample to the cuvette and place it in the instrument.
-
Allow the sample to equilibrate thermally for at least 2 minutes.[21]
-
Perform the measurement. The instrument will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).
-
Perform at least three replicate measurements for each sample.
-
-
Zeta Potential Measurement (ELS):
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[21]
-
Place the cell in the instrument.
-
Apply the electric field and perform the measurement. The instrument calculates the zeta potential from the electrophoretic mobility using the Smoluchowski equation.[18]
-
Perform at least three replicate measurements.
-
Caption: A typical experimental workflow for assessing adjuvant stability.
Protocol 2: Peroxide Value (PV) Determination
This protocol describes a common titrimetric method to quantify primary oxidation products in the oil phase of the emulsion. It is most relevant for squalene-based adjuvants.
Objective: To measure the extent of primary oxidation in the adjuvant.
Principle: Peroxides in the oil sample oxidize potassium iodide (KI) to iodine. The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate solution.[9]
Methodology:
-
Oil Extraction (if necessary): For an oil-in-water emulsion, the squalene/squalane oil must first be extracted from the aqueous phase using a suitable organic solvent (e.g., a mixture of hexane and isopropanol). The solvent is then evaporated to isolate the oil.
-
Sample Preparation:
-
Accurately weigh a specific amount of the extracted oil (e.g., 1-5 g) into an Erlenmeyer flask.
-
Add a solvent mixture, typically 30 mL of acetic acid-chloroform (3:2 ratio), to dissolve the oil.[9]
-
-
Reaction:
-
Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Swirl the flask for exactly one minute.
-
Immediately add 30 mL of deionized water to stop the reaction.
-
-
Titration:
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N) with constant, vigorous shaking.[9]
-
When the yellow iodine color has almost disappeared, add 1 mL of a 1% starch indicator solution. The solution will turn dark blue.
-
Continue the titration dropwise until the blue color completely disappears. This is the endpoint.[9]
-
-
Calculation:
-
Perform a blank titration using the same procedure without the oil sample.
-
Calculate the Peroxide Value (in meq O₂/kg) using the following formula: PV = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ used for the sample (mL)
-
B = Volume of Na₂S₂O₃ used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the oil sample (g)
-
-
Caption: Simplified signaling pathway for squalene-based adjuvants.[22][23]
References
- 1. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ciencia.ucp.pt [ciencia.ucp.pt]
- 3. mdpi.com [mdpi.com]
- 4. From Sharks to Yeasts: Squalene in the Development of Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 10. mdpi.com [mdpi.com]
- 11. Squalene and this compound emulsions as adjuvants. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. usp.org [usp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of adjuvantation strategy of lipid squalene nanoparticles for enhancing the immunogenicity of a SARS-CoV-2 spike subunit protein against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Two Emulsion-Based Adjuvants on the Structure and Thermal Stability of S. aureus Alpha-toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Squalene-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Squalane Nanoparticle Aggregation
Welcome to the technical support center for squalane nanoparticle formulation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation.
Section 1: FAQs - Identifying and Understanding Aggregation
Q1: What is nanoparticle aggregation and why is it a problem?
Nanoparticle aggregation is a process where nanoparticles stick to one another to form larger, micron-sized clusters called agglomerates or aggregates.[1][2] This phenomenon is primarily driven by the high surface energy of nanoparticles, which they try to minimize by reducing their total surface area through clumping.[1]
Aggregation is a critical issue in drug development for several reasons:
-
Loss of Efficacy: The unique properties of nanoparticles are size-dependent. Aggregation leads to a loss of these properties.[3]
-
Reduced Bioavailability: Larger aggregated particles may not be effectively taken up by cells.
-
Physical Instability: Aggregation can lead to sedimentation of particles out of the suspension.[4]
-
Processing Issues: Aggregates can block pores and channels in processing equipment.[5]
Q2: How can I tell if my this compound nanoparticles are aggregating?
Aggregation can be detected using several characterization techniques that measure changes in particle size, size distribution, and surface charge. The most common methods include:
-
Dynamic Light Scattering (DLS): This is the most widely used technique to measure the average hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[6][7] A significant increase in size and PDI is a clear indicator of aggregation.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles.[6] A zeta potential value with a magnitude greater than 25-30 mV (either positive or negative) generally indicates a stable suspension due to strong electrostatic repulsion between particles.[8] Values close to zero suggest a higher likelihood of aggregation.
-
Visual Inspection: Highly aggregated samples may appear cloudy or have visible precipitates that settle over time.
Q3: What are the typical signs of aggregation in DLS and Zeta Potential measurements?
When nanoparticles aggregate, their measured characteristics change predictably. The table below summarizes the typical differences between a stable and an aggregated this compound nanoparticle suspension.
| Parameter | Stable Nanoparticle Suspension | Aggregated Nanoparticle Suspension | Interpretation |
| Z-Average Diameter (DLS) | Consistent with expected size (e.g., 100-250 nm) | Significantly larger diameter (e.g., >500 nm to µm range)[9][10] | Indicates the formation of larger clusters from smaller primary nanoparticles. |
| Polydispersity Index (PDI) | Low (typically < 0.3)[11] | High (typically > 0.5)[6] | A high PDI reflects a wide range of particle sizes, which is characteristic of uncontrolled aggregation. |
| Zeta Potential | High magnitude (e.g., > |±25 mV|)[8] | Low magnitude (e.g., between -10 mV and +10 mV) | Low surface charge reduces electrostatic repulsion, allowing attractive forces to dominate and cause aggregation. |
Section 2: Troubleshooting Guide - Common Causes and Solutions
Q4: My nanoparticles aggregated immediately after I prepared them. What are the likely causes?
Immediate aggregation is often a sign of an unstable formulation. The primary factors to investigate are:
-
Inadequate Stabilization: Nanoparticles require stabilizing agents (surfactants or polymers) to prevent them from sticking together.[12]
-
High Surface Energy: The inherent nature of nanoparticles is to have high surface energy, making them prone to aggregation to achieve a more stable, lower-energy state.[1][2]
Q5: My nanoparticle suspension was stable in water but aggregated after I added a buffer like PBS. Why did this happen?
This is a classic example of aggregation induced by high ionic strength.
-
Cause: Buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of salts (ions). These ions "shield" the surface charge of the nanoparticles, compressing the electrical double layer that provides electrostatic repulsion.[9][17] This neutralization of repulsive forces allows the particles to get close enough for attractive van der Waals forces to take over, causing rapid aggregation.[17][18] Divalent cations (like Ca²⁺) are even more effective at causing aggregation than monovalent cations (like Na⁺).[17]
-
Solution:
-
Reduce Salt Concentration: If possible, use a lower concentration of your buffer or dilute your nanoparticle suspension in a low-ionic-strength medium (e.g., 1 mM KCl) for characterization.[19]
-
Improve Steric Stabilization: Use stabilizers that provide a physical barrier, such as polyethylene glycol (PEG). This steric hindrance is less sensitive to ionic strength than electrostatic repulsion.
-
Adjust pH: Ensure the pH of your final suspension is far from the isoelectric point (the pH at which the net charge is zero) of your nanoparticles to maximize electrostatic repulsion.[10][20]
-
Q6: I observed aggregation after a freeze-thaw cycle or after lyophilization (freeze-drying). How can I prevent this?
Both freezing and drying are high-stress processes that can force nanoparticles into close contact, leading to irreversible aggregation.[4][21]
-
Cause: During freezing, the formation of ice crystals concentrates the nanoparticles into unfrozen water channels, dramatically increasing their local concentration and forcing aggregation.[22][23] During drying, the removal of water eliminates the hydration layer that helps keep particles separated.
-
Solution: Use lyoprotectants (which also act as cryoprotectants). These are typically sugars like trehalose or sucrose.[21][22][23]
-
Mechanism: Lyoprotectants form a glassy matrix that surrounds the nanoparticles, physically separating them during freezing and drying.[22] They also replace the water molecules that form hydrogen bonds with the nanoparticle surface, preserving their structure upon rehydration.[22] A typical concentration is 5-15% (w/w).[24]
-
Q7: Does the energy input during preparation, such as stirring or sonication, affect stability?
Yes, the mechanical energy applied during synthesis can have a significant impact, and it's not always beneficial.
-
Cause: While gentle mixing is necessary, vigorous mechanical agitation (like high-speed stirring) can sometimes induce aggregation rather than prevent it.[25] This can be due to increased particle collision frequency and the triggering of heterogeneous nucleation on the surface of already-formed particles.[25] Similarly, while ultrasonication can be used to break up aggregates, improper use (e.g., prolonged exposure) can also lead to aggregation in some systems.[18][26]
-
Solution:
-
Use moderate, controlled stirring during nanoprecipitation (e.g., 500 rpm).[27]
-
If using sonication to redisperse a lyophilized powder or break up initial clusters, use a high-intensity probe for short durations and cool the sample to prevent overheating.[26] A low-power ultrasonic bath is often insufficient.[26]
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol is a standard method for producing squalene-based nanoparticles.[27]
-
Organic Phase Preparation: Dissolve the squalene or squalene-drug conjugate in a water-miscible organic solvent, such as ethanol or acetone, at a defined concentration.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which can be purified water or a solution containing a stabilizer (e.g., Pluronic F68, Tween® 80).[19]
-
Nanoprecipitation: Under moderate magnetic stirring (e.g., 500 rpm), add the organic phase dropwise into the aqueous phase using a syringe pump at a controlled rate. The rapid diffusion of the solvent into the water causes the squalene to precipitate into nanoparticles.[27]
-
Solvent Evaporation: After the addition is complete, continue stirring the suspension for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.[27]
-
Final Suspension: The result is an aqueous suspension of this compound nanoparticles.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the measurement of particle size (Z-average) and size distribution (PDI).[7][11]
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in purified water or a suitable low-ionic-strength buffer to achieve a slightly opalescent appearance. Over-concentration can cause multiple scattering errors.
-
Instrument Setup: Equilibrate the DLS instrument (e.g., a Malvern Zetasizer) to the desired temperature (typically 25°C).[28] Ensure the correct solvent viscosity and refractive index are entered into the software.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: The software will generate a report containing the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). A monodisperse sample is generally considered to have a PDI below 0.1, though values up to 0.3 are often acceptable.[11]
Protocol 3: Characterization by Zeta Potential Measurement
This protocol measures the surface charge to predict suspension stability.[19]
-
Sample Preparation: Dilute the nanoparticle suspension in a low-molarity salt solution, such as 1 mM KCl.[19] Using pure water can lead to inaccurate results due to variable conductivity. High salt concentrations will screen the charge and should be avoided.[28]
-
Instrument Setup: Use a dedicated folded capillary cell (e.g., DTS1060). Rinse the cell thoroughly with the same dilution medium before adding the sample.
-
Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility).
-
Data Analysis: The software uses the electrophoretic mobility and the Henry equation to calculate the zeta potential. A value greater than |±25 mV| typically indicates good electrostatic stability.[8]
Section 4: Visual Guides
// Nodes start [label="Problem:\nAggregation Observed\n(High PDI, Large Size)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_formulation [label="Step 1: Review Formulation", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_process [label="Step 2: Review Process Parameters", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_storage [label="Step 3: Review Storage/Post-Processing", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Formulation Sub-nodes q_stabilizer [label="Is stabilizer type and\nconcentration adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_ionic [label="Is ionic strength too high?\n(e.g., using PBS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_ph [label="Is pH near the\nisoelectric point?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Process Sub-nodes q_agitation [label="Is mechanical agitation\n(stirring) too vigorous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_concentration [label="Is nanoparticle\nconcentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Storage Sub-nodes q_lyo [label="Was sample freeze-dried\nwithout a lyoprotectant?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes sol_stabilizer [label="Solution:\nIncrease stabilizer concentration or\nselect a more effective one.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ionic [label="Solution:\nUse low-ionic-strength buffer\nor add steric stabilizer (e.g., PEG).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ph [label="Solution:\nAdjust pH away from pI\nto increase surface charge.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_agitation [label="Solution:\nReduce stirring speed.\nUse controlled mixing.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_concentration [label="Solution:\nWork with more dilute\nsuspensions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_lyo [label="Solution:\nAdd lyoprotectant (e.g., trehalose)\nbefore freeze-drying.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_formulation; check_formulation -> q_stabilizer; q_stabilizer -> q_ionic [label="No"]; q_stabilizer -> sol_stabilizer [label="Yes"]; q_ionic -> q_ph [label="No"]; q_ionic -> sol_ionic [label="Yes"]; q_ph -> check_process [label="No"]; q_ph -> sol_ph [label="Yes"];
check_process -> q_agitation; q_agitation -> q_concentration [label="No"]; q_agitation -> sol_agitation [label="Yes"]; q_concentration -> check_storage [label="No"]; q_concentration -> sol_concentration [label="Yes"];
check_storage -> q_lyo; q_lyo -> sol_lyo [label="Yes"]; } A step-by-step workflow for diagnosing nanoparticle aggregation.
// Central Node stability [label="Colloidal Stability\n(Dispersed Nanoparticles)", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=2.5];
// Forces forces [label="Balance of Inter-particle Forces", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Attractive vs Repulsive attractive [label="Attractive Forces\n(van der Waals)\n\nPromote Aggregation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=rounded]; repulsive [label="Repulsive Forces\n(Electrostatic, Steric)\n\nPrevent Aggregation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded];
// Factors influencing Repulsive forces zeta [label="High Zeta Potential\n(> |±25 mV|)", fillcolor="#FBBC05", fontcolor="#202124"]; steric [label="Steric Hindrance\n(e.g., Surfactants, PEG)", fillcolor="#FBBC05", fontcolor="#202124"];
// Parameters to control params [label="Controllable Parameters", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="Solution pH", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", color="#5F6368"]; ionic [label="Ionic Strength", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", color="#5F6368"]; stabilizer [label="Stabilizer Choice &\nConcentration", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid", color="#5F6368"];
// Connections forces -> stability; attractive -> forces [dir=back]; repulsive -> forces [dir=back];
repulsive -> zeta [label="via Electrostatic Repulsion"]; repulsive -> steric [label="via Physical Barrier"];
params -> ph; params -> ionic; params -> stabilizer;
ph -> zeta [style=dashed]; ionic -> zeta [style=dashed, label="shields charge"]; stabilizer -> steric [style=dashed]; stabilizer -> zeta [style=dashed, label="can impart charge"]; } Relationship between formulation factors and nanoparticle stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. stabilityhub.com [stabilityhub.com]
- 5. Particular Materials | Excellence in nanoparticles [particularmaterials.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. 3p-instruments.com [3p-instruments.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 11. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Squalene Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of ionic strength, pH and natural organic matter on heteroaggregation of CeO2 nanoparticles with montmorillonite clay minerals [eeer.org]
- 21. Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Squalane Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing squalane oxidation in storage. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in storage a concern?
A: this compound is a saturated hydrocarbon and a derivative of squalene. It is widely used in pharmaceutical and cosmetic formulations due to its excellent moisturizing properties and high biocompatibility. While this compound is known for its high stability, improper storage can lead to oxidation, which can alter its physicochemical properties and potentially impact experimental outcomes.
Q2: What is the difference between squalene and this compound in terms of oxidative stability?
A: Squalene is an unsaturated lipid that is highly susceptible to oxidation due to the presence of six double bonds in its structure. This compound, on the other hand, is the hydrogenated form of squalene, making it a fully saturated and highly stable molecule that is resistant to oxidation.[1][2] This stability is a key reason why this compound is preferred in many applications.
Q3: What factors can contribute to the oxidation of this compound?
A: While highly stable, the oxidation of this compound can be accelerated by several factors, including:
-
Prolonged exposure to high temperatures: Heat can provide the energy needed to initiate oxidation reactions.
-
Exposure to light: UV radiation can generate free radicals that promote oxidation.
-
Presence of oxygen: Direct contact with air provides the oxygen necessary for oxidation.
-
Contamination with metal ions: Certain metals can act as catalysts, speeding up the rate of oxidation.
Q4: How can I visually detect if my this compound has oxidized?
A: Signs of this compound oxidation can include a change in color (e.g., developing a yellowish tint), an increase in viscosity, or the development of a rancid odor. However, these changes may only be noticeable at advanced stages of oxidation. For accurate assessment, chemical analysis is recommended.
Q5: What is the expected shelf life of properly stored this compound?
A: When stored in its original unopened packaging in a cool, dry, and dark environment, this compound can have a shelf life of up to 36 months. Once opened, it is recommended to use the this compound within 12 months to ensure optimal quality.
Troubleshooting Guides
Issue 1: Suspected Oxidation of this compound Sample
-
Symptoms: The this compound appears yellow, has increased in viscosity, or has a noticeable off-odor.
-
Troubleshooting Steps:
-
Visual Inspection: Compare the sample to a fresh, unopened sample of this compound if available. Note any differences in color and clarity.
-
Odor Test: Carefully smell the sample. A rancid or unusual odor is a strong indicator of oxidation.
-
Chemical Analysis: If you have the capabilities, perform a chemical analysis to determine the extent of oxidation. The most common methods are measuring the Peroxide Value (PV), p-Anisidine Value (p-AV), and calculating the TOTOX value.
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (peroxides and hydroperoxides). A low PV is desirable.
-
p-Anisidine Value (p-AV): Measures the concentration of secondary oxidation products (aldehydes and ketones). A low p-AV is desirable.
-
TOTOX Value: Provides an overall picture of the oxidation status (TOTOX = 2PV + p-AV). A lower TOTOX value indicates better quality.
-
-
Disposal: If significant oxidation is confirmed, it is recommended to discard the sample to avoid compromising experimental results.
-
Issue 2: Rapid Degradation of this compound in an Ongoing Experiment
-
Symptoms: You observe unexpected changes in your formulation or experimental results that may be attributed to this compound degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the this compound stock is being stored according to recommendations (cool, dark, and tightly sealed).
-
Check for Contaminants: Investigate the possibility of cross-contamination in your experimental setup, particularly with metal ions that can catalyze oxidation.
-
Evaluate Experimental Parameters: Assess if any experimental conditions (e.g., high temperature, exposure to light) could be accelerating the oxidation of this compound.
-
Incorporate Antioxidants: If your experimental design allows, consider adding a suitable antioxidant, such as Vitamin E (alpha-tocopherol), to your formulation to inhibit oxidation.
-
Use a Fresh Sample: Replace the suspect this compound with a fresh, unopened sample to see if the issue persists.
-
Data Presentation
While this compound is known for its exceptional stability, exposure to harsh conditions can initiate oxidation. The following table provides an illustrative overview of how different storage conditions might affect the oxidative stability of this compound over time. Note: Specific quantitative data from direct comparative studies on this compound under these varied conditions is not extensively available in public literature, reflecting its high stability. The values below are for illustrative purposes based on general principles of lipid oxidation.
| Storage Condition | Time | Peroxide Value (meq/kg) | p-Anisidine Value | TOTOX Value | Observations |
| Ideal: 2-8°C, Dark, Inert Gas | 0 months | < 0.1 | < 0.5 | < 0.7 | Clear, odorless |
| 12 months | < 0.2 | < 0.5 | < 0.9 | Clear, odorless | |
| 24 months | < 0.3 | < 0.6 | < 1.2 | Clear, odorless | |
| Ambient: 20-25°C, Dark, Sealed | 0 months | < 0.1 | < 0.5 | < 0.7 | Clear, odorless |
| 12 months | < 0.5 | < 1.0 | < 2.0 | Clear, odorless | |
| 24 months | < 1.0 | < 1.5 | < 3.5 | Clear, odorless | |
| Ambient: 20-25°C, Light, Sealed | 0 months | < 0.1 | < 0.5 | < 0.7 | Clear, odorless |
| 12 months | 1.0 - 2.0 | 1.5 - 2.5 | 3.5 - 6.5 | Slight yellowing may begin | |
| 24 months | 2.0 - 4.0 | 2.5 - 4.5 | 6.5 - 12.5 | Potential for noticeable yellowing and slight off-odor | |
| Accelerated: 40°C, Dark, Sealed | 0 months | < 0.1 | < 0.5 | < 0.7 | Clear, odorless |
| 6 months | 1.5 - 3.0 | 2.0 - 3.5 | 5.0 - 9.5 | Potential for slight viscosity increase | |
| 12 months | 3.0 - 6.0 | 3.5 - 6.0 | 9.5 - 18.0 | Likely changes in color, odor, and viscosity |
Experimental Protocols
1. Determination of Peroxide Value (PV)
This protocol is based on the AOCS Official Method Cd 8-53.
-
Principle: The sample is dissolved in a mixture of acetic acid and a suitable organic solvent, and then treated with a solution of potassium iodide. The peroxides present in the sample oxidize potassium iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
-
Reagents:
-
Acetic Acid-Chloroform solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution
-
0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
-
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for one minute.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration, shaking vigorously, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions.
-
-
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
2. Determination of p-Anisidine Value (p-AV)
This protocol is based on the AOCS Official Method Cd 18-90.
-
Principle: The sample is dissolved in a solvent and the absorbance is measured. The solution is then reacted with p-anisidine in acetic acid. The increase in absorbance is measured, which is proportional to the amount of aldehydes present.
-
Reagents:
-
Isooctane
-
Glacial Acetic Acid
-
p-Anisidine reagent (0.25% in glacial acetic acid)
-
-
Procedure:
-
Weigh an appropriate amount of the this compound sample into a 25 mL volumetric flask and dilute to volume with isooctane.
-
Measure the absorbance (Ab) of this solution at 350 nm using isooctane as the blank.
-
Pipette 5 mL of the sample solution into a test tube.
-
Pipette 5 mL of isooctane into a second test tube to serve as the blank.
-
To each test tube, add 1 mL of the p-anisidine reagent and shake well.
-
After exactly 10 minutes, measure the absorbance (As) of the sample solution at 350 nm, using the blank solution in the reference cuvette.
-
-
Calculation: p-Anisidine Value = [25 * (1.2 * As - Ab)] / W
-
As = Absorbance of the sample solution after reaction with p-anisidine
-
Ab = Absorbance of the sample solution
-
W = Weight of the sample (g)
-
Visualizations
Caption: Simplified pathway of this compound oxidation.
References
Technical Support Center: Minimizing Pristane Impurities in Squalane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on squalane synthesis and purification. The focus is on minimizing pristane, a common impurity in this compound derived from shark liver oil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on pristane contamination.
| Issue | Potential Cause | Recommended Action |
| High levels of pristane detected in the final this compound product (>10 ppm). | 1. Incomplete removal during purification. 2. Pristane formation during the hydrogenation of squalene.[1] | 1. Repeat the thin film distillation process. It is recommended to perform distillation under a pressure of 0.1 mm Hg or lower and at a temperature between 100 to 200°C.[1][2] 2. Ensure that the purification step is performed after the hydrogenation of squalene, as pristane can form during this step.[1] |
| Pristane levels remain high even after repeated thin film distillation. | 1. Suboptimal distillation parameters. 2. Inefficient distillation apparatus. | 1. Optimize the temperature and pressure of the thin film distillation. A higher vacuum and carefully controlled temperature can improve separation.[2][3] 2. Ensure the thin film evaporator is functioning correctly and creating a thin film of this compound (generally less than 5 mm). Forced film formation using wipers or blades is often more effective.[3] |
| Difficulty in forming a stable thin film during distillation. | Gravitational flow methods can be inefficient. | Employ a thin film distillation apparatus that uses centrifugal force or shear force with wipers or blades to create a consistent and thin film.[3] |
| Product loss during purification. | High temperatures during distillation can lead to decomposition of this compound. | Thin film distillation is advantageous as it can be performed at lower temperatures and for a shorter duration (retention time generally not longer than 30 minutes), minimizing the risk of product degradation.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is pristane and why is it a concern in this compound?
A1: Pristane (2,6,10,14-tetramethylpentadecane) is a saturated hydrocarbon that is a known impurity in this compound, particularly when derived from shark liver oil.[4] It is considered a skin irritant and its presence is undesirable in high-purity this compound used in cosmetics, pharmaceuticals, and as a component of vaccine adjuvants.[4]
Q2: What are the primary sources of this compound and how do they relate to pristane impurities?
A2: this compound is produced by the hydrogenation of squalene. The main sources of squalene are:
-
Shark liver oil: A traditional source, but this compound derived from it often contains pristane as a natural impurity, with levels that can be around 1000-2000 ppm before purification.[1]
-
Vegetable oils: Olive oil, sugarcane, amaranth, and rice bran oil are common vegetable sources of squalene. This compound produced from these sources is advantageous as it is naturally free of pristane.[4][5][6]
-
Biotechnological processes: Squalene can be produced via fermentation using genetically modified microorganisms like Saccharomyces cerevisiae. This squalene is then hydrogenated to produce pristane-free this compound.[5][6]
-
Chemical synthesis: this compound can also be synthesized from petrochemical derivatives, resulting in a product identical in structure to natural this compound.[5][6]
Q3: What is the most effective method for removing pristane from this compound?
A3: Thin film distillation is considered the most effective method for reducing pristane content in this compound to acceptable levels (ideally below 10 ppm).[1][7] This technique is superior to ordinary vacuum distillation because it operates at lower temperatures and shorter residence times, which minimizes thermal degradation of the this compound.[1][3]
Q4: At what stage of this compound synthesis should pristane be removed?
A4: Pristane removal should be performed after the hydrogenation of squalene. This is because pristane can be newly formed during the hydrogenation process.[1]
Q5: What are the target levels for pristane in high-purity this compound?
A5: For high-purity applications, the content of pristane in this compound should be no more than 10 wt ppm, and preferably less than 5 ppm.[1][2] In some cases, the goal is for pristane to be substantially non-detectable.[1]
Q6: How can I verify the pristane content in my this compound sample?
A6: The standard method for determining the purity of this compound and quantifying pristane content is gas chromatography (GC), often coupled with a flame ionization detector (FID).[1][8]
Quantitative Data Summary
The following table summarizes the typical levels of pristane in this compound from different sources and the effectiveness of purification by thin film distillation.
| This compound Source/Treatment Stage | Typical Pristane Content (ppm) | Reference |
| Commercial this compound from Shark Liver Oil (unpurified) | 1,000 - 2,000 | [1] |
| This compound from Hydrogenated Squalene (before thin film distillation) | ~1,300 | [7] |
| This compound after Thin Film Distillation | ≤ 10 (preferably < 5) | [1][2] |
| This compound from Vegetable Sources (e.g., olive oil, sugarcane) | 0 (naturally pristane-free) | [4] |
| This compound from Biotechnological Fermentation | 0 (naturally pristane-free) | [5][6] |
Experimental Protocols
Protocol 1: Pristane Removal from this compound via Thin Film Distillation
Objective: To reduce the concentration of pristane in this compound to ≤ 10 ppm.
Apparatus: A thin film distillation unit (e.g., falling film evaporator, rotor-tray distillation apparatus, or brush-type molecular distillation apparatus).[3]
Procedure:
-
Preparation: Ensure the distillation apparatus is clean and leak-free.
-
Charging the Feed: Introduce the crude this compound (post-hydrogenation) into the feed vessel of the thin film evaporator.
-
Setting Operating Conditions:
-
Initiating Distillation:
-
Start the feed pump to introduce the crude this compound onto the heated evaporation surface.
-
Activate the rotor or wiper system to create a thin, uniform film of the liquid on the surface. The film thickness should ideally be less than 5 mm, preferably less than 3 mm.[3]
-
-
Separation:
-
Pristane and other low molecular weight impurities will evaporate from the hot film and travel to the condenser.
-
The purified, less volatile this compound will flow down the evaporation surface and be collected as the residue.
-
-
Collection: Collect the purified this compound from the residue outlet and the pristane-rich distillate from the distillate outlet.
-
Analysis: Analyze the purified this compound for pristane content using gas chromatography (see Protocol 2).
-
Repetition (if necessary): If the pristane content is still above 10 wt ppm, repeat the thin film distillation process.[1]
Protocol 2: Quantification of Pristane in this compound by Gas Chromatography (GC)
Objective: To determine the concentration of pristane in a this compound sample.
Apparatus: A gas chromatograph equipped with a flame ionization detector (FID).[8]
Materials:
-
This compound sample
-
Pristane standard
-
This compound standard (for internal standard method, if applicable)
-
Hexane or other suitable solvent
-
Volumetric flasks and pipettes
GC Conditions (Example):
-
Column: Agilent CP-Sil 5 CB, 0.22 mm x 25 m, 0.12 µm film thickness (or equivalent).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 28 cm/s).[9]
-
Injector Temperature: 300°C.[9]
-
Detector Temperature: 300°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.[9]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.[10]
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of pristane in hexane at known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of hexane.
-
GC Analysis:
-
Inject the calibration standards into the GC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared this compound sample into the GC.
-
-
Quantification:
-
Identify the pristane peak in the sample chromatogram based on its retention time, as determined from the standard injections.
-
Calculate the concentration of pristane in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for this compound Synthesis and Pristane Removal.
Caption: Troubleshooting Logic for Pristane Impurities.
References
- 1. US6165481A - Highly pure this compound, raw material for pharmaceuticals and cosmetics prepared by using the same and method for producing the same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0947491B1 - Method for producing highly pure this compound - Google Patents [patents.google.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. uk.typology.com [uk.typology.com]
- 6. us.typology.com [us.typology.com]
- 7. DE69917114T2 - Process for the preparation of very pure this compound - Google Patents [patents.google.com]
- 8. customs.go.jp [customs.go.jp]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Drugs in Squalane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating poorly soluble drugs in squalane.
Frequently Asked Questions (FAQs)
1. Why is my drug not dissolving in this compound?
This compound is a non-polar, hydrophobic vehicle.[1] The principle of "like dissolves like" is paramount.[1] If your drug is polar or has strong crystalline lattice energy, it will likely have poor solubility in this compound. The lipophilicity of a drug, often indicated by its log P value, is a key indicator of its potential solubility in lipid-based excipients like this compound.[2]
2. What are the primary strategies to improve the solubility of a drug in a this compound-based formulation?
The most common and effective strategies involve creating lipid-based drug delivery systems rather than a simple solution. These include:
-
Nanoemulsions: Oil-in-water nanoemulsions use this compound as the oil core, which acts as a reservoir for the poorly water-soluble drug.[2] Surfactants and co-surfactants are used to stabilize these systems.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils (like this compound), surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[3][4][5]
-
Use of Co-solvents: Adding a co-solvent that is miscible with this compound and has a higher dissolving capacity for the drug can increase the overall solubility.[6]
-
Temperature Manipulation: Gently heating the this compound can increase the kinetic energy of the system and may help dissolve the drug, although the stability of the drug at higher temperatures must be considered.[7]
3. How do I choose the right excipients (surfactants, co-solvents) to use with this compound?
The selection of excipients is critical for the successful formulation of a lipid-based system.[3]
-
Surfactants: The Hydrophilic-Lipophilic Balance (HLB) value is a key parameter. For oil-in-water emulsions, surfactants or a blend of surfactants with a higher HLB value (typically >12) are generally preferred.[8] Non-ionic surfactants like Polysorbates (e.g., Tween 80) and Sorbitan esters (e.g., Span 85) are commonly used due to their lower toxicity.[8]
-
Co-solvents/Co-surfactants: These are often used to improve drug solubilization within the lipid phase and facilitate emulsification.[9] Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
4. What is a pseudo-ternary phase diagram and why is it important for SEDDS formulation?
A pseudo-ternary phase diagram is a triangular diagram that maps the phase behavior of a mixture of three components: an oil phase (e.g., this compound), a surfactant/co-surfactant mixture (Smix), and an aqueous phase. It is used to identify the self-emulsifying region where a stable nanoemulsion is formed upon dilution.[5][10] Constructing this diagram is a crucial step in optimizing the ratios of oil, surfactant, and co-surfactant for a robust SEDDS formulation.[5]
5. How can I determine the concentration of my drug in a this compound-based formulation?
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying drug concentration.[11][12] This typically involves:
-
Developing a validated HPLC method for the specific drug.
-
Extracting the drug from the this compound matrix using a suitable solvent in which the drug is soluble but the this compound has limited solubility, or by using a dilution with a common solvent.
-
Quantifying the drug concentration against a standard curve.[11]
Gas Chromatography (GC) can also be used, particularly for the quantification of this compound itself, often using an internal standard like this compound.[13]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Drug precipitates out of the this compound solution upon cooling after heating. | The drug's solubility is highly temperature-dependent, and the solution was supersaturated at the higher temperature. | 1. Maintain the formulation at a slightly elevated temperature if stability allows. 2. Incorporate a precipitation inhibitor. 3. Formulate as a nanoemulsion or SEDDS to improve stability upon dispersion.[3] |
| The this compound-based nanoemulsion is cloudy or shows phase separation. | 1. Incorrect surfactant/co-surfactant ratio or HLB value. 2. Insufficient energy input during emulsification (for high-energy methods). 3. The concentration of the oil phase (this compound) is too high. | 1. Optimize the Smix ratio and select surfactants with an appropriate HLB. 2. Increase homogenization time/pressure or sonication amplitude. 3. Adjust the oil-to-water ratio; construct a pseudo-ternary phase diagram to find the stable nanoemulsion region.[5] |
| Drug precipitates when the SEDDS formulation is diluted with an aqueous medium. | The drug is poorly soluble in the resulting emulsion droplets, or the formulation is not robust to dilution. | 1. Incorporate a polymeric precipitation inhibitor (e.g., HPMC) into the formulation.[10] 2. Increase the concentration of surfactant and/or co-solvent to enhance the drug's solubility in the dispersed phase.[3][9] 3. Re-evaluate the pseudo-ternary phase diagram to ensure the formulation is in a stable emulsification region upon dilution. |
| Low drug loading capacity in the this compound formulation. | The intrinsic solubility of the drug in this compound is very low. | 1. Consider creating a prodrug with increased lipophilicity. 2. Formulate as a supersaturated SEDDS (S-SEDDS), often with precipitation inhibitors, to increase the drug load beyond its equilibrium solubility.[14] 3. Evaluate different co-solvents to find one that significantly increases the drug's solubility in the lipid phase. |
| Inconsistent drug content in different batches of the formulation. | 1. Inhomogeneous mixing of the drug in the this compound vehicle. 2. Degradation of the drug during formulation (e.g., due to heating). | 1. Ensure thorough and consistent mixing procedures. For suspensions, ensure uniform particle distribution before aliquoting. 2. Assess the thermal stability of the drug and avoid excessive heating. Use of antioxidants may be necessary if the drug is prone to oxidation. |
Quantitative Data on Drug Solubility
Direct quantitative solubility data for a wide range of drugs in pure this compound is not extensively available in the public literature. Solubility is highly dependent on the specific drug's physicochemical properties. However, qualitative solubility information for lipophilic drugs in oils can provide guidance. The following table summarizes available data and general expectations for certain drug classes.
| Drug/Drug Class | Solubility in this compound/Lipids | Comments |
| Retinol (Vitamin A) | Soluble in oils.[15] | Commercially available as solutions in this compound, indicating good solubility.[6][16] |
| Cannabidiol (CBD) | Good solubility in triglyceride lipid bases.[4] | As a highly lipophilic molecule, CBD is expected to have good solubility in this compound. |
| Testosterone | Soluble in vegetable oils.[15] | Testosterone and its esters are lipophilic and are expected to be soluble in this compound.[15] |
| Progesterone | Very low solubility in water, soluble in organic solvents.[17][18] | As a hydrophobic steroid, it is expected to have some solubility in this compound, but may require formulation enhancement. |
| Dexamethasone | Poorly soluble in water; solubility is higher in oils and enhanced by co-solvents.[9][19] | Direct solubility in this compound is likely low but can be improved with formulation strategies. |
| Ketoprofen | Poorly water-soluble; solubility can be enhanced in oil phases.[1][18] | Expected to have limited but measurable solubility in this compound. |
| Estradiol | Sparingly soluble in vegetable oils.[20][21] | Solubility in pure this compound is likely low and would necessitate a formulation approach. |
Experimental Protocols
Protocol 1: Determination of Saturation Solubility in this compound (Shake-Flask Method)
This protocol outlines the equilibrium solubility method to determine the maximum concentration of a drug that can be dissolved in this compound at a specific temperature.
-
Preparation:
-
Add an excess amount of the drug to a known volume of this compound in a sealed container (e.g., a glass vial). The excess solid drug should be clearly visible.
-
-
Equilibration:
-
Place the sealed container in a temperature-controlled shaker or water bath.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to stand undisturbed for the undissolved drug to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a chemically compatible filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved drug particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent.
-
Analyze the concentration of the drug in the diluted sample using a validated analytical method, such as HPLC.
-
-
Calculation:
-
Calculate the original concentration of the drug in the this compound, taking into account the dilution factor. This represents the saturation solubility.
-
Protocol 2: Preparation of a this compound-Based Nanoemulsion (High-Energy Method)
This protocol describes the preparation of an oil-in-water nanoemulsion using high-pressure homogenization.
-
Phase Preparation:
-
Oil Phase: Dissolve the poorly soluble drug in this compound. Gentle heating may be applied to facilitate dissolution, but the solution should be cooled to room temperature before emulsification.
-
Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (if used) in purified water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., at 5000-10000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Homogenize for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000-20,000 psi) until a translucent nanoemulsion with the desired droplet size is obtained.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation or precipitation over time.
-
Visualizations
Caption: Experimental workflow for formulating poorly soluble drugs in this compound.
Caption: Logical troubleshooting guide for poor drug solubility in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mit.edu [web.mit.edu]
- 5. ijpcbs.com [ijpcbs.com]
- 6. deciemchatroom.com [deciemchatroom.com]
- 7. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. pnrjournal.com [pnrjournal.com]
- 14. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. theordinary.com [theordinary.com]
- 17. Jack Q's Blog [jack-q.github.io]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and Characterization of Dexamethasone Microemulsion Based on Pseudoternary Phase Diagram - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mpbio.com [mpbio.com]
Technical Support Center: Reducing Viscosity of High-Concentration Squalane Emulsions
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the viscosity of high-concentration squalane emulsions.
Troubleshooting Guide: High Viscosity in this compound Emulsions
High viscosity in this compound emulsions can pose significant challenges during formulation, processing, and application. This guide provides a systematic approach to diagnosing and resolving common issues related to high viscosity.
Initial Assessment of High Viscosity
Before proceeding with troubleshooting, it's crucial to characterize the nature of the high viscosity. Is the emulsion too thick to handle, difficult to syringe, or showing poor spreadability? Answering these questions will help pinpoint the most effective troubleshooting strategy.
Q1: My high-concentration this compound emulsion is too viscous to process and handle. What are the primary factors I should investigate?
A1: High viscosity in high-concentration this compound emulsions is typically influenced by a combination of factors related to the formulation components and the processing parameters. The primary areas to investigate are:
-
Emulsifier System: The type, concentration, and Hydrophilic-Lipophilic Balance (HLB) of the emulsifier(s) play a critical role.
-
Homogenization Process: The energy input during emulsification, dictated by the homogenization pressure and the number of passes, significantly impacts droplet size and, consequently, viscosity.
-
Temperature Control: Both the processing and storage temperatures can affect the viscosity of the emulsion.
-
Phase Volume: The high concentration of the dispersed this compound phase inherently contributes to higher viscosity.
The following sections will delve into troubleshooting each of these areas.
FAQs: Formulation and Processing Adjustments
This section provides answers to frequently asked questions regarding specific modifications to the formulation and processing parameters to reduce the viscosity of high-concentration this compound emulsions.
Emulsifier Selection and Concentration
Q2: How does the choice of emulsifier impact the viscosity of a high-concentration this compound emulsion?
A2: The choice of emulsifier is a critical determinant of emulsion viscosity. Emulsifiers with a higher Hydrophilic-Lipophilic Balance (HLB) value generally favor the formation of lower-viscosity oil-in-water (o/w) emulsions. For this compound o/w emulsions, a combination of emulsifiers is often used to achieve a target HLB and enhance stability. For instance, combining a low HLB emulsifier like Span 80 with a high HLB emulsifier like Polysorbate 80 (Tween 80) allows for fine-tuning of the overall HLB of the system. Studies have shown that for o/w emulsions, as the HLB value increases, the viscosity tends to decrease.[1][2]
Logical Relationship of Emulsifier HLB to Emulsion Viscosity
References
Technical Support Center: Sterilization of Squalane-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection and implementation of sterilization methods for squalane-based formulations. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sterilization methods suitable for this compound and this compound-based formulations?
A1: The choice of sterilization method for this compound-based formulations depends on the formulation's composition and heat sensitivity. The most common methods include:
-
Sterile Filtration: Ideal for oil-in-water emulsions and other low-viscosity liquid formulations that are heat-sensitive.
-
Dry Heat Sterilization: A common and effective method for anhydrous (water-free) oils and formulations that can withstand high temperatures.
-
Gamma Irradiation: A "cold" sterilization method suitable for heat-sensitive materials and packaged products.
-
Autoclaving (Moist Heat): Generally not recommended for pure this compound or water-in-oil emulsions due to the immiscibility of oil and water, which can lead to ineffective sterilization and emulsion destabilization. However, it may be suitable for some oil-in-water emulsions if validated properly.
Q2: How do I choose the most appropriate sterilization method for my this compound-based formulation?
A2: The selection of a sterilization method is a critical step that should be based on the following considerations:
-
Formulation Type: Is it a pure oil, an oil-in-water emulsion, a water-in-oil emulsion, or an anhydrous ointment?
-
Heat Sensitivity: Can the active pharmaceutical ingredient (API) and other excipients withstand high temperatures?
-
Viscosity: High-viscosity formulations may be difficult to sterile filter.
-
Packaging: The chosen sterilization method must be compatible with the final container closure system.
Below is a decision-making workflow to guide your selection process.
Caption: Decision-making workflow for selecting a sterilization method for this compound-based formulations.
Q3: What are the critical parameters for dry heat sterilization of this compound?
A3: Dry heat sterilization is effective for heat-stable oils.[1] The critical parameters are temperature and time. Commonly accepted cycles are:
-
160°C for at least 120 minutes
-
170°C for at least 60 minutes
-
180°C for at least 30 minutes
It is crucial to validate the chosen cycle for your specific product and load configuration to ensure sterility.[1]
Q4: Can I use gamma irradiation for my this compound formulation?
A4: Yes, gamma irradiation is a viable option, especially for heat-sensitive formulations. It is a "cold process" that does not significantly increase the product's temperature.[2] However, it's important to evaluate the potential for radiolytic degradation of this compound and other components in your formulation. Studies have shown that gamma irradiation can lead to the degradation of antioxidants within a this compound matrix.[3] Therefore, comprehensive stability testing of the irradiated product is essential.
Q5: Are there any concerns with using Ethylene Oxide (EtO) sterilization for this compound-based products?
A5: Ethylene Oxide (EtO) sterilization is suitable for heat- and moisture-sensitive materials. However, a significant drawback is the potential for residual EtO and its byproducts, ethylene chlorohydrin (ECH) and ethylene glycol (EG), to remain in the product. These residues can be toxic and must be reduced to safe levels, which requires a thorough aeration process. The validation of EtO sterilization includes ensuring that these residual levels are below the limits specified in standards like ISO 10993-7.
Troubleshooting Guide
This guide addresses specific issues you may encounter when sterilizing this compound-based formulations.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Color (Yellowing) or Odor After Heat Sterilization | Oxidation of this compound or other components at high temperatures. | 1. Confirm that the this compound used is of high purity and has a low initial peroxide value. 2. Consider adding an antioxidant to the formulation if compatible. 3. Evaluate a lower temperature/longer duration dry heat cycle. 4. Consider alternative sterilization methods like gamma irradiation or sterile filtration if the formulation is heat-sensitive. |
| Increased Peroxide Value (PV) Post-Sterilization | Heat or radiation-induced oxidation. | 1. Measure the PV before and after sterilization to quantify the change. 2. Minimize the product's exposure to oxygen during and after sterilization by using sealed containers or blanketing with an inert gas like nitrogen. 3. For heat sterilization, ensure the oven has uniform heat distribution to avoid hot spots. |
| Phase Separation or Change in Viscosity of an Emulsion After Sterilization | Emulsion instability caused by heat (autoclaving) or shear stress.[4] | 1. For oil-in-water emulsions, sterile filtration is the preferred method to avoid heat-induced coalescence. 2. If autoclaving is necessary, optimize the formulation with robust emulsifiers and stabilizers that can withstand the process. 3. Evaluate the impact of the sterilization cycle on droplet size distribution. |
| Clogged Filter During Sterile Filtration | The formulation's viscosity is too high, or there is an incompatibility between the formulation and the filter membrane. It could also be due to the presence of aggregated material. | 1. Select a filter with a higher surface area or a pre-filter to remove larger particles. 2. Ensure the formulation is compatible with the filter material (e.g., PES, PVDF). 3. Gently warm the formulation (if heat-stable) to slightly reduce its viscosity before filtration. 4. Characterize the particle size of the formulation to ensure it is suitable for the chosen pore size. |
| Degradation of Active Pharmaceutical Ingredient (API) or Excipients | The chosen sterilization method is too harsh for the formulation's components. | 1. Review the stability data of the API and excipients to determine their sensitivity to heat, radiation, or chemical sterilants. 2. Perform compatibility studies with the chosen sterilization method on the individual components and the final formulation. 3. If degradation is observed, a less harsh method should be selected (e.g., moving from heat to gamma irradiation or sterile filtration). |
Data on Physicochemical Properties
While direct comparative studies on the effects of different sterilization methods on this compound are limited, the following table summarizes expected changes based on studies of similar oils and the known degradation pathways of this compound.
| Sterilization Method | Peroxide Value (PV) | Acid Value | Viscosity | Color/Odor | Potential Degradation Products |
| Dry Heat (e.g., 170°C, 1 hr) | Likely to increase due to thermal oxidation.[5] | May increase slightly. | A slight increase is possible due to polymerization of oxidation products.[2] | Potential for yellowing and development of a slight odor. | Aldehydes, ketones, carboxylic acids.[2] |
| Gamma Irradiation (25-50 kGy) | May increase, especially in the presence of oxygen. | Minimal change expected. | Minimal change expected, though high doses could potentially lead to cross-linking or chain scission.[6] | Generally minimal change, but can be material-dependent. | Free radicals, which can lead to various oxidation products. |
| Autoclaving (121°C, 15 min) | An increase is possible, especially in oil-in-water emulsions where this compound is in contact with water at high temperatures.[7] | Minimal change expected. | Can significantly alter the viscosity of emulsions due to changes in droplet size and stability.[8] | Minimal change expected for the oil itself, but emulsion appearance may change. | Hydrolysis of excipients is possible. |
| Sterile Filtration (0.22 µm) | No significant change expected. | No significant change expected. | No change expected. | No change expected. | None expected from the process itself. |
Experimental Protocols
Protocol: Dry Heat Sterilization of this compound
This protocol provides a general framework for the dry heat sterilization of pure this compound. It must be validated for your specific equipment and product.
1. Materials and Equipment:
-
This compound (high purity)
-
Borosilicate glass vials with appropriate closures (e.g., crimp seals with PTFE-lined septa)
-
Dry heat oven with temperature monitoring and control
-
Calibrated thermocouples
-
Laminar flow hood
-
Sterility testing media (e.g., Tryptic Soy Broth, Fluid Thioglycollate Medium)
-
Materials for peroxide value and acid value titration
2. Procedure:
-
Preparation:
-
Clean and depyrogenate the glass vials and closures.
-
Under a laminar flow hood, fill the vials with the desired volume of this compound.
-
Loosely place the closures on the vials to allow for air expansion during heating.
-
-
Sterilization Cycle:
-
Place the filled vials in the pre-heated dry heat oven.
-
Insert calibrated thermocouples into a few vials to monitor the product temperature.
-
Run the sterilization cycle (e.g., hold at 170°C for 60 minutes). The hold time begins once the product in all monitored locations reaches the set temperature.[9]
-
-
Post-Sterilization:
-
Allow the vials to cool to room temperature inside the oven or in a controlled cooling chamber to prevent cracking.
-
Once cooled, tightly seal the vials under aseptic conditions.
-
-
Quality Control Testing:
-
Perform sterility testing on a representative number of samples.
-
Measure the peroxide value and acid value to assess the extent of oxidation.
-
Visually inspect for any changes in color or clarity.
-
Measure viscosity and compare it to the pre-sterilization value.
-
Caption: Experimental workflow for dry heat sterilization of this compound.
Protocol: Gamma Irradiation of a this compound-Based Formulation
This protocol outlines the steps for validating gamma irradiation for a this compound-based formulation.
1. Materials and Equipment:
-
Final this compound-based formulation in its final container closure system
-
Access to a validated gamma irradiation facility
-
Dosimeters
-
Materials for stability testing (e.g., HPLC for API quantification, particle size analyzer for emulsions)
2. Procedure:
-
Dose Mapping Study:
-
Determine the bioburden of the product.
-
Based on the bioburden and desired Sterility Assurance Level (SAL) of 10⁻⁶, establish a verification dose and a sterilization dose according to ISO 11137.[10]
-
Place dosimeters at various locations within a representative product load to identify the minimum and maximum dose zones.
-
-
Irradiation:
-
Irradiate the product load at the established sterilization dose range (e.g., 25-40 kGy). The dose is delivered by exposing the product to a Cobalt-60 source for a defined period.[11]
-
-
Post-Irradiation Testing:
-
Perform sterility testing on samples from the minimum dose zone.
-
Conduct a full stability study on samples from the maximum dose zone to assess the impact on the product's quality, safety, and efficacy. This should include:
-
Appearance, color, and odor
-
Viscosity
-
Peroxide value and acid value
-
API concentration and degradation products
-
For emulsions: particle size distribution, zeta potential, and phase separation.
-
-
This technical support center provides a starting point for developing and troubleshooting sterilization processes for this compound-based formulations. It is essential to perform thorough validation and stability studies for your specific product to ensure its safety and efficacy.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biolinscientific.com [biolinscientific.com]
- 5. The Effects of Heat Treatment on the Oxidation Resistance and Fatty Acid Composition of the Vegetable Oil Blend - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mosil.com [mosil.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. mdpi.com [mdpi.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. starfishmedical.com [starfishmedical.com]
- 11. researchgate.net [researchgate.net]
"analytical challenges in detecting squalane impurities"
Welcome to the technical support center for the analytical challenges in detecting squalane impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the analysis of this compound impurities.
Q1: What are the most common impurities in this compound, and how do they differ based on the source?
A1: The impurity profile of this compound is highly dependent on its origin. The three main sources of squalene, the precursor to this compound, are shark liver oil, olive oil, and sugarcane.
-
Shark Liver Oil-Derived this compound: A primary impurity of concern is pristane (a C19 hydrocarbon), which can be an irritant.[1] Other potential impurities include neutral fats and environmental pollutants like polychlorinated biphenyls (PCBs) and heavy metals that can accumulate in the shark's liver.[1]
-
Olive Oil-Derived this compound: Impurities in this compound from olive oil are typically of vegetable origin and can include fatty acids, plant waxes, and phytosterols .[1]
-
Sugarcane-Derived this compound: While generally considered a high-purity source, trace amounts of by-products from the fermentation and purification process may be present.
Q2: My GC-MS chromatogram shows a drifting or unstable baseline. What could be the cause and how can I fix it?
A2: Baseline instability in Gas Chromatography (GC) can stem from several factors. A systematic approach is the best way to troubleshoot this issue.[2]
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline.
-
Solution: Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[3]
-
-
Contamination: Impurities in the carrier gas, sample, or injector can cause baseline drift.
-
Detector Instability: A contaminated or faulty detector can also lead to an unstable baseline.
Q3: I am observing peak tailing for my this compound and impurity peaks. What are the likely causes and solutions?
A3: Peak tailing, where the peak asymmetry is skewed to the right, is a common chromatographic problem.
-
Active Sites in the System: Active sites in the injector liner, on the column, or in the detector can interact with the analytes, causing tailing.
-
Column Overloading: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume. A split injection with a higher split ratio can also alleviate this issue.[5]
-
-
Improper Sample Vaporization: If the sample does not vaporize uniformly in the injector, it can result in peak shape issues.
-
Solution: Optimize the injector temperature. Using a liner with glass wool can aid in sample vaporization.[4]
-
Q4: How can I improve the resolution between this compound and closely eluting impurities like pristane?
A4: Achieving good resolution between structurally similar compounds can be challenging.
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.[5]
-
Select an Appropriate Column: A longer column or a column with a different stationary phase chemistry can enhance resolution. For non-polar compounds like this compound and its hydrocarbon impurities, a 5% phenyl-methylpolysiloxane phase is often a good choice.[7]
-
Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, consequently, resolution.
Q5: My quantitative results for a known concentration of a this compound standard are inconsistent. What could be the reason?
A5: Inconsistent quantitative results often point to issues with sample introduction or system stability.
-
Leaking Syringe or Septum: A leak in the injection syringe or a worn-out septum can lead to variable injection volumes.
-
Solution: Regularly inspect and replace the syringe and septum.[3]
-
-
Injector Discrimination: Differences in volatility between the solvent and the analytes can lead to non-representative sample transfer to the column.
-
Solution: Optimize the injector temperature and consider using a pulsed splitless or pressure-pulsed split injection to ensure complete sample transfer.
-
-
MS Detector Sensitivity Drift: The sensitivity of the mass spectrometer can change over time.
-
Solution: Regularly tune the MS detector according to the manufacturer's recommendations. Using an internal standard can help to correct for variations in detector response.[6]
-
Data Presentation
Table 1: Common Impurities in this compound by Source
| Source of this compound | Common Impurities | Analytical Challenges |
| Shark Liver Oil | Pristane, Neutral Fats, Environmental Pollutants (PCBs, heavy metals) | Co-elution of pristane with other hydrocarbons, need for sensitive detection methods for trace pollutants. |
| Olive Oil | Fatty Acids, Plant Waxes, Phytosterols | Potential for thermal degradation of some impurities, complex matrix effects. |
| Sugarcane | By-products from fermentation and purification | Generally high purity, but trace impurities may require specialized detection methods. |
Table 2: Performance Characteristics of a GC-MS Method for this compound and Squalene Analysis
| Parameter | This compound (SQA) | Squalene (SQE) | Reference |
| Limit of Detection (LOD) | 0.50 µg/mL | 0.50 µg/mL | [7] |
| Recovery | 81-106% | 97-105% | [7] |
| Relative Standard Deviation (RSD) | <15% | <15% | [7] |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound Impurities
This protocol provides a general framework for the analysis of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Dilution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as hexane or isooctane.
-
Internal Standard Spiking: Add an internal standard (e.g., deuterated this compound or another suitable hydrocarbon) to the sample solution at a known concentration.
-
Derivatization (for fatty acids): If the analysis is targeting fatty acids, a derivatization step to convert them into their more volatile methyl esters (FAMEs) is necessary. This can be achieved by transesterification using a reagent like methanolic potassium hydroxide.[8]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer: An Agilent Mass Selective Detector (MSD) (or equivalent).
-
GC Column: A capillary column suitable for hydrocarbon analysis, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
Injector Temperature: 250°C.[7]
-
Injection Mode: Split injection with a split ratio of 20:1.[7]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-550) for initial impurity identification. For targeted quantification of known impurities, Single Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[7]
3. Data Analysis
-
Peak Identification: Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra to those of reference standards and library databases (e.g., NIST).
-
Quantification: Calculate the concentration of each impurity using the internal standard method. Create a calibration curve by analyzing a series of standards of known concentrations.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound impurities.
Caption: Logic diagram for troubleshooting common GC-MS issues.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of squalene in edible oils by transmethylation and GC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation in Squalane Nanoparticles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the encapsulation efficiency of drugs in squalane-based nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for a hydrophobic drug in this compound nanoparticles?
A1: Encapsulation efficiency (EE) can vary significantly based on the drug's physicochemical properties and the formulation's composition. For hydrophobic drugs in lipid-based nanoparticles, an EE of over 70% is generally considered achievable. For instance, formulations of mebendazole with 30% (w/w) this compound in a Compritol® matrix achieved approximately 70% EE.[1][2] In other systems, such as squalene encapsulated in PLGA nanoparticles, efficiencies as high as 77.8% have been reported.[3]
Q2: How does the lipophilicity of my drug affect its encapsulation in this compound nanoparticles?
A2: A drug's lipophilicity is a critical factor. Generally, more lipophilic drugs exhibit higher drug loading and sustained release profiles due to better interaction with the lipid matrix.[4] If you are working with a hydrophilic drug, you may face challenges with encapsulation in a highly lipophilic carrier like this compound.
Q3: Can I encapsulate hydrophilic drugs in this compound-based nanoparticles?
A3: While challenging, it is possible. Strategies to encapsulate hydrophilic drugs often involve creating more complex systems, such as double emulsions (w/o/w) or by modifying the nanoparticle structure to include hydrophilic compartments. However, for a simple this compound nanoparticle system, encapsulation of hydrophilic drugs is expected to be low.
Q4: What is the difference between drug loading and encapsulation efficiency?
A4: It's important to distinguish between these two parameters:
-
Encapsulation Efficiency (EE%) : This refers to the percentage of the initial drug amount that has been successfully entrapped within the nanoparticles.
-
Drug Loading (DL%) : This represents the percentage of the drug's weight relative to the total weight of the nanoparticle.
A high EE does not always mean a high DL, especially if the initial amount of drug used was low.
Troubleshooting Guide
Low Encapsulation Efficiency
Problem: My encapsulation efficiency is consistently below 50%. What are the potential causes and how can I improve it?
Possible Causes & Solutions:
-
Drug Properties:
-
Low Lipophilicity: The drug may have poor affinity for the this compound core.
-
Solution: If possible, consider using a more lipophilic salt or ester form of the drug.
-
-
Drug-Lipid Ionic Interactions: Strong ionic interactions between the drug and lipids can sometimes lead to failed nanoparticle formation.[4][5]
-
-
Formulation Composition:
-
Insufficient this compound: The amount of this compound might not be enough to accommodate the drug.
-
Solution: Increase the this compound concentration in your formulation. Studies have shown that increasing the percentage of this compound can increase drug loading.[1]
-
-
Inappropriate Surfactant: The type or concentration of the surfactant may not be optimal for creating a stable emulsion.
-
Solution: Experiment with different non-ionic surfactants like Polysorbates (Tween series) or Pluronics. The choice of surfactant can significantly impact particle size and stability, which in turn affects encapsulation.[6]
-
-
Lipid Matrix Composition (for Nanostructured Lipid Carriers - NLCs): If you are using a solid lipid in addition to this compound, the ratio is crucial.
-
-
Process Parameters:
-
Inadequate Homogenization: The energy input during emulsification might be insufficient to create small, uniform droplets, leading to drug leakage.
-
Solution: Increase the homogenization speed or duration. For high-pressure homogenization, increase the number of cycles or the pressure.
-
-
Temperature: The temperature during preparation can affect lipid viscosity and drug solubility.
-
Solution: For methods involving heating, ensure the temperature is high enough to melt all lipid components and dissolve the drug completely in the lipid phase.
-
-
Poor Batch-to-Batch Reproducibility
Problem: I am observing significant variations in encapsulation efficiency between different batches of nanoparticles.
Possible Causes & Solutions:
-
Inconsistent Process Parameters: Minor variations in homogenization speed, temperature, or cooling rate can lead to different nanoparticle characteristics.
-
Solution: Strictly control and monitor all process parameters. Use a calibrated homogenizer and a temperature-controlled water bath.
-
-
Component Variability: There might be lot-to-lot variability in your lipids, surfactants, or the drug itself.
-
Solution: Qualify your raw materials and, if possible, use materials from the same lot for a series of related experiments.
-
Data on Encapsulation Efficiency
The following tables summarize quantitative data from studies on lipid-based nanoparticles, which can serve as a reference for what to expect in your experiments.
| Drug/Compound | Nanoparticle System | Key Formulation Variable | Encapsulation Efficiency (%) | Reference |
| Mebendazole | Compritol® with this compound | 30% (w/w) this compound | ~70% | [1][2] |
| Squalene | PLGA Nanoparticles | 50 µL initial squalene | 77.8 ± 5.1% | [3] |
| Squalene | Chitosan Nanoparticles | 200 µL initial squalene | 61.5 ± 12% | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Nanostructured Lipid Carriers (NLCs) by Hot Melt Emulsification
This method is suitable for thermostable drugs.
-
Lipid Phase Preparation:
-
Weigh the solid lipid (e.g., Compritol® 888 ATO) and this compound.
-
Add the accurately weighed drug to the lipid mixture.
-
Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, uniform oil phase is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant (e.g., Pluronic F68) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
For smaller particle sizes, the coarse emulsion can be further processed using a high-pressure homogenizer or a sonicator.
-
-
Nanoparticle Formation:
-
Cool the emulsion down to room temperature while stirring. The lipid will recrystallize, forming the solid nanoparticles.
-
Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
This is one of the most common methods for determining EE.
-
Separation of Free Drug:
-
Place a sample of the nanoparticle dispersion in a centrifugal ultrafiltration device (e.g., Amicon® Ultra with a suitable molecular weight cutoff).
-
Centrifuge at a specified speed and time to separate the aqueous phase containing the unencapsulated drug from the nanoparticles. It is crucial to validate that the nanoparticles do not pass through the filter.[9]
-
-
Quantification of Free Drug:
-
Analyze the concentration of the free drug in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Encapsulation Efficiency:
-
Use the following formula to calculate the EE%:
EE (%) = [(Total Drug Added - Free Drug in Aqueous Phase) / Total Drug Added] x 100
-
Visual Guides
Below are diagrams illustrating key workflows and logical relationships in the process of improving drug encapsulation in this compound nanoparticles.
Caption: Troubleshooting workflow for low encapsulation efficiency.
References
- 1. Effect of this compound on mebendazole loaded Compritol® nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Squalene Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chitosan Nanoparticles, a Novel Drug Delivery System to Transfer Squalene for Hepatocyte Stress Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of squalane vs. squalene as drug carriers"
An in-depth guide for researchers and drug development professionals on the characteristics, performance, and applications of squalane and squalene in drug delivery systems.
In the realm of drug delivery, the choice of a carrier molecule is paramount to ensure the efficacy, stability, and safety of a therapeutic agent. Among the lipid-based carriers, this compound and its precursor, squalene, have garnered significant attention due to their biocompatibility and ability to formulate various delivery systems such as emulsions, nanoemulsions, and nanoparticles. This guide provides a comprehensive comparative analysis of this compound and squalene as drug carriers, supported by experimental data, detailed methodologies, and visual representations of key processes to aid researchers in making informed decisions for their formulation development.
Core Chemical and Physical Differences
Squalene (C30H50) is a polyunsaturated triterpene naturally found in human sebum and shark liver oil, and is also present in smaller quantities in various plant oils like olive oil.[1][2] Its hydrogenated counterpart, this compound (C30H62), is a fully saturated hydrocarbon.[3] This fundamental structural difference is the primary determinant of their distinct chemical and physical properties, which in turn dictates their suitability for different drug delivery applications. Squalene's multiple double bonds make it susceptible to oxidation, which can impact the stability of the formulation.[4][5] In contrast, the saturated nature of this compound renders it highly stable and resistant to oxidation.[3][6]
Comparative Performance as Drug Carriers
The choice between this compound and squalene as a drug carrier often hinges on the specific requirements of the drug and the desired delivery system. Both have been successfully employed to encapsulate and deliver a variety of therapeutic agents.[1][4]
Stability and Biocompatibility
This compound's inert and saturated structure provides superior oxidative stability, a critical factor for the shelf-life and in vivo performance of drug formulations.[3][7] Squalene, on the other hand, can degrade over time, potentially leading to the formation of reactive byproducts.[4][5] However, both are generally considered biocompatible and are well-tolerated in parenteral and topical formulations.[3][4] Squalene itself has demonstrated antioxidant and even chemopreventive properties.[8][9]
Formulation Characteristics
Both this compound and squalene can be formulated into oil-in-water emulsions and solid lipid nanoparticles to carry lipophilic drugs.[4][10] Squalene-based emulsions have been extensively used as adjuvants in vaccines to enhance the immune response.[11][12][13] Studies have shown that the particle size of these emulsions can influence their stability and immunogenicity, with smaller particles (≤100 nm) generally exhibiting better stability.[14] this compound has been investigated in the formation of nanostructured lipid carriers (NLCs), where its inclusion can increase drug loading and modify release profiles.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a direct comparison of this compound and squalene-based drug delivery systems.
| Parameter | This compound-based Carrier | Squalene-based Carrier | Reference(s) |
| Formulation Type | Nanostructured Lipid Formulations (NLF) | Oil-in-Water Emulsion | [10][15] |
| Drug | Mebendazole | - | [10] |
| Particle Size (Median) | 323 - 363 nm | 358 - 811 nm | [10][15] |
| Zeta Potential | -17.7 to -23.4 mV | -12.76 to -27.19 mV | [10][15] |
| Encapsulation Efficiency | ~70% (for 30% w/w this compound) | 77.8% (for PLGA nanoparticles) | [10][16] |
| Drug Release | Faster dissolution with 30% this compound | Sustained release | [4][10] |
Table 1: Comparison of Formulation Characteristics
| Property | This compound | Squalene | Reference(s) |
| Chemical Structure | Saturated Hydrocarbon (C30H62) | Polyunsaturated Triterpene (C30H50) | [3][4] |
| Oxidative Stability | High | Low (prone to oxidation) | [3][4] |
| Biocompatibility | High, non-comedogenic | High, natural component of sebum | [3][4] |
| Primary Application Focus | Stable drug delivery, cosmetics | Vaccine adjuvants, drug delivery | [4][10][13] |
Table 2: Comparison of Physicochemical Properties
Experimental Protocols
To facilitate the replication and adaptation of these findings, detailed methodologies for key experiments are provided below.
Preparation of Nanostructured Lipid Formulations (NLF) with this compound
This protocol is based on the formulation of mebendazole-loaded Compritol® nanoparticles with this compound.[10]
Materials:
-
Compritol 888 ATO (solid lipid)
-
This compound (liquid lipid/modifier)
-
Mebendazole (drug)
-
Pluronic F68 (surfactant)
-
Deionized water
Procedure:
-
Melt Compritol 888 ATO at a temperature above its melting point (approximately 80°C).
-
Add the desired amount of this compound and mebendazole to the molten lipid and mix until a clear solution is obtained.
-
Prepare an aqueous solution of Pluronic F68 and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization for a set number of cycles and pressure to reduce the particle size and form the NLF.
-
Cool the resulting nanoemulsion to room temperature to allow for the solidification of the lipid matrix and formation of the NLF.
Preparation of Squalene-based Oil-in-Water Emulsion
This is a general protocol for preparing a squalene-based emulsion, often used as a vaccine adjuvant.[15]
Materials:
-
Squalene
-
Surfactants (e.g., Tween 80, Span 85)
-
Aqueous buffer (e.g., citrate buffer)
Procedure:
-
Prepare the oil phase by mixing squalene and the oil-soluble surfactant (e.g., Span 85).
-
Prepare the aqueous phase by dissolving the water-soluble surfactant (e.g., Tween 80) in the aqueous buffer.
-
Heat both phases to a specific temperature (e.g., 60°C).
-
Gradually add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for a specified number of passes and at a defined pressure to achieve the desired droplet size.
-
Cool the emulsion to room temperature.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Nanostructured Lipid Formulation Preparation.
Caption: Workflow for Oil-in-Water Emulsion Preparation.
Signaling Pathways and Cellular Uptake
While the specific signaling pathways involved in the cellular uptake of this compound and squalene-based carriers are not extensively detailed in the provided search results, it is generally understood that lipid-based nanoparticles can be taken up by cells through various endocytic pathways. The surface properties of the nanoparticles, such as size and charge, play a crucial role in determining the uptake mechanism. For instance, squalene-based cationic emulsions have shown potent transfection activity, suggesting interaction with negatively charged cell membranes.[8]
Caption: Generalized Cellular Uptake of Lipid-Based Drug Carriers.
Conclusion
Both this compound and squalene are valuable assets in the formulation of drug delivery systems. The primary advantage of this compound lies in its superior chemical stability, making it an excellent choice for formulations requiring a long shelf-life and resistance to degradation. Squalene, while more susceptible to oxidation, is a key component in vaccine adjuvants and has inherent biological activities that can be beneficial. The selection between the two will ultimately depend on the specific therapeutic application, the nature of the drug to be delivered, and the desired characteristics of the final formulation. The provided data and protocols offer a solid foundation for researchers to embark on the development of novel and effective drug delivery systems utilizing these versatile lipid carriers.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological importance and applications of squalene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fig-1.co [fig-1.co]
- 7. mdpi.com [mdpi.com]
- 8. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Squalene: A natural triterpene for use in disease management and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. taiwannews.com.tw [taiwannews.com.tw]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Squalene Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Squalane Purity for Scientific Applications
For researchers, scientists, and drug development professionals, the purity of squalane is a critical parameter influencing experimental outcomes and product stability. This guide provides an objective comparison of synthetic and natural this compound, supported by experimental data and detailed analytical protocols, to aid in the selection of the most suitable material for specific research and development needs.
This compound, a saturated hydrocarbon and a stable derivative of squalene, is a widely utilized emollient and vehicle in pharmaceutical and cosmetic formulations. Its biocompatibility and non-comedogenic properties make it an attractive ingredient. This compound can be sourced from natural origins, primarily olives, sugarcane, and historically, shark liver, or it can be produced synthetically. The source and manufacturing process significantly impact the purity profile of the final product.
Quantitative Comparison of this compound Purity
The purity of this compound is paramount, as impurities can affect its physicochemical properties, stability, and potentially, its interaction with other components in a formulation. The following table summarizes the typical purity levels and common impurities found in this compound from various sources.
| Source | Typical Purity (%) | Key Impurities | Typical Impurity Levels |
| Natural | |||
| Olive | ~92-94% | Phytosterol Esters, Long-Chain Waxes, residual pesticides | Percentage levels |
| Sugarcane | >99% | This compound Isomers | Trace levels |
| Shark Liver | >99% | Pristane, Neutral Fats, Environmental Pollutants (e.g., PCBs, heavy metals) | Pristane: ~150-1000 ppm, Neutral Fats: ~1% |
| Synthetic | |||
| Petrochemical | >99% | Residual catalysts, process-related impurities | Trace levels |
| Biotechnological (e.g., from farnesene) | >99% | This compound Isomers, residual fermentation byproducts | Trace levels |
Experimental Protocols for Purity Validation
Accurate determination of this compound purity and the identification of impurities require robust analytical methodologies. The following are detailed protocols for key experimental techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in this compound.
Objective: To identify and quantify impurities such as pristane, residual solvents, and other hydrocarbons.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10-15°C/min to 320°C.
-
Final hold: 5-10 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 20:1 or higher.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is suitable for the analysis of non-volatile impurities like phytosterols and waxes that may be present in olive-derived this compound.
Objective: To quantify non-volatile impurities such as sterols and long-chain esters.
Methodology:
-
Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent mixture (e.g., acetonitrile/isopropanol).
-
Instrumentation: A high-performance liquid chromatograph with a UV or Refractive Index (RI) detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
UV Detector: Set at a wavelength of ~210 nm for the detection of compounds with chromophores.
-
RI Detector: For the detection of compounds without a significant UV chromophore.
-
-
Data Analysis: Quantify impurities by comparing peak areas to those of certified reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is an excellent tool for confirming the chemical structure of this compound and identifying structural isomers.
Objective: To verify the identity of this compound and detect the presence of isomeric impurities.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used for quantitative analysis.
-
¹³C NMR: Provides information on the carbon skeleton and can distinguish between different isomers.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete structural assignment.
-
-
Data Analysis: Compare the obtained spectra with reference spectra of pure this compound. Integrate signals to determine the relative amounts of this compound and any isomeric impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique to obtain a chemical fingerprint of the this compound sample and to detect the presence of certain functional groups that may indicate impurities.
Objective: To obtain a characteristic infrared spectrum of this compound and to screen for impurities containing specific functional groups (e.g., hydroxyl, carbonyl groups).
Methodology:
-
Sample Preparation: Place a drop of the this compound sample between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Compare the sample spectrum with a reference spectrum of high-purity this compound. The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of hydroxyl groups (alcohols), while a sharp peak around 1740 cm⁻¹ could indicate carbonyl groups (esters).
Visualizing the Purity Validation Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of a this compound sample.
Squalane vs. Mineral Oil: A Comparative Guide for Topical Drug Delivery Vehicles
An Objective Comparison of Performance Supported by Experimental Data for Researchers, Scientists, and Drug Development Professionals.
In the development of topical drug delivery systems, the choice of vehicle is paramount to ensuring the stability, efficacy, and patient acceptability of the final product. Among the myriad of lipophilic vehicles available, squalane and mineral oil are two commonly employed excipients, each with a distinct profile of properties. This guide provides a comprehensive comparison of this compound and mineral oil as vehicles for topical drug delivery, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a saturated and stable hydrocarbon derived from the hydrogenation of squalene, is a natural component of human sebum, suggesting excellent biocompatibility and skin affinity.[1] It is recognized for its emollient properties and its potential to enhance the penetration of active pharmaceutical ingredients (APIs). Mineral oil, a highly refined derivative of petroleum, is a well-established occlusive agent known for its excellent stability and ability to form a barrier on the skin, which can aid in medication retention and moisture preservation.[2]
This comparison delves into key performance parameters, including drug solubility, skin permeability, and formulation stability, to provide a data-driven basis for vehicle selection in topical drug formulation.
Data Presentation: Physicochemical and Performance Parameters
Table 1: Physicochemical Properties
| Property | This compound | Mineral Oil (Pharmaceutical Grade) | Test Method |
| Chemical Nature | Saturated triterpenoid hydrocarbon (C30H62) | Complex mixture of saturated hydrocarbons | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Source | Hydrogenated squalene (from olive oil, sugarcane, etc.) | Petroleum | - |
| Biocompatibility | High (natural component of sebum)[1] | Generally considered safe and inert[2] | Patch testing, clinical studies |
| Occlusivity | Moderate, forms a semi-occlusive barrier[1] | High, forms an occlusive barrier[2] | Transepidermal Water Loss (TEWL) measurement |
| Spreadability | High | Moderate to High | Parallel Plate Method |
| Viscosity | Low | Varies by grade (Light to Heavy) | Rotational Viscometer |
Table 2: Drug Solubility
Data on the direct comparison of drug solubility in this compound versus mineral oil is limited. However, we can infer solubility characteristics based on their chemical nature and available studies with similar compounds. For this comparison, we will use Ibuprofen and Ketoprofen, two common nonsteroidal anti-inflammatory drugs (NSAIDs), as model APIs.
| Active Pharmaceutical Ingredient (API) | Solubility in this compound (mg/mL) | Solubility in Mineral Oil (mg/mL) | Test Method |
| Ibuprofen | Data not available. Estimated to be moderate based on its lipophilic nature. | ~100 mg/mL (in a mixed oil system containing medium-chain triglycerides)[3] | HPLC after saturation |
| Ketoprofen | Data not available. Estimated to be moderate to high. | Data not available. | HPLC after saturation |
Note: The provided solubility for ibuprofen in a mixed oil system suggests that lipophilic drugs can achieve significant solubility in hydrocarbon-based vehicles. Further studies are required to directly compare the solubilizing capacity of this compound and mineral oil for various APIs.
Table 3: Skin Permeability Enhancement
The ability of a vehicle to enhance the penetration of an API through the stratum corneum is a critical performance indicator.
| Active Pharmaceutical Ingredient (API) | Vehicle | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) | Test Method |
| Polyphenols | Water-in-oil emulsion with 5% this compound | 4.1 - 5.9 x 10⁻³ | Increased retention in the skin[4] | Ex vivo porcine skin, Franz diffusion cell |
| Ketoprofen | Oleo-hydrogel | 29.61 x 10⁻³ (Flux in µg/cm²/hr) | ~10-fold higher than a conventional gel[5] | In vitro hairless mouse skin, Franz diffusion cell |
| Ketoprofen | Anhydrous Gel | Mean flux ~2.2 µg/cm²/h | Not significantly different from aqueous gel[6] | In vitro human skin, Franz diffusion cell |
Note: While a direct comparison is unavailable, the data suggests that this compound can enhance the retention of actives within the skin.[4] Mineral oil's occlusive nature can also increase drug residence time on the skin surface. The provided data for ketoprofen highlights the significant impact of the overall formulation on drug permeation.
Table 4: Formulation Stability
The stability of a topical formulation is crucial for its shelf life and performance. Key parameters include viscosity, particle size of the dispersed phase in emulsions, and pH.
| Formulation Type | Vehicle | Stability Parameter | Observation | Test Method |
| Oil-in-Water Emulsion | This compound (4-12%) | Particle Size | 322 - 812 nm, stable for 4 weeks[7] | Dynamic Light Scattering |
| Zeta Potential | -10 to -30 mV, indicating good physical stability[7] | Electrophoretic Light Scattering | ||
| Viscosity | Stable, with minimal changes over the study period[8] | Rotational Viscometer | ||
| Nano-Emulsion Gel | Mineral Oil (5-25%) | Droplet Size | 64 - 450 nm[9] | Dynamic Light Scattering |
| Zeta Potential | 12 - 42 mV[9] | Electrophoretic Light Scattering | ||
| Oil-in-Water Liposomal Emulsion | Mineral Oil | Emulsion Stability | Dependent on phospholipid concentration, stable at 125-150 mM[10] | Visual observation, particle size analysis |
Note: Both this compound and mineral oil can be formulated into stable emulsions. The stability is highly dependent on the overall formulation, including the choice and concentration of emulsifiers.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Drug Solubility Determination (Shake-Flask Method)
-
Objective: To determine the saturation solubility of an API in the test vehicle (this compound or mineral oil).
-
Materials: API powder, this compound, mineral oil, screw-capped vials, thermostatically controlled shaker, analytical balance, appropriate solvent for dilution (e-g., methanol for ibuprofen), and a validated HPLC system.
-
Procedure:
-
Add an excess amount of the API to a known volume of the vehicle in a screw-capped vial.
-
Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 32°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.
-
Carefully withdraw a known aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.
-
Calculate the solubility in mg/mL.
-
In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Objective: To evaluate the permeation of an API from a topical formulation through a skin membrane.
-
Materials: Franz diffusion cells, excised human or animal skin (e.g., porcine ear skin), test formulation (containing API in this compound or mineral oil), receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed), magnetic stir bars, water bath, and a validated HPLC system.
-
Procedure:
-
Prepare the skin membrane by carefully removing subcutaneous fat and hair.
-
Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor solution and place a magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system to the desired temperature (typically 32°C) using a circulating water bath.
-
Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
At the end of the study, dismantle the apparatus, and determine the amount of API retained in the skin (epidermis and dermis) and remaining on the skin surface.
-
Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Formulation Stability Testing (Accelerated Stability Study)
-
Objective: To assess the physical and chemical stability of a topical formulation under accelerated conditions to predict its shelf life.
-
Materials: Test formulation in its final packaging, stability chambers set at specific temperature and humidity conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH), viscometer, pH meter, particle size analyzer, and a validated HPLC system.
-
Procedure:
-
Place the packaged formulation samples in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Physical Evaluation: Visually inspect for changes in color, odor, and phase separation. Measure viscosity, pH, and particle size distribution (for emulsions).
-
Chemical Evaluation: Assay the concentration of the API using a validated HPLC method to determine any degradation. Analyze for the presence of degradation products.
-
Compare the results to the initial (time 0) values and pre-defined acceptance criteria.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and mineral oil as topical drug delivery vehicles.
Conclusion
Both this compound and mineral oil offer distinct advantages as vehicles for topical drug delivery. This compound, with its inherent biocompatibility and ability to integrate with the skin's lipid matrix, presents a promising option for enhancing the penetration and retention of certain APIs.[4] Its non-greasy feel may also contribute to better patient compliance. Mineral oil, a time-tested and highly stable vehicle, provides excellent occlusion, which is beneficial for hydrating the skin and creating a reservoir for the API on the skin surface.[2]
The selection between this compound and mineral oil should be guided by the specific properties of the API, the desired drug delivery profile, and the target skin condition. For APIs that benefit from enhanced penetration into the epidermis, this compound may be a more suitable choice. Conversely, for applications where a protective barrier and sustained release from the skin surface are desired, mineral oil remains a valuable and cost-effective option.
Further head-to-head comparative studies with a range of APIs are warranted to provide more definitive quantitative data to guide formulators in their selection of these two important topical vehicles.
References
- 1. carmellcosmetics.com [carmellcosmetics.com]
- 2. A review on the extensive skin benefits of mineral oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized mixed oils remarkably reduce the amount of surfactants in microemulsions without affecting oral bioavailability of ibuprofen by simultaneously enlarging microemulsion areas and enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. us.typology.com [us.typology.com]
- 5. Topical oleo-hydrogel preparation of ketoprofen with enhanced skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Oil-in-water liposomal emulsions: characterization and potential use in vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Squalene-Based Adjuvants: A Deep Dive into MF59's Mechanism and Performance
In the landscape of vaccine development, adjuvants play a pivotal role in enhancing the immunogenicity and efficacy of antigens. Among the most successful are oil-in-water emulsions, with squalene-based adjuvants like MF59 at the forefront. This guide provides a detailed in vivo comparison of the effects of the MF59 adjuvant, dissecting its components and overall formulation to understand its immunological impact. MF59, a licensed adjuvant in seasonal and pandemic influenza vaccines, is an oil-in-water emulsion containing approximately 4.3% squalene, stabilized by the surfactants Tween 80 (0.5%) and Span 85 (0.5%).[1] Squalene is a natural precursor to cholesterol and steroid hormones in humans, making it a biocompatible component for vaccine formulations.[1][2]
The adjuvant effect of MF59 is not attributable to squalene or any single component alone but rather to the complete oil-in-water emulsion.[3] This formulation creates a transient, localized immunocompetent environment at the injection site.[4][5] This leads to the recruitment of immune cells, which then take up the antigen and adjuvant and transport them to the local lymph nodes to initiate an immune response.[4][5]
Immunogenicity: A Quantitative Look
The inclusion of MF59 in vaccine formulations significantly boosts both humoral and cellular immune responses. Studies in animal models and clinical trials have consistently demonstrated its ability to increase antibody titers and promote a balanced T-helper cell response.
Antibody Response:
In murine models, MF59 has been shown to significantly increase antigen-specific antibody titers compared to vaccines administered with the antigen alone or with other adjuvants like alum.[1][6] For instance, with an influenza vaccine, the addition of MF59 resulted in equivalent antibody titers at antigen concentrations that were 50- to 200-fold lower than the vaccine alone.[6] Furthermore, MF59 promotes a broader immune response, inducing higher titers of both IgG1 and Th1-associated IgG2b and IgG2c antibodies.[7][8]
| Parameter | Vaccine Alone | Vaccine + Alum | Vaccine + MF59 | Reference |
| Antigen-Specific IgG Titer | Baseline | Moderately Increased | Significantly Increased | [1] |
| Hemagglutination Inhibition (HAI) Titer | Low | Moderately Increased | Significantly Increased (2-5 fold higher than alum) | [1] |
| IgG1 Titer | Low | High | High | [7][8] |
| IgG2b/c Titer | Low | Low | Significantly Elevated | [7][8] |
Cellular Response and Cytokine Profile:
MF59 induces a rapid and transient release of cytokines and chemokines at the injection site, which is crucial for the recruitment of innate immune cells.[1][9] In mice, MF59-adjuvanted vaccines led to significantly increased levels of IL-5 and IL-6.[10] This cytokine milieu is indicative of a mixed Th1/Th2 response, which is beneficial for robust immunity. The recruitment of immune cells, including neutrophils, monocytes, and dendritic cells, is a hallmark of MF59's action.[7][8][11]
| Parameter | Vaccine Alone | Vaccine + Alum | Vaccine + MF59 | Reference |
| IL-5 Levels | Low | Low | Significantly Increased | [10] |
| IL-6 Levels | Low | Low | Significantly Increased | [10] |
| IFN-γ Levels (in previously infected mice) | Low | Low | Increased | [10] |
| Immune Cell Infiltration at Injection Site | Minimal | Moderate (Neutrophils) | Strong (Neutrophils, Monocytes, Dendritic Cells) | [11][12] |
Mechanism of Action: Signaling Pathways
The in vivo mechanism of MF59 is multifaceted. It does not appear to directly activate Toll-like receptors (TLRs) but rather initiates a cascade of events starting with the release of endogenous danger signals like ATP from muscle cells upon injection.[7][8][13] This triggers a local inflammatory response, leading to the production of chemokines that attract a host of immune cells. Recent studies have also implicated RIPK3-dependent necroptosis in lymph node-resident macrophages as a key pathway for the induction of CD8+ T cell responses by squalene-based emulsions, while antibody responses appear to be dependent on apoptotic caspases.[7][8]
Experimental Protocols
The following outlines a general methodology for the in vivo comparison of squalene-based adjuvants like MF59.
Animal Models:
-
Species: Mice (e.g., BALB/c or C57BL/6 strains) are commonly used.[10][14]
-
Age: Both young (e.g., 6-8 weeks) and old (e.g., 18-22 months) mice can be used to assess the adjuvant's effectiveness in different age groups.[14]
Vaccine Formulation and Immunization:
-
Antigen: A model antigen such as ovalbumin (OVA) or a specific vaccine component like influenza hemagglutinin is used.[7][8]
-
Adjuvant Preparation: MF59 or a similar squalene-based emulsion is mixed with the antigen solution. A common ratio is 1:1 by volume.[15]
-
Control Groups: Control groups should include the antigen alone and the antigen with a different adjuvant (e.g., alum).
-
Immunization: Mice are typically immunized via intramuscular or subcutaneous injection. A prime-boost strategy is often employed, with a primary immunization followed by a booster shot 2-4 weeks later.[7][8]
Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected at various time points post-immunization to analyze serum for antibody titers.
-
Tissue Collection: Spleens and lymph nodes are harvested to assess cellular immune responses. The injection site muscle can also be collected to analyze local cellular infiltration and cytokine expression.
-
Antibody Titer Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify antigen-specific antibody isotypes (e.g., IgG, IgG1, IgG2a/c).[16] Hemagglutination Inhibition (HAI) assays are specific for influenza vaccines.[17]
-
Cytokine Analysis: Cytokine levels in the serum or tissue homogenates are measured using ELISA or multiplex bead assays.[10]
-
Cellular Analysis: Flow cytometry is used to phenotype and quantify immune cell populations (e.g., T cells, B cells, dendritic cells, monocytes) in the spleen, lymph nodes, and at the injection site.[17]
Reactogenicity and Safety
MF59 is considered safe and well-tolerated.[1] While it can induce higher local reactogenicity (e.g., pain, redness at the injection site) compared to non-adjuvanted vaccines, these reactions are typically mild to moderate and transient.[18] Importantly, vaccination with MF59-adjuvanted vaccines does not induce the production of antibodies against squalene itself.[2][19]
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 8. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. MF59 adjuvant enhances the immunogenicity of influenza vaccine in both young and old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. An alternative renewable source of squalene for use in emulsion adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of the safety and immunogenicity of an MF59®-adjuvanted with a non-adjuvanted seasonal influenza vaccine in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"oxidative stability of squalane compared to other hydrocarbons"
An Objective Guide for Researchers and Formulation Scientists
The selection of a stable hydrocarbon base is critical in the development of pharmaceuticals, cosmetics, and high-performance lubricants. Oxidative stability is a paramount parameter, directly influencing the shelf-life, efficacy, and safety of the final product. This guide provides an objective comparison of the oxidative stability of squalane against other relevant hydrocarbons, supported by experimental data and detailed methodologies.
Introduction to Oxidative Stability in Hydrocarbons
Oxidation is a chemical degradation process initiated by factors such as heat, light, and the presence of catalysts, leading to the formation of undesirable byproducts like peroxides, aldehydes, ketones, and carboxylic acids. For formulators, this can manifest as changes in viscosity, color, odor, and, most critically, a reduction in performance and the potential for skin irritation or toxicity. This compound (C30H62), a fully saturated hydrocarbon, is renowned for its exceptional stability, a characteristic derived from its complete lack of double bonds.[1][2] This contrasts sharply with its unsaturated precursor, squalene, which is highly susceptible to oxidation.[3]
Key Metrics for Evaluating Oxidative Stability
To quantify the resistance of a hydrocarbon to oxidation, several standardized tests are employed. The most common metrics include:
-
Oxidation Induction Time (OIT): This is the time elapsed until the onset of rapid oxidation under controlled conditions of heat and oxygen exposure. A longer OIT indicates higher stability. Methods like the Rancimat test and Pressure Differential Scanning Calorimetry (PDSC) are used for this measurement.[4][5]
-
Peroxide Value (PV): This metric quantifies the concentration of peroxides, which are the primary products of oxidation. A low PV is desirable. Fresh oils typically have a PV of less than 10 meq/kg.[6]
-
p-Anisidine Value (p-AV): This value measures the secondary oxidation products, such as aldehydes and ketones, which contribute to rancidity and off-odors.[7][8] A lower p-AV indicates better quality and stability.
Comparative Performance Data
The following table summarizes the thermo-oxidative stability of this compound from different sources compared to a common synthetic hydrocarbon, Polyalphaolefin (PAO 4).
| Parameter | Polyalphaolefin (PAO 4) | Sugar-Derived this compound (Sugar-SQa) | Olive-Derived this compound (Olive-SQa) | Squalene |
| Chemical Structure | Saturated, branched C30H62 | Saturated, branched C30H62 | Saturated, branched C30H62 | Unsaturated (6 double bonds) C30H50 |
| Oxidation Induction Time (OIT) | Comparable to Sugar-SQa | Comparable to PAO 4 | Significantly longer than PAO 4 & Sugar-SQa | Very short; prone to rapid oxidation[3] |
| Primary Degradation Products | Short to medium chain carboxylic acids | Medium to long chain carboxylic acids, alcohols, ketones | Medium to long chain carboxylic acids, alcohols, ketones | Peroxides, hydroperoxides, epoxides[9] |
| Overall Stability | High | High | Very High | Low / Unstable[2][10] |
Data summarized from a comparative study on this compound and PAO 4.[11][12] The enhanced stability of Olive-SQa is attributed to the potential presence of natural impurities that may act as antioxidants.[11] In contrast, this compound's saturated structure renders it inherently stable and not prone to peroxidation, a key differentiator from its unsaturated counterpart, squalene.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of oxidative stability. Below are summaries of key experimental protocols.
Oxidation Induction Time (OIT) Determination via Rancimat Method
The Rancimat method, also known as the Oil Stability Index (OSI), is an accelerated aging test used to determine the OIT.[15]
Principle: A stream of purified air is passed through a sample of the hydrocarbon held at a constant elevated temperature (e.g., 110-120°C).[5][16] The volatile organic acids formed during oxidation are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water. The induction time is the point at which a rapid increase in conductivity occurs, signifying the formation of secondary oxidation products.[5][17]
Procedure:
-
A precise amount of the sample (typically 3 g) is weighed into a reaction vessel.
-
The vessel is placed into the Rancimat's heating block, which is maintained at a constant temperature.
-
The air flow is initiated at a controlled rate (e.g., 20 L/h).
-
The effluent air is bubbled through the measuring cell containing deionized water.
-
The conductivity and temperature are recorded continuously until the test concludes.
-
The OIT is determined automatically by the software as the time taken to reach the inflection point of the conductivity curve.
OIT Determination via Pressure Differential Scanning Calorimetry (PDSC)
This method (ASTM D6186) measures the OIT of a lubricant under high temperature and oxygen pressure.[4][18]
Principle: A small sample of the hydrocarbon is placed in an aluminum pan within a PDSC cell, which is then pressurized with pure oxygen. The cell is heated to a specific isothermal temperature. The instrument monitors the heat flow from the sample. The onset of oxidation is marked by a sharp exothermic release of energy. The time from the start of the test to this exothermic event is the OIT.[19]
Procedure:
-
A small sample (1-3 mg) is weighed into an open aluminum pan.
-
The pan is placed in the PDSC sample chamber alongside an empty reference pan.
-
The chamber is sealed and pressurized with pure oxygen (e.g., to 500 psig).
-
The sample is rapidly heated to the isothermal test temperature (e.g., 175°C).
-
The heat flow is monitored until the exothermic oxidation peak is observed.
-
The OIT is calculated as the time from when the isothermal temperature is reached to the onset of the exotherm.
Peroxide Value (PV) Determination
Based on AOCS Official Method Cd 8-53, this titration method measures primary oxidation products.
Principle: The sample is dissolved in a solvent mixture (e.g., acetic acid-chloroform). Saturated potassium iodide solution is added, which reacts with any peroxides present to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.[6]
p-Anisidine Value (p-AV) Determination
Following a method like AOCS Cd 18-90, this spectrophotometric test measures secondary oxidation products.
Principle: The sample is dissolved in a solvent (e.g., isooctane). The absorbance is measured at a specific wavelength. A solution of p-anisidine is then added, which reacts with aldehydes and ketones in the sample. The absorbance is measured again. The increase in absorbance is proportional to the amount of secondary oxidation products present.[8]
Visualized Workflows and Relationships
Conclusion
Experimental data consistently demonstrates that this compound possesses superior oxidative stability compared to its unsaturated precursor, squalene, and performs on par with, or even exceeds, other highly stable synthetic hydrocarbons like PAO 4.[11] Its fully saturated, branched-chain structure prevents the initiation of oxidative degradation, ensuring a longer shelf-life and consistent performance. For researchers, scientists, and drug development professionals, the inherent stability of this compound makes it an exemplary excipient and base fluid, minimizing the risk of degradation and ensuring the integrity of the final formulation.
References
- 1. formulabotanica.com [formulabotanica.com]
- 2. beminimalist.co [beminimalist.co]
- 3. cir-safety.org [cir-safety.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. news-medical.net [news-medical.net]
- 6. Peroxide value - Wikipedia [en.wikipedia.org]
- 7. cdrfoodlab.com [cdrfoodlab.com]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Squalene vs this compound: Dermatologists Explain the Difference [byrdie.com]
- 11. Comparative Study of this compound Products as Sustainable Alternative to Polyalphaolefin: Oxidation Degradation Products and Impact on Physicochemical Properties [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative-Inflammatory Modulation of Skin Lipid Metabolism by this compound, Oleic Acid, and Linoleic Acid [mdpi.com]
- 14. Squalene Peroxidation and Biophysical Parameters in Acne-Prone Skin: A Pilot “In Vivo” Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 16. btsa.com [btsa.com]
- 17. Oxidation stability of fats and oils in solid foods using the Rancimat method | Metrohm [metrohm.com]
- 18. support.newgatesimms.com [support.newgatesimms.com]
- 19. dl.astm.org [dl.astm.org]
A Comparative Guide to Squalane Quantification: Validating the GC-FID Method
For researchers, scientists, and drug development professionals, accurate quantification of squalane is critical for quality control, formulation development, and stability testing. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for this compound quantification against alternative methods, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of this compound. Its performance, however, should be evaluated in the context of other available methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors. The following tables summarize the validation parameters of these methods based on published studies.
Table 1: Performance Characteristics of GC-FID Methods for this compound/Squalene Quantification
| Parameter | GC-FID with Fractional Crystallization[1][2] | GC-FID with Transmethylation[3][4][5] |
| **Linearity (R²) ** | 0.999[2] | 0.9996[3][4] |
| Limit of Detection (LOD) | 0.019 g/kg[1][2] | 8.4 mg/100g (for β-sitosterol, as an example of a lipophilic bioactive)[3] |
| Limit of Quantification (LOQ) | 0.063 g/kg[1][2] | 16.0 mg/100g (for squalene, as an example of a lipophilic bioactive)[3] |
| Precision (RSD%) | Within-day: 4%, Between-day: 7%[1][2] | Repeatability and accuracy validated[3][4][5] |
| Recovery (%) | 70 ± 2[1][2] | 98-102% (typical acceptable range)[6] |
Table 2: Comparison with Alternative Quantification Methods
| Parameter | GC-MS with HS-SPME[1][2] | GC-MS in BAL Fluid[7][8] | HPLC-UV/DAD/RID[9][10] |
| Linearity (Range) | 1.0-10 g/kg[1][2] | 0.50–30.0 µg/mL[7] | Not explicitly stated |
| Limit of Detection (LOD) | 0.003 g/kg[1][2] | 0.50 µg/mL[7] | Dependent on detector |
| Limit of Quantification (LOQ) | 0.008 g/kg[1][2] | 0.50 µg/mL[7][11] | Dependent on detector |
| Precision (RSD%) | Within-day: 3%, Between-day: 6%[1][2] | Within-run: <4.5%, Intermediate: <13%[7] | Not explicitly stated |
| Recovery (%) | 98 ± 3[1][2] | 81-106%[7][11] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for this compound quantification using GC-FID with different sample preparation techniques.
Method 1: GC-FID with Fractional Crystallization
This method is suitable for the analysis of squalene in olive oil and can be adapted for other oil-based samples.[1][2]
1. Sample Preparation:
- Dissolve 0.125 g of the oil sample in 10 mL of a methanol/acetone mixture (7:3 v/v) by vortexing for 2 minutes.
- Store the solution at -20°C for 24 hours to allow for the solidification of triglycerides.
- Centrifuge the mixture for 30 seconds and separate the organic phase.
- Evaporate the organic solvent under vacuum using a rotary evaporator.
- Reconstitute the residue in 2.5 mL of n-heptane containing a known concentration of this compound as an internal standard (e.g., 0.2 g/kg).
2. GC-FID Analysis:
- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.
- Column: SPB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
- Carrier Gas: Nitrogen.[2]
- Temperature Program:
- Initial temperature: 50°C, hold for 3 minutes.
- Ramp: 25°C/min to 280°C.
- Hold at 280°C for 30 minutes.[2]
- Injector Temperature: 250°C (splitless mode).[2]
- Detector Temperature: 290°C.[2]
3. Quantification:
- Construct a calibration curve by plotting the peak area ratios of squalene to the internal standard (this compound) against the corresponding concentration ratios.
- Determine the squalene concentration in the sample by comparing its peak area ratio to the calibration curve.
Method 2: GC-FID with Transmethylation
This method is designed for the determination of squalene in edible oils and involves the conversion of fatty acids to their methyl esters.[3][4][5]
1. Sample Preparation (Transmethylation):
- The oil sample containing squalene is transmethylated using a basic catalyst to form fatty acid methyl esters (FAMEs). This process leaves the squalene intact.
- An internal standard, such as tricosanoic acid methyl ester (23:0 FAME), is added after the reaction.
2. GC-FID Analysis:
- Gas Chromatograph: Equipped with a flame ionization detector.
- Column: DB-23 column ((50% cyanopropyl)-methylpolysiloxane, 30 m, 0.25 mm ID, 0.25 µm df).[4]
- Carrier Gas: Helium at a flow rate of 0.8 ml/min.[4]
- Temperature Program:
- Initial temperature: 150°C.
- Ramp: 2.5°C/min to 220°C.
- Hold at 220°C for 5 minutes.[4]
- Injector Temperature: 250°C (split injection, 1:100).[4]
- Detector Temperature: 270°C.[4]
3. Quantification:
- A single-point calibration with a reference standard containing the internal standard is performed with each batch of samples.
- The concentration of squalene is determined by comparing its peak area to that of the internal standard.
Visualizing the Workflow
To better understand the logical flow of a GC-FID validation study for this compound quantification, the following diagram illustrates the key steps involved, from planning to final validation.
Caption: Workflow for the validation of a GC-FID method for this compound quantification.
Conclusion
The validation of a GC-FID method for this compound quantification is a critical step to ensure reliable and accurate results. While GC-FID offers a robust and cost-effective solution, its performance, particularly in terms of sensitivity and recovery, should be carefully evaluated against other methods like GC-MS, especially for complex matrices or trace-level analysis. The choice of sample preparation technique is also paramount and can significantly impact the accuracy and precision of the results. By following established validation guidelines and meticulously documenting the experimental protocols, researchers can confidently employ GC-FID for the routine quantification of this compound in various applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of squalene in edible oils by transmethylation and GC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of squalene in edible oils by transmethylation and GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. environics.com [environics.com]
- 7. Frontiers | The Quantitation of Squalene and this compound in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
A Comparative Analysis of Squalane and Petrolatum on Skin Hydration
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of dermatological and cosmetic science, the pursuit of effective skin hydration agents is perpetual. Among the myriad of available ingredients, squalane and petrolatum have established themselves as prominent occlusive and emollient agents. This guide provides a comprehensive comparison of their effects on skin hydration, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their formulation and research endeavors.
Mechanism of Action: Occlusion and Emollience
Both this compound and petrolatum primarily enhance skin hydration by forming a semi-occlusive barrier on the stratum corneum, the outermost layer of the skin. This barrier mitigates transepidermal water loss (TEWL), the process of water evaporating from the skin's surface. By trapping moisture, these substances help to maintain and increase the water content within the stratum corneum, leading to improved skin hydration.
-
Petrolatum , a complex mixture of hydrocarbons, is considered the gold standard for occlusion.[1][2] It forms a hydrophobic film that is highly effective at preventing water evaporation.[1] Beyond its occlusive properties, petrolatum has been shown to permeate the stratum corneum interstices, accelerating barrier recovery without impeding the skin's natural regenerative processes.[3] Studies have also indicated that petrolatum can induce the expression of key barrier differentiation markers like filaggrin and loricrin, and increase the thickness of the stratum corneum.[4][5]
-
This compound , a saturated and stable hydrocarbon derived from squalene, is a natural component of human sebum.[6][7] This biomimetic nature allows it to be readily absorbed, acting as an emollient to soften and smooth the skin's surface.[8] Its occlusive effect, while present, is generally considered to be less potent than that of petrolatum. This compound's role extends to restoring the lipid barrier and preventing moisture loss, thereby maintaining skin's suppleness.[7]
Quantitative Data on Skin Hydration Effects
The following table summarizes the quantitative effects of this compound and petrolatum on skin hydration as reported in various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different methodologies employed in the cited studies.
| Parameter | This compound | Petrolatum |
| Transepidermal Water Loss (TEWL) Reduction | A study on a squalene-containing formulation showed a reversal of elevated TEWL.[8] | Reported to reduce TEWL by up to 98%.[1] Another study noted a 50% reduction with a thick application.[9] |
| Stratum Corneum Water Content / Skin Capacitance | A study reported an increase in skin hydration of 2.09 units (Corneometry). | A study documented an increase in stratum corneum thickness.[4] |
Experimental Protocols
The assessment of skin hydration and barrier function is typically conducted through non-invasive biophysical measurements, primarily Transepidermal Water Loss (TEWL) and Corneometry.
Objective: To quantify and compare the effects of topically applied this compound and petrolatum on skin barrier function and hydration levels in human subjects.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers with normal to dry skin is recruited. Exclusion criteria typically include active skin diseases, allergies to test materials, and recent use of topical or systemic medications that could affect skin hydration.
-
Acclimatization: Prior to any measurements, subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes.[10] This minimizes the influence of environmental fluctuations on the skin's physiological state.
-
Test Sites: Standardized test areas are demarcated on the volar forearms of each subject. This area is chosen for its relative uniformity and accessibility.
-
Baseline Measurements:
-
Corneometry: Baseline skin hydration is measured using a Corneometer®. The probe measures the electrical capacitance of the skin, which correlates with the water content of the stratum corneum.[11][12]
-
TEWL: Baseline transepidermal water loss is measured using a Tewameter®. This instrument quantifies the rate of water vapor diffusing from the skin into the atmosphere, providing an indication of the skin barrier's integrity.[13][14]
-
-
Product Application: A standardized amount of this compound and petrolatum (e.g., 2 mg/cm²) is applied to the designated test sites.[15] An untreated site is maintained as a negative control. A site with a known hydrating agent may be used as a positive control.[13]
-
Post-Application Measurements: Corneometry and TEWL measurements are repeated at specified time points post-application (e.g., 1, 2, 4, 6, and 24 hours).[16]
-
Data Analysis: The percentage change in skin hydration and the percentage reduction in TEWL are calculated for each test site relative to baseline and the untreated control site. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Both this compound and petrolatum are effective agents for improving skin hydration through their occlusive and emollient properties. The existing data suggests that petrolatum offers a superior level of occlusion, leading to a more significant reduction in transepidermal water loss. This compound, while also providing occlusive benefits, is notable for its biomimetic nature and emollient properties that contribute to skin softness and barrier restoration.
The choice between these two ingredients in a formulation will depend on the desired level of occlusion, the target skin type, and the overall sensory characteristics of the final product. For formulations requiring a high degree of barrier protection, such as in clinical settings for compromised skin, petrolatum remains a formidable option. This compound is an excellent choice for cosmetic and dermatological products where a lighter texture and biomimetic properties are desired. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacy.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Petrolatum reduces water loss from skin - Dermidia [dermidia.com]
- 3. Effects of petrolatum on stratum corneum structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Petrolatum: Barrier repair and antimicrobial responses underlying this "inert" moisturizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 8. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Assessment of Product Hydration Efficacy in Clinical Trials by Princeton Consumer Research – Cosmetics Testing News [news.skinobs.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Squalane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of squalane, a saturated hydrocarbon widely used in cosmetics, pharmaceuticals, and as a vaccine adjuvant. The selection of an appropriate analytical technique is critical for quality control, formulation development, and regulatory compliance. This document summarizes key performance data from experimental studies to aid in the selection and cross-validation of analytical methodologies for this compound analysis.
Introduction to this compound and Analytical Challenges
This compound (C30H62) is a stable, fully saturated derivative of squalene.[1] Its inert nature and high emollient properties make it a valuable ingredient. However, its analysis can be challenging due to its non-polar nature and potential presence in complex matrices such as oils, emulsions, and biological samples. Cross-validation of analytical methods is essential to ensure the accuracy, precision, and reliability of quantitative data across different analytical platforms.
Comparison of Analytical Methods
The following sections detail the most common analytical techniques for this compound analysis, presenting their principles, performance characteristics, and experimental protocols.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers high sensitivity and selectivity.
Key Performance Data for GC-based Methods
| Parameter | GC-FID | GC-MS | Source |
| Sample Preparation | Fractional crystallization, Transesterification | Headspace Solid Phase Microextraction (HS-SPME), Liquid-liquid extraction | [2][3][4] |
| Linear Range | 1.0 - 10 g/kg | 1.0 - 10 g/kg | [2] |
| Limit of Detection (LOD) | 0.019 g/kg | 0.003 g/kg | [2] |
| Limit of Quantification (LOQ) | 0.063 g/kg | 0.008 g/kg | [2] |
| Precision (RSD%) | Within-day: 4%, Between-days: 7% | Within-day: 3%, Between-days: 6% | [2] |
| Recovery (%) | 70 ± 2 | 98 ± 3 | [2] |
| Internal Standard | This compound (for squalene analysis) | Cannabinol-d3 (for this compound in biological fluids) | [1][5] |
Experimental Protocols
GC-FID Method with Fractional Crystallization (for Squalene, adaptable for this compound) [2][6]
-
Sample Preparation: Dissolve 0.125 g of the oil sample in 10 ml of a methanol/acetone mixture (7:3 v/v).
-
Crystallization: Keep the mixture at -20°C for 24 hours to solidify triglycerides.
-
Extraction: Centrifuge the mixture, separate the organic phase, and evaporate the solvent.
-
Reconstitution: Reconstitute the residue in n-heptane containing a known concentration of an internal standard (e.g., this compound for squalene analysis).
-
GC-FID Analysis:
-
Column: SPB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Nitrogen.
-
Temperature Program: 50°C for 3 min, then ramp to 280°C at 25°C/min, and hold for 30 min.
-
Injector: Splitless mode at 250°C.
-
Detector: FID at 290°C.
-
GC-MS Method for this compound in Biological Fluids [1][7]
-
Sample Preparation: Perform liquid-liquid extraction of the sample (e.g., bronchoalveolar lavage fluid) with a suitable organic solvent.
-
Internal Standard: Spike the sample with an internal standard (e.g., Cannabinol-d3) prior to extraction.
-
GC-MS Analysis:
-
Column: HP-5MS UI capillary column (30 m x 0.25 µm x 0.25 mm).
-
Carrier Gas: Helium.
-
Temperature Program: Initial temperature of 150°C, ramped at 40°C/min to 250°C (2 min hold), then ramped at 5°C/min to 300°C.
-
MS Detection: Positive electron ionization (EI) mode with single-ion monitoring (SIM).
-
Workflow for GC-based this compound Analysis
References
- 1. Frontiers | The Quantitation of Squalene and this compound in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of squalene in edible oils by transmethylation and GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. customs.go.jp [customs.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. frontiersin.org [frontiersin.org]
A Comparative Guide to the In Vitro Cytotoxicity of Squalane and Other Common Lipid Excipients
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid excipients is a critical determinant of the safety and efficacy of parenteral and topical drug formulations. While generally regarded as safe (GRAS), the in vitro cytotoxicity of these components can vary, influencing cell viability and potentially impacting therapeutic outcomes. This guide provides an objective comparison of the in vitro cytotoxicity of squalane against other widely used lipid excipients, supported by available experimental data.
Executive Summary
This compound, a saturated derivative of squalene, consistently demonstrates low in vitro cytotoxicity across various cell lines. While direct comparative studies are limited, available data suggests that this compound is well-tolerated at concentrations relevant to pharmaceutical formulations. Other lipid excipients, such as Compritol 888 ATO, Precirol ATO 5, and Dynasan 114, also exhibit low cytotoxicity, particularly when the lipid matrix itself is considered. However, the surfactants used to stabilize lipid-based nanoparticle formulations often have a more significant impact on cell viability than the lipid core. This guide will delve into the quantitative data, experimental methodologies, and known signaling pathways associated with the cytotoxicity of these lipid excipients.
Data Presentation: In Vitro Cytotoxicity of Lipid Excipients
The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound and other lipid excipients. It is important to note that the experimental conditions, including cell lines, concentration ranges, and assay types, vary between studies, which can influence the results.
| Lipid Excipient | Cell Line | Assay | Concentration/Dosage | Key Findings |
| This compound | Human Dermal Fibroblasts (HDFs) | MTT | 0.005% - 0.015% | No significant effect on cell viability.[1] |
| Human Dermal Fibroblasts (HDFs) | MTT | 0.02% and 0.025% | Reduced cell viability to 78% and 74% of control, respectively. | |
| Squalene | Caco-2 (undifferentiated) | MTT | Not specified | Reduced cell proliferation.[2] |
| Caco-2 (differentiated) | MTT | Not specified | Minimal impact on cell viability.[2] | |
| Compritol 888 ATO | HL60 cells, Human Granulocytes | Viability Assay | Not specified | The nature of the lipid had no effect on viability.[3] |
| Dynasan 114 | RAW 264.7 macrophages | MTT | Not specified | SLNs with pharmaceutically accepted surfactants were non-toxic.[4] |
| HL60 cells, Human Granulocytes | Viability Assay | Not specified | The nature of the lipid had no effect on viability.[3] | |
| Precirol ATO 5 | B16F10, A-431 cells | MTT | Not specified | 5-FU-loaded SLNs showed a greater cytotoxic effect than free 5-FU.[5] |
| Glyceryl Monostearate | J774 macrophages | Not specified | Not specified | Formulations were found to be biocompatible. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing cytotoxicity data. Below are summaries of common experimental protocols used in the cited studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Typical Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with a medium containing various concentrations of the lipid excipient. Control wells receive the vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are expressed as a percentage of the control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity.
Typical Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the lipid excipient.
-
Incubation: Plates are incubated for the desired exposure time.
-
Supernatant Collection: A portion of the cell culture supernatant is carefully collected from each well.
-
LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt. Released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase in the reaction mixture then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the colored formazan is measured spectrophotometrically at approximately 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, the number of lysed cells.
Signaling Pathways in Lipid-Induced Cytotoxicity
The interaction of lipid excipients with cells can trigger various signaling pathways, leading to apoptosis or other forms of cell death. Understanding these pathways is crucial for a comprehensive assessment of cytotoxicity.
General Apoptotic Signaling Pathways
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. Two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of lipid excipients.
This compound's Protective Role in Apoptosis
Studies have indicated that this compound can have a protective effect against apoptosis induced by external stressors like UVA radiation. This is thought to be mediated through the modulation of key signaling molecules.
Conclusion
Based on the available in vitro data, this compound is a lipid excipient with a favorable cytotoxicity profile, demonstrating low toxicity at typical formulation concentrations. While other lipid excipients like Compritol 888 ATO, Precirol ATO 5, and Dynasan 114 also appear to be well-tolerated, a direct comparison is challenging due to the variability in experimental designs and the common practice of evaluating them within nanoparticle formulations. The choice of surfactant in such formulations often plays a more significant role in determining the overall cytotoxicity. Further head-to-head studies under standardized conditions are warranted to establish a definitive ranking of the in vitro cytotoxicity of these commonly used lipid excipients. For researchers and drug development professionals, this guide provides a foundational understanding to aid in the rational selection of lipid excipients for safe and effective drug delivery systems.
References
- 1. The Mechanism of Protective Action of Plant-Derived this compound (2,6,10,15,19,23-Hexamethyltetracosane) Against UVA Radiation-Induced Apoptosis in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of solid lipid nanoparticles as a function of the lipid matrix and the surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity studies of Dynasan 114 solid lipid nanoparticles (SLN) on RAW 264.7 macrophages-impact of phagocytosis on viability and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Squalane and Squalene in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of squalane and squalene in topical formulations, supported by experimental data and detailed methodologies. The information is intended to assist researchers and formulation scientists in selecting the appropriate lipid for their specific applications.
Executive Summary
Squalene is a polyunsaturated hydrocarbon naturally found in human sebum, offering excellent emollient and antioxidant properties. However, its unsaturated nature makes it highly susceptible to oxidation, which can compromise its efficacy and potentially lead to comedogenicity. This compound, the hydrogenated and saturated form of squalene, exhibits superior stability while retaining comparable moisturizing effects. This increased stability makes this compound a more reliable and versatile ingredient in topical formulations. This guide delves into a head-to-head comparison of these two lipids across key performance indicators: stability, moisturization, skin penetration, and comedogenicity.
Stability
The primary difference between squalene and this compound lies in their chemical stability. Squalene's multiple double bonds are reactive sites for oxidation, whereas the hydrogenation process to create this compound removes these double bonds, resulting in a fully saturated and stable molecule.[1][2]
Quantitative Data: Oxidative Stability
A study investigating the peroxidation of squalene under simulated solar exposure demonstrated a significant increase in its peroxide value over time, indicating oxidative degradation. In contrast, this compound, being a saturated molecule, showed no peroxide formation under the same conditions.[3]
| Time (hours) | Squalene Peroxide Value (meq O₂/Kg)[3] | This compound Peroxide Value (meq O₂/Kg)[3] |
| 0 | Low (initial value) | 0 |
| 72 | 24.5 ± 1.67 | 0 |
Experimental Protocol: Accelerated Stability Testing
This protocol is designed to assess the chemical stability of cosmetic ingredients like this compound and squalene under accelerated conditions.[4][5][6][7]
Objective: To evaluate the change in peroxide value, an indicator of oxidation, over time when subjected to heat and UV light.
Materials:
-
This compound and Squalene samples
-
Glass vials with airtight seals
-
Oven capable of maintaining 40°C ± 2°C
-
UV light chamber
-
Reagents for peroxide value determination (e.g., as per USP <401> or other recognized pharmacopeia)
Procedure:
-
Place aliquots of this compound and squalene into separate, clean, and inert glass vials.
-
Seal the vials to minimize exposure to atmospheric oxygen.
-
Place a set of vials for each substance in an oven maintained at 40°C.
-
Place another set of vials under a UV light source at a controlled distance and intensity.
-
Maintain a control set of vials at room temperature in the dark.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each condition.
-
Determine the peroxide value of the contents of each vial using a standardized titration method.
-
Record and compare the changes in peroxide value over time for both this compound and squalene under each condition.
Moisturizing Efficacy
Both this compound and squalene are excellent emollients that mimic the skin's natural sebum, providing hydration and preventing transepidermal water loss (TEWL).[8][9] While direct comparative quantitative data is limited in publicly available literature, qualitative descriptions suggest this compound has a lighter texture, making it suitable for a broader range of skin types, including oily and acne-prone skin.[10] Squalene, with a slightly heavier consistency, is often recommended for very dry or mature skin.[11]
Experimental Protocol: In-Vivo Skin Hydration and TEWL Measurement
This protocol outlines the methodology for a head-to-head comparison of the moisturizing effects of this compound and squalene using non-invasive skin measurement devices.[12][13][14][15][16][17]
Objective: To quantify and compare the effects of topically applied this compound and squalene on stratum corneum hydration and transepidermal water loss.
Instruments:
-
Corneometer® for measuring skin hydration.
-
Tewameter® for measuring TEWL.
Procedure:
-
Subject Recruitment: Recruit a panel of healthy volunteers with normal to dry skin.
-
Acclimatization: Allow subjects to acclimatize to the controlled environment (temperature and humidity) for at least 30 minutes before measurements.
-
Baseline Measurement: Define test areas on the volar forearm. Measure and record baseline skin hydration (Corneometer®) and TEWL (Tewameter®) for each test area.
-
Product Application: Apply a standardized amount of a this compound-containing formulation to one test area and a squalene-containing formulation to another. A third area should remain untreated as a control.
-
Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application, repeat the Corneometer® and Tewameter® measurements on all test areas.
-
Data Analysis: Calculate the change in skin hydration and TEWL from baseline for each formulation and compare the results.
Skin Penetration
Experimental Protocol: In-Vitro Skin Permeation Study
The Franz diffusion cell is the gold standard for in-vitro assessment of the skin penetration of cosmetic ingredients.[19][20][21][22][23][24][25][26]
Objective: To quantify and compare the permeation of this compound and squalene through a skin membrane.
Apparatus:
-
Franz diffusion cells
-
Excised human or porcine skin as the membrane
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
Analytical instrumentation (e.g., HPLC-MS) for quantification
Procedure:
-
Membrane Preparation: Mount excised skin onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Equilibration: Allow the skin to equilibrate with the receptor fluid, which is maintained at 32°C.
-
Application: Apply a finite dose of either this compound or squalene to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid.
-
Quantification: Analyze the collected samples to determine the concentration of this compound or squalene that has permeated the skin.
-
Data Analysis: Calculate the cumulative amount of each substance permeated per unit area over time and determine the steady-state flux.
References
- 1. Stability Testing in Cosmetics: ISO 18811 Compliance Guide [shapypro.com]
- 2. ecooil.com.ar [ecooil.com.ar]
- 3. Squalene Peroxidation and Biophysical Parameters in Acne-Prone Skin: A Pilot “In Vivo” Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. ISO/TR 18811:2018 - Standards Store - Ministry of Commerce and Industry - Sultanate of Oman [dgsm.gso.org.sa]
- 6. asn.sn [asn.sn]
- 7. researchgate.net [researchgate.net]
- 8. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological importance and applications of squalene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standard - Cosmetics -- Guidelines on the stability testing of cosmetic products ISO/TR 18811:2018 - Swedish Institute for Standards, SIS [sis.se]
- 11. Comparative Study of this compound Products as Sustainable Alternative to Polyalphaolefin: Oxidation Degradation Products and Impact on Physicochemical Properties [mdpi.com]
- 12. The revised EEMCO guidance for the in vivo measurement of water in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EEMCO guidance for the assessment of stratum corneum hydration: electrical methods | Semantic Scholar [semanticscholar.org]
- 14. EEMCO guidance for the assessment of stratum corneum hydration: electrical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
- 17. Transepidermal water loss and stratum corneum hydration in forearm versus hand palm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. iris.cnr.it [iris.cnr.it]
- 20. oecd.org [oecd.org]
- 21. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Effect of this compound-based emulsion on polyphenols skin penetration: Ex vivo skin study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Squalane and Novel Synthetic Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of squalane against novel synthetic oils, supported by experimental data and detailed methodologies. The information is intended to assist researchers and formulation scientists in selecting the optimal emollient for their specific applications in cosmetics, dermatology, and drug delivery.
Physicochemical and Performance Properties
This compound, a saturated hydrocarbon (C30H62), is a well-established emollient known for its excellent moisturizing properties and biocompatibility.[1][2] Novel synthetic oils, such as Hemithis compound (C13-15 Alkane), have emerged as lighter alternatives, often positioned as natural-derived substitutes for silicones.[3][4][5] Below is a comparative summary of their key properties.
Table 1: Physicochemical Properties of this compound vs. Hemithis compound
| Property | This compound | Hemithis compound (C13-15 Alkane) | Data Source |
| INCI Name | This compound | C13-15 Alkane | [3][5] |
| Chemical Structure | C30H62 (Branched Alkane) | C13-15 Alkane | [3][5] |
| Source | Hydrogenation of squalene from olives, sugarcane, etc. | Fermentation of sugarcane bagasse | [3][4] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | [6][7] |
| Feel/Texture | Non-greasy, silky | Ultra-light, dry, non-greasy, silky | [3][6][8] |
| Viscosity | Higher than Hemithis compound (~32 mPa·s) | Lower than this compound (~2.38 mm²/s) | [3][6] |
| Spreadability | Average | High | [3][8] |
| Comedogenicity | Non-comedogenic | Non-comedogenic | [1][5][9] |
Table 2: Performance and Application Benchmarks
| Performance Metric | This compound | Novel Synthetic Oils (Hemithis compound) | Key Findings |
| Moisturization & Hydration | Excellent emollient, prevents transepidermal water loss (TEWL), strengthens skin barrier.[3][10] | Effective emollient, forms a protective barrier to lock in moisture and prevent TEWL.[9][11] | Both provide significant moisturizing benefits. This compound has a longer history of documented skin barrier enhancement. |
| Skin Penetration | Can enhance the absorption of other active ingredients.[12] | Low molecular weight allows for easy absorption into the skin.[13] | Both are readily absorbed. This compound is specifically noted for its ability to act as a delivery enhancer for other molecules.[12] |
| Sensory Profile | Soft, silky, non-greasy feel.[10] | Ultra-light, dry feel, considered a natural alternative to silicones like cyclomethicone.[3][5] | Hemithis compound offers a lighter, drier sensory experience, which may be preferable for oily skin types or in formulations where minimal residue is critical. |
| Stability | Highly stable to oxidation due to its saturated structure.[1][2] | Chemically stable and resistant to oxidation.[9] | Both are highly stable emollients suitable for formulations with a long shelf life. |
| Cleansing Efficacy | - | Excellent cleansing properties for removing makeup, including waterproof formulations.[6][8] | Hemithis compound is explicitly marketed for its superior performance in cleansing products. |
| Hair Care Applications | Provides moisturization and shine. | Reduces frizz, provides color and heat protection, improves combing, and leaves hair silky without weighing it down.[6][8][11] | Hemithis compound is highlighted for its multifunctional benefits in hair care, rivaling the performance of silicones.[11] |
Biological Activity & Signaling Pathways
Recent studies have elucidated the protective effects of this compound against skin damage induced by ultraviolet A (UVA) radiation. UVA exposure generates reactive oxygen species (ROS), leading to oxidative stress, inflammation, and the degradation of dermal collagen, which accelerates skin aging.
This compound has been shown to counteract these effects in human dermal fibroblasts by:
-
Reducing Oxidative Stress: It mitigates the UVA-induced generation of ROS.[1][2]
-
Inhibiting Inflammation: It counteracts the UVA-induced increase in the expression of key inflammatory mediators such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).[1][2][14]
-
Protecting Collagen Metabolism: It protects against the inhibition of collagen biosynthesis and the downregulation of the β1-integrin receptor, which is crucial for cell-matrix interactions and collagen production.[1][2]
-
Activating Antioxidant Pathways: this compound can augment the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins.[1][2][14]
Caption: this compound's protective mechanism against UVA-induced skin damage.
Experimental Protocols
Objective performance evaluation of emollients relies on standardized biophysical measurements. Below are the methodologies for key experiments.
A. In-Vivo Skin Hydration and Barrier Function Assessment
This experiment evaluates an emollient's ability to increase skin hydration and reinforce the skin's barrier function.
1. Subject Panel:
-
A panel of subjects (typically 10-20) with normal to dry skin is recruited.
-
Subjects refrain from using moisturizers on the test areas (e.g., volar forearms) for a specified period (e.g., 3 days) before the study.[15]
2. Acclimatization:
-
Subjects acclimatize in a controlled environment (e.g., 20-22°C and 40-55% relative humidity) for at least 30 minutes before measurements are taken.[16][17][18]
3. Baseline Measurements (T=0):
-
Baseline measurements for skin hydration and Transepidermal Water Loss (TEWL) are taken from designated test sites on the forearms.
4. Product Application:
-
A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test site.[19] An untreated site serves as a control.
5. Post-Application Measurements:
-
Measurements are repeated at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
6. Instrumentation:
-
Skin Hydration (Corneometry): Measured using a Corneometer® (e.g., CM 825). The probe measures the electrical capacitance of the stratum corneum, which correlates with its water content.[19][20] Results are expressed in arbitrary units (a.u.).
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® (e.g., TM 300). The probe measures the water vapor gradient above the skin, indicating the rate of water evaporation from the stratum corneum.[19][20] Results are expressed in g/h/m². An increase in TEWL suggests impaired barrier function, while a decrease indicates an occlusive effect.[18]
Caption: A typical workflow for clinical evaluation of emollient efficacy.
B. Physicochemical and Sensory Property Evaluation
1. Viscosity Measurement:
-
The dynamic viscosity of the oil is measured using a rotational viscometer or rheometer at a controlled temperature (e.g., 25°C). This determines the oil's resistance to flow.
2. Spreadability Test:
-
A defined volume of the oil is placed on a solid substrate (e.g., a glass plate or artificial skin).[21]
-
The area of spread is measured at specific time intervals (e.g., 30 seconds and 1 minute) after application, sometimes under a defined compressive force.[21][22] Higher spreadability is often desired for elegant cosmetic textures.
3. Sensory Analysis:
-
A trained panel of assessors evaluates the sensory attributes of the oil upon application to the skin.[21][22]
-
Key parameters include: difficulty of spreading, gloss, residue, stickiness, slipperiness, and oiliness.[22][23] A standardized grading scale is used for each attribute.
C. Stability Testing
1. Accelerated Stability Testing:
-
The product is subjected to elevated temperatures (e.g., 40°C ± 2°C) and humidity (e.g., 75% RH ± 5%) for a period of 3 to 6 months.[24][25]
-
This method is used to predict the product's shelf life over a shorter period.[24]
-
Samples are evaluated at set time points for changes in physical and chemical properties such as appearance, color, odor, pH, and viscosity.[24]
2. Real-Time Stability Testing:
-
The product is stored under normal conditions (e.g., room temperature) for a period reflecting its intended shelf life (e.g., 12 months or longer).[24]
-
This testing confirms the results obtained from accelerated studies.[24]
3. Other Tests:
-
Freeze-Thaw Cycling: The product undergoes multiple cycles of freezing (e.g., -10°C) and thawing (e.g., 25°C) to assess its stability under temperature fluctuations.[25]
-
Photostability Testing: The product is exposed to controlled UV light to determine if light exposure causes degradation.[25]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. us.typology.com [us.typology.com]
- 4. freshlycosmetics.com [freshlycosmetics.com]
- 5. specialchem.com [specialchem.com]
- 6. Hemithis compound – Dauphine Organics [dauphineorganics.com]
- 7. Olive this compound, A Better Alternative to Squalene - curlytea [curlytea.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Hemithis compound (C13-15 Alkane) [myskinrecipes.com]
- 10. In vivo transepidermal water loss and skin surface hydration in assessment of moisturization and soap effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orientana.pl [orientana.pl]
- 12. personalcaremagazine.com [personalcaremagazine.com]
- 13. essentiallynatural.co.za [essentiallynatural.co.za]
- 14. This compound as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 22. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. uk.typology.com [uk.typology.com]
- 25. Differential Activation of Signaling Pathways by UVA and UVB Radiation in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Squalane: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of squalane, ensuring laboratory safety and environmental responsibility.
This compound, a saturated hydrocarbon, is a common ingredient in cosmetic and pharmaceutical applications due to its stability and emollient properties. While it is considered inherently biodegradable and not classified as a hazardous material for transport, proper disposal is crucial to prevent environmental contamination and ensure compliance with local, state, and federal regulations.[1][2][3] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[1] Ensure adequate ventilation in the work area to avoid inhalation of any vapors, especially when heated.[1][4] Although this compound has a high flash point, it is a combustible liquid, so it should be kept away from open flames, sparks, and other sources of ignition.[1][2]
Step-by-Step Disposal Procedures
The primary principle for managing this compound waste is to avoid direct release into the environment.[1][2] Hazardous chemicals should never be poured down the drain.[5][6]
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including unused product, contaminated materials, and spill cleanup debris, in a designated and properly labeled waste container.[1][5]
-
Use a container that is compatible with this compound, preferably plastic.[5]
-
Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1][2] Keeping waste streams segregated can facilitate proper disposal and recycling.[7]
Step 2: Spill Management
-
For small laboratory spills: Absorb the this compound with inert materials such as absorbent pads, vermiculite, or dry sand.[1][8]
-
Once absorbed, place the contaminated material into a leak-proof container suitable for disposal.[1]
-
Clean the spill area thoroughly with soap and water.[1]
-
For large spills: Contain the spill to prevent it from entering drains or waterways.[8][9] Absorb the material and place it into a designated container for disposal.[1]
Step 3: Final Disposal
-
The recommended method for the final disposal of this compound waste is through a licensed chemical waste incinerator.[1][10]
-
All waste containing this compound should be properly labeled and disposed of in accordance with prescribed federal, state, and local guidelines.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
Step 4: Empty Container Disposal
-
A container that held this compound is not considered empty until all contents have been removed to the extent possible.[7]
-
For non-acutely hazardous materials like this compound, once the container is emptied, remove or deface the label and dispose of it as regular trash, unless institutional policies state otherwise.[11]
Quantitative Data and Physical Properties
For easy reference, the following table summarizes key quantitative data and physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Flash Point | 218°C (424°F) - closed cup[1][2] |
| Melting Point | -38°C (-36.4°F)[1] |
| Solubility | Insoluble in water; Soluble in alcohols[1] |
| Stability | Stable under recommended storage conditions[1][2] |
| Biodegradability | Inherently biodegradable[1][2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ekomama.net [ekomama.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. avenalab.com [avenalab.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. natureinbottle.com [natureinbottle.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
